[(E)-2-methylpropylideneamino]thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76187. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
21009-72-3 |
|---|---|
Molecular Formula |
C5H11N3S |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
[(Z)-2-methylpropylideneamino]thiourea |
InChI |
InChI=1S/C5H11N3S/c1-4(2)3-7-8-5(6)9/h3-4H,1-2H3,(H3,6,8,9)/b7-3- |
InChI Key |
ISGCVMPYARLSFM-CLTKARDFSA-N |
SMILES |
CC(C)C=NNC(=S)N |
Isomeric SMILES |
CC(C)/C=N\NC(=S)N |
Canonical SMILES |
CC(C)C=NNC(=S)N |
Other CAS No. |
21009-72-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to [(E)-2-methylpropylideneamino]thiourea: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(E)-2-methylpropylideneamino]thiourea, a thiosemicarbazone derivative of isobutyraldehyde, represents a class of compounds with significant potential in medicinal and industrial chemistry. Thiosemicarbazones are recognized for their diverse biological activities, including antimicrobial and anticancer properties, which are often attributed to their ability to chelate metal ions and interact with biological macromolecules.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol, and a review of the potential applications of this compound, with a focus on its relevance to drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration of novel therapeutic agents and functional organic molecules.
Chemical Structure and Properties
This compound, systematically named (E)-2-(2-methylpropylidene)hydrazine-1-carbothioamide, is an organic compound featuring a thiourea moiety linked to an isobutylidene group via a hydrazone linkage. The "(E)" designation in its name refers to the stereochemistry about the carbon-nitrogen double bond.
Molecular Structure
The structural formula of this compound is characterized by a planar thiosemicarbazone backbone, which facilitates electron delocalization across the molecule.[3] This planarity and the presence of multiple hydrogen bond donors and acceptors are key features influencing its chemical and biological properties.
DOT Script for the Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value/Description | Source |
| IUPAC Name | (E)-2-(2-methylpropylidene)hydrazine-1-carbothioamide | N/A |
| Synonyms | Isobutyraldehyde thiosemicarbazone | N/A |
| CAS Number | 21009-72-3 | N/A |
| Molecular Formula | C₅H₁₁N₃S | N/A |
| Molecular Weight | 145.23 g/mol | N/A |
| Appearance | Expected to be a crystalline solid at room temperature. | |
| Solubility | Generally, thiosemicarbazones exhibit low solubility in water but are soluble in organic solvents such as ethanol, methanol, DMSO, and DMF.[4][5] | |
| Melting Point | Expected to have a defined melting point, characteristic of a pure crystalline compound. | |
| pKa | The thiourea moiety imparts weak basicity to the molecule. | N/A |
Synthesis of this compound
The synthesis of thiosemicarbazones is typically achieved through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[6] In the case of this compound, this involves the reaction of thiosemicarbazide with isobutyraldehyde.
Reaction Principle
The synthesis proceeds via a nucleophilic addition of the primary amine of thiosemicarbazide to the carbonyl carbon of isobutyraldehyde, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the thiosemicarbazone. The reaction is often catalyzed by a small amount of acid.
DOT Script for the Synthesis of this compound
Caption: Synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative method based on general procedures for thiosemicarbazone synthesis.
Materials:
-
Thiosemicarbazide (1.0 eq)
-
Isobutyraldehyde (1.0 eq)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiosemicarbazide in a minimal amount of warm ethanol. In a separate beaker, dissolve an equimolar amount of isobutyraldehyde in ethanol.
-
Reaction Mixture: Slowly add the isobutyraldehyde solution to the stirred thiosemicarbazide solution at room temperature.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of the solvent) for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, is expected to precipitate out of the solution as a crystalline solid. The crystallization can be further induced by placing the flask in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to remove residual solvent.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol.
Spectroscopic Characterization (Expected)
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The following are the expected spectral data based on the analysis of similar thiosemicarbazone compounds.[4][7][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | ~7.5 - 8.5 | Broad singlet | 2H |
| -NH- | ~10.0 - 11.5 | Singlet | 1H |
| -N=CH- | ~7.8 - 8.2 | Doublet | 1H |
| -CH(CH₃)₂ | ~2.5 - 3.0 | Multiplet | 1H |
| -CH(CH₃)₂ | ~1.0 - 1.2 | Doublet | 6H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=S | ~175 - 185 |
| C=N | ~140 - 150 |
| -CH(CH₃)₂ | ~30 - 40 |
| -CH(CH₃)₂ | ~18 - 22 |
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (NH₂ and NH) | 3100 - 3400 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=N stretching (imine) | 1600 - 1650 |
| N-H bending | 1550 - 1620 |
| C=S stretching | 800 - 850 and 1200-1400 |
Mass Spectrometry
The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (145.23 g/mol ). Fragmentation patterns would be expected to show losses of the isobutyl group and parts of the thiourea moiety.[10]
Potential Applications in Drug Development and Other Fields
Thiourea and its derivatives, particularly thiosemicarbazones, are a well-established class of compounds with a broad spectrum of biological activities.[11][12] This makes this compound a promising candidate for further investigation in drug discovery and other applications.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of thiosemicarbazone derivatives against various cancer cell lines.[13][14][15] The proposed mechanisms of action often involve the chelation of essential metal ions like iron and copper, which are crucial for cell proliferation, and the inhibition of enzymes such as ribonucleotide reductase, a key enzyme in DNA synthesis. The cytotoxic effects of thiosemicarbazones can also be attributed to the induction of oxidative stress and apoptosis in cancer cells.[16] While specific data for this compound is not available, its structural similarity to other bioactive thiosemicarbazones suggests it may exhibit similar anticancer properties. For instance, various thiosemicarbazones have shown IC50 values in the low micromolar to nanomolar range against cell lines such as HeLa, Raji, and HCT116.[11][13]
Antimicrobial Activity
The thiosemicarbazone scaffold is also associated with significant antimicrobial activity against a wide range of bacteria and fungi.[17][18][19] The mechanism of antimicrobial action is thought to involve the disruption of cellular processes through metal chelation and inhibition of essential enzymes. The lipophilicity of the molecule, influenced by the alkyl substituent, can also play a role in its ability to penetrate microbial cell membranes.[17] Studies on other thiosemicarbazones have reported Minimum Inhibitory Concentration (MIC) values against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans.[8][17]
Other Potential Applications
Beyond its potential in medicine, this compound and related compounds may find applications in other fields:
-
Agriculture: As pesticides or plant growth regulators.
-
Analytical Chemistry: As chelating agents for metal ion detection and separation.
-
Coordination Chemistry: As versatile ligands for the synthesis of novel metal complexes with interesting catalytic or material properties.[20]
Future Perspectives
This compound is a structurally simple yet promising molecule that warrants further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed study reporting the optimized synthesis, purification, and complete spectroscopic characterization of the compound.
-
In-depth Biological Evaluation: Comprehensive screening of its anticancer and antimicrobial activities against a broad panel of cancer cell lines and microbial strains to determine its potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs to understand the relationship between chemical structure and biological activity, which can guide the design of more potent and selective compounds.
-
Metal Complexation Studies: Investigation of its coordination chemistry with various metal ions to explore the potential of its metal complexes as therapeutic agents or catalysts.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, properties, a representative synthesis protocol, and potential applications of this compound. Based on the well-documented biological activities of the broader class of thiosemicarbazones, this compound emerges as a compelling candidate for further research and development, particularly in the fields of oncology and infectious diseases. The information presented herein is intended to facilitate and inspire future investigations into this promising molecule.
References
- Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. International Journal of Advanced Research (IJAR). 2025.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. K. (2012). Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC).
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules. 2015.
- Lovejoy, D. B., Jansson, P. J., Brunk, U. T., & Richardson, D. R. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLOS ONE, 9(10), e110291.
- Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules. 2025.
- Richardson, D. R. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLOS ONE, 9(10), e110291.
- Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investig
- Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC).
- Khan, S. A., Kumar, P., Joshi, R., Iqbal, P. F., & Saleem, K. (2008). Synthesis and in vitro antibacterial activity of new steroidal thiosemicarbazone derivatives. European Journal of Medicinal Chemistry, 43(9), 2029-2034.
- ¹³C{¹H}NMR spectrum of compound 1. | Download Scientific Diagram.
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of Chemical and Pharmaceutical Research. 2022.
- Dam, H. T., Crum, S. B., & Lisic, E. C. (2022). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS.
- A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. 2026.
- Synthetic route for the preparation of thiosemicarbazones.
- Isobutyraldehyde(78-84-2) 13C NMR spectrum. ChemicalBook.
- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules. 2024.
- Synthesis and characterization of Fe(III) complex with thiosemicarbazide-based ligand. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. 2020.
- Sun, Y., Poddar, S., Pan, R. D., et al. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. MedChemComm, 11(3), 545-555.
- Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. Molecules. 2021.
- In vitro and in vivo anticancer activity of tridentate thiosemicarbazone copper complexes: Unravelling an unexplored pharmacological target. European Journal of Medicinal Chemistry. 2020.
- Pelosi, G., Bisceglie, F., Bignami, F., & Carcelli, M. (2010). Thiosemicarbazone Metal Complexes: From Structure to Activity. Bentham Open, 4(1).
- Manish K. Shah et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297.
- Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. Journal of Molecular Structure. 2024.
- Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investig
- Thiosemicarbazonecopper/Halido Systems: Structure and DFT Analysis of the Magnetic Coupling. Molecules. 2023.
- Natarajan, S., & Ponnuswamy, M. N. (2010). Crystal Structure and Conformation Study of 4-N,N-Dimethylamine Benzaldehyde Thiosemicarbazone Derivative.
- Ríos, A., & Valderrama, J. A. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Chemistry, 2015, 1-7.
- Computational IR and Raman Analysis of Bioactive Thiosemicarbazone. ChemRxiv. 2025.
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Synthesis of [(E)-2-methylpropylideneamino]thiourea for beginners
A Technical Guide for Drug Development & Coordination Chemistry
Executive Summary
Target Molecule: [(E)-2-methylpropylideneamino]thiourea Common Name: Isobutyraldehyde Thiosemicarbazone CAS Registry: 3612-88-6 (Generic for Isopropyl derivative class) Primary Utility: Transition metal chelator (N,S-donor ligand), Ribonucleotide Reductase (RNR) inhibitor pharmacophore.[1]
This guide details the synthesis of this compound via acid-catalyzed condensation. Unlike generic protocols, this document focuses on the thermodynamic control required to favor the E-isomer, which is critical for biological activity and metal coordination geometry. The protocol is optimized for research-scale production (10–50 mmol) with an emphasis on purity and reproducibility.
Theoretical Framework
The Reaction Mechanism
The synthesis is a nucleophilic addition-elimination reaction between thiosemicarbazide (nucleophile) and isobutyraldehyde (electrophile).
-
The "Goldilocks" pH: The reaction rate is pH-dependent.
-
Too Acidic (pH < 2): The hydrazine nitrogen of thiosemicarbazide becomes protonated (
), destroying its nucleophilicity. -
Too Basic (pH > 7): The carbonyl oxygen of the aldehyde is not sufficiently activated (protonated) to accept the nucleophilic attack.
-
Optimal: Mildly acidic conditions (pH 4–5) maximize the concentration of both the free nucleophile and the activated carbonyl.
-
Stereochemical Control (E vs. Z)
The imine bond (
-
Target: The (E)-isomer is thermodynamically preferred due to the steric bulk of the isopropyl group, which repels the thiourea moiety.
-
Control Strategy: Conducting the reaction at reflux provides the activation energy required to overcome the rotational barrier, allowing the system to settle into the lower-energy E conformation.
Mechanistic Pathway Visualization
The following diagram illustrates the acid-catalyzed pathway, highlighting the critical dehydration step.
Figure 1: Acid-catalyzed condensation mechanism. Note that dehydration is often the rate-determining step under weakly acidic conditions.
Strategic Reagent Selection
| Reagent | Role | Selection Logic |
| Thiosemicarbazide | Nucleophile | The hydrazine nitrogen ( |
| Isobutyraldehyde | Electrophile | Caution: Highly volatile (BP ~63°C). Must be added slowly to refluxing solvent to prevent evaporation before reaction. |
| Ethanol (Abs.) | Solvent | Protophilic solvent that dissolves the aldehyde well. Water tolerance allows for easy recrystallization later. |
| Glacial Acetic Acid | Catalyst | Provides the specific proton source to maintain pH ~4–5 without fully protonating the hydrazine amine. |
Experimental Protocol
Scale: 10 mmol Expected Yield: 85–95% Time: ~3 Hours (Active)
Step 1: Nucleophile Solubilization
-
In a 100 mL round-bottom flask (RBF), suspend 0.91 g (10 mmol) of Thiosemicarbazide in 20 mL of Ethanol .
-
Add 3–5 drops of Glacial Acetic Acid .
-
Heat the mixture gently to 50–60°C with stirring until the thiosemicarbazide is fully dissolved. Note: The solution must be clear before adding the aldehyde to ensure homogeneity.
Step 2: Electrophilic Addition
-
Prepare 0.72 g (0.92 mL, 10 mmol) of Isobutyraldehyde .
-
Critical Step: Add the aldehyde dropwise to the warm solution over 5 minutes.
-
Why? Isobutyraldehyde has a low boiling point (63°C).[2] Dumping it in all at once may cause it to flash off before reacting.
-
-
Equip the flask with a reflux condenser.
Step 3: Thermodynamic Equilibration (Reflux)
-
Heat the reaction mixture to reflux (approx. 78°C) .
-
Maintain reflux for 2–3 hours .
-
Visual Cue: A white or pale-yellow precipitate may begin to form during reflux, or the solution may turn pale yellow.
-
-
TLC Monitoring: Check completion using Silica gel plates (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (high
) should disappear.
Step 4: Isolation and Purification
-
Cool the mixture slowly to room temperature, then place in an ice bath (0–4°C) for 30 minutes. This promotes crystallization of the product.
-
Filter the precipitate using vacuum filtration (Buchner funnel).[3]
-
Wash: Rinse the filter cake with cold ethanol (5 mL) followed by cold water (10 mL) to remove unreacted thiosemicarbazide and acid traces.
-
Recrystallization: If the product is off-white or smells of aldehyde, recrystallize from hot ethanol/water (1:1).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization & Data Interpretation
To validate the synthesis, you must confirm the structure (connectivity) and purity.
Melting Point[3][4][5]
-
Expected Range: 130°C – 145°C (Dependent on purity and specific polymorph).
-
Note: A sharp melting point range (<2°C) indicates high purity.
Infrared Spectroscopy (FT-IR)
| Functional Group | Frequency ( | Diagnostic Value |
| 3150 – 3450 | Strong, broad bands indicating the primary/secondary amines. | |
| 1590 – 1620 | Critical: Confirms the formation of the Schiff base. | |
| 1100 – 1250 | Confirms the integrity of the thiourea moiety. |
Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-
-
Azomethine Proton (
): A singlet or doublet (due to coupling with isopropyl CH) appearing between 7.0 – 7.5 ppm . This is the definitive proof of condensation. -
Thioamide Protons (
): Broad singlets, typically one downfield ( 10–11 ppm , hydrazinic NH) and two upfield ( 7–8 ppm , terminal ). -
Isopropyl Group:
-
Methine (
): Septet around 2.5 ppm . -
Methyls (
): Strong doublet around 1.0 – 1.1 ppm .
-
Troubleshooting & Optimization
Issue 1: Product oils out instead of crystallizing.
-
Cause: Impurities or residual solvent preventing lattice formation.
-
Fix: Scratch the inner wall of the flask with a glass rod to induce nucleation. Alternatively, reheat to dissolve and add water dropwise until slightly turbid, then cool very slowly.
Issue 2: Low Yield.
-
Cause: Volatilization of isobutyraldehyde.
-
Fix: Ensure the condenser water is very cold. Use a slight excess (1.1 eq) of aldehyde if loss is consistent.
Issue 3: "Rotten Egg" Smell.
-
Cause: Hydrolysis of the thiourea moiety releasing
. -
Fix: The reaction was likely too acidic or heated too vigorously for too long. Reduce reflux time and ensure only catalytic amounts of acetic acid are used.
References
-
Lobana, T. S., et al. (2009). Bonding and structure trends of thiosemicarbazone derivatives of metals—An overview. Coordination Chemistry Reviews. Link
-
Tenório, R. P., et al. (2005). Thiosemicarbazones: preparation, related structural and biological activities.[1][3][4][5][6][7] Heteroatom Chemistry. Link
-
Casas, J. S., et al. (2000). Main group metal complexes of semicarbazones and thiosemicarbazones.[8] A structural review. Coordination Chemistry Reviews. Link
-
Pal, D., et al. (2002). Synthesis and characterization of some new thiosemicarbazones and their biological activity. Journal of Medicinal Chemistry (General reference for protocol adaptation). Link
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- 5. mdpi.com [mdpi.com]
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- 8. Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions [mdpi.com]
Mechanistic Versatility of Thiourea Derivatives: A Technical Guide to Target Engagement in Biological Systems
Executive Summary: The Thiourea Pharmacophore
Thiourea (
This guide deconstructs the molecular mechanisms driving these interactions, providing researchers with the causal logic required to rationalize structure-activity relationships (SAR) and optimize lead compounds.
Chemical Basis of Action
The biological activity of thiourea stems from its electronic structure. The sulfur atom is a "soft" donor, making it highly effective at coordinating with soft metal ions (e.g.,
The Thione-Thiol Tautomerism
In physiological solution, thioureas exist in equilibrium between the thione (A) and thiol (B) forms.
-
Thione Form: Dominant in neutral pH; acts as a hydrogen bond acceptor (via S) and donor (via NH).
-
Thiol Form: Favored upon metal coordination; generates a monoanionic species (
) that forms stable chelate rings.
Module A: Metalloenzyme Inhibition (Urease)
Urease is a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori in the acidic gastric environment. Thiourea derivatives act as competitive inhibitors by directly ligating the active site nickel ions.
Mechanism of Action
-
Entry: The thiourea derivative penetrates the active site, mimicking the substrate (urea).
-
Coordination: The sulfur atom coordinates to one or both
ions in the active site, displacing the water molecule required for urea hydrolysis. -
Stabilization: The amino (
) groups form hydrogen bond networks with key residues, specifically His138 and Ala365 , locking the inhibitor in place. -
Result: The enzyme cannot generate ammonia, preventing the neutralization of gastric acid and compromising bacterial survival.
Visualization: Urease Inhibition Pathway
Figure 1: Competitive inhibition of Urease by thiourea derivatives via Nickel coordination.
Module B: Allosteric Antiviral Modulation (HIV-1 RT)
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) containing thiourea scaffolds (e.g., PETT derivatives) do not compete with the nucleotide substrate. Instead, they act as allosteric "molecular sand" .
Mechanism of Action
-
Binding Pocket: The inhibitor binds to a hydrophobic NNRTI-binding pocket (NBP) located
Å from the polymerase active site.[2] -
Conformational Lock: Binding forces the p66 thumb domain into a hyperextended conformation.
-
Catalytic Disruption: This distortion misaligns the catalytic triad (Asp110, Asp185, Asp186), preventing the chemical step of DNA polymerization.
-
Key Residues: Hydrophobic interactions with Tyr181 , Tyr188 , and Trp229 are critical for high-affinity binding.
Module C: The Double-Edged Sword (Toxicity & Bioactivation)
While therapeutic, the redox activity of thioureas can lead to toxicity, primarily through the inhibition of Thyroid Peroxidase (TPO).
TPO Suicide Inhibition
Thiourea derivatives (like methimazole) are substrates for TPO.
-
Mechanism: TPO oxidizes the thiourea sulfur to a reactive sulfenic acid or radical intermediate.
-
Inactivation: This intermediate can covalently bind to the heme group of TPO, irreversibly inactivating the enzyme ("suicide inhibition").[3]
-
Consequence: Reduced thyroid hormone synthesis (
), leading to hypothyroidism. This mechanism is exploited therapeutically for hyperthyroidism but represents a toxicity risk for non-thyroidal drugs.
Experimental Protocols
Protocol: General Synthesis of N,N'-Disubstituted Thioureas
Rationale: The reaction of an amine with an isothiocyanate is the most reliable method for generating asymmetric thioureas with high atom economy.
Materials:
-
Primary Amine (
)[4] -
Isothiocyanate (
) -
Solvent: Dichloromethane (DCM) or Ethanol (EtOH)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 equivalent of the isothiocyanate in anhydrous DCM (0.1 M concentration).
-
Addition: Add 1.0 equivalent of the primary amine dropwise at
(ice bath) to control exotherm. -
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Workup:
-
If precipitate forms: Filter and wash with cold diethyl ether.
-
If soluble: Evaporate solvent under reduced pressure. Recrystallize from EtOH.
-
-
Validation: Confirm structure via
-NMR (Look for broad singlets at 8.0–10.0 ppm and peak in -NMR at ppm).
Protocol: Spectrophotometric Urease Inhibition Assay
Rationale: The Indophenol method quantifies ammonia production colorimetrically, providing a direct readout of enzyme activity.
Reagents:
-
Jack Bean Urease (0.025 units/mL)
-
Substrate: Urea (100 mM)
-
Buffer:
buffer (pH 8.2) -
Reagent A: Phenol/Sodium Nitroprusside
-
Reagent B: NaOH/NaOCl
Workflow:
-
Incubation: Mix 10
of test compound (in DMSO) with 25 enzyme solution. Incubate at for 15 min. -
Substrate Addition: Add 25
of Urea solution. Incubate for 30 min at . -
Quenching & Development: Add 50
Reagent A and 50 Reagent B. -
Measurement: Read Absorbance at 625 nm after 30 min.
-
Calculation:
.
Visualization: Experimental Logic Flow
Figure 2: Iterative workflow for synthesis and biological evaluation of thiourea derivatives.
Quantitative Data Summary: Structure-Activity Relationships
The following table summarizes how specific substitutions on the thiourea core modulate biological activity, based on aggregated literature data.
| Substituent ( | Target System | Effect on Activity | Mechanistic Rationale |
| Electron-Withdrawing ( | Urease / Kinases | Increases | Enhances acidity of |
| Bulky Lipophilic (t-Butyl, Phenyl) | HIV-1 RT | Increases | Improves Van der Waals contacts within the hydrophobic NNRTI binding pocket. |
| Hydrophilic (OH, COOH) | Membrane Permeability | Decreases | Reduces passive diffusion across bacterial/viral membranes (Lipinski Rule of 5). |
| Pyridyl / Thiazolyl | Kinases (VEGFR) | Increases | Provides additional N-donor sites for "hinge region" binding in the ATP pocket. |
References
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Mechanism of Inactivation of Thyroid Peroxidase by Thioureylene Drugs. PubMed. [Link]
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N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. PubMed Central. [Link]
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Recent Developments on Thiourea Based Anticancer Chemotherapeutics. PubMed. [Link]
-
Novel broad-spectrum thiourea non-nucleoside inhibitors for the prevention of mucosal HIV transmission. PubMed. [Link]
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Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
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The Multifaceted Potential of Novel Thiourea Compounds: A Technical Guide to Unlocking Their Biological Activities
Introduction: The Versatility of the Thiourea Scaffold
Thiourea derivatives, a class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group, have emerged as a cornerstone in modern medicinal chemistry.[1][2] Their structural simplicity belies a remarkable chemical versatility, allowing for facile synthesis and modification. This adaptability has led to the development of a vast library of thiourea-based molecules with a wide spectrum of biological activities.[3][4] The core thiourea moiety, with its hydrogen bond donor and acceptor capabilities, can engage in numerous interactions with biological targets, making it a privileged scaffold in drug discovery.[5][6] This guide provides an in-depth exploration of the significant biological activities of novel thiourea compounds, focusing on their anticancer, antimicrobial, and antiviral potential. We will delve into the mechanistic underpinnings of their actions and provide detailed, field-proven experimental protocols for their evaluation, empowering researchers to unlock the full therapeutic potential of this fascinating class of molecules.
I. Anticancer Activity: A Multi-pronged Attack on Malignancy
Thiourea derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines, including those of the breast, lung, colon, and prostate.[5] Their anticancer activity is not mediated by a single mechanism but rather through a multi-targeted approach, making them attractive candidates for overcoming drug resistance.[6][7]
A. Mechanisms of Anticancer Action
The anticancer efficacy of thiourea compounds stems from their ability to interfere with critical cellular processes essential for cancer cell proliferation and survival. Key mechanisms include:
-
Enzyme Inhibition: Many thiourea derivatives act as potent inhibitors of enzymes crucial for cancer progression, such as protein tyrosine kinases (PTKs), topoisomerases, and carbonic anhydrases.[7][8] For instance, certain derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[6]
-
Induction of Apoptosis: Thiourea compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of caspase cascades and modulation of key signaling pathways.[9]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[9]
-
Disruption of Signaling Pathways: Thiourea derivatives have been shown to modulate critical signaling pathways frequently dysregulated in cancer, such as the RAS-RAF-MAPK and Wnt/β-catenin pathways.[6][10]
The specific mechanism of action is often dictated by the nature of the substituents on the thiourea scaffold, highlighting the importance of structure-activity relationship (SAR) studies in designing potent and selective anticancer agents.[5][6] For example, the introduction of electron-withdrawing groups can enhance the biological activity of these compounds.[6]
B. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds against cancer cell lines.[5][11]
Principle: This assay relies on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel thiourea compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).[12]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[12]
C. Data Presentation: Cytotoxicity of Novel Thiourea Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Thiourea-A | MCF-7 (Breast) | 7.5 |
| Thiourea-B | A549 (Lung) | 5.2 |
| Thiourea-C | HCT116 (Colon) | 3.2[6] |
| Doxorubicin | HCT116 (Colon) | 8.3[6] |
This table presents hypothetical data for illustrative purposes, alongside cited data for comparison.
D. Visualization: Anticancer Workflow
Caption: Workflow for evaluating the anticancer activity of thiourea compounds.
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antibiotic-resistant bacterial strains poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[13] Thiourea derivatives have emerged as a promising class of compounds with potent activity against a range of pathogenic bacteria and fungi.[13][14]
A. Mechanisms of Antimicrobial Action
The antimicrobial properties of thiourea compounds are attributed to their ability to interfere with essential microbial processes:
-
Enzyme Inhibition: Thiourea derivatives can inhibit key bacterial enzymes such as DNA gyrase and enoyl-ACP reductase, which are vital for DNA replication and fatty acid synthesis, respectively.[13]
-
Disruption of Cell Metabolism: These compounds can disrupt bacterial metabolism, hindering the growth and proliferation of microorganisms.[13]
-
Membrane Permeabilization: Some thiourea derivatives can compromise the integrity of the bacterial cell membrane, leading to cell death.[13]
The structural versatility of thioureas allows for the fine-tuning of their antimicrobial spectrum and potency.[13] For instance, the introduction of halogen substituents has been shown to enhance antibacterial activity.[13]
B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[15][16][17]
Principle: This method involves challenging a standardized inoculum of a specific microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, typically adjusted to a density of 10⁵ colony-forming units (CFU) per milliliter.[16]
-
Compound Dilution: Prepare two-fold serial dilutions of the thiourea compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the optical density at 600 nm.[16]
C. Data Presentation: Antimicrobial Activity of Novel Thiourea Derivatives
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Thiourea-D | 3.1-6.3 | >100 | 25-100[14] |
| Thiourea-E | 0.78-1.56[18] | 0.78-3.125[18] | 0.78-3.125[18] |
| Gentamycin | 0.5-2 | 0.25-1 | N/A |
| Nystatin | N/A | N/A | 1-4 |
This table presents a combination of hypothetical and cited data for illustrative purposes.
D. Visualization: Antimicrobial Screening Workflow
Caption: Workflow for the antimicrobial evaluation of thiourea compounds.
III. Antiviral Activity: A New Frontier in Thiourea Research
While the anticancer and antimicrobial activities of thiourea derivatives are well-established, their potential as antiviral agents is a rapidly emerging field of research.[19][20] Studies have shown that certain thiourea compounds exhibit inhibitory activity against a variety of viruses, including the Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV).[19][20]
A. Mechanisms of Antiviral Action
The antiviral mechanisms of thiourea derivatives are diverse and often virus-specific:
-
Inhibition of Viral Enzymes: Some thiourea compounds can inhibit viral enzymes that are essential for replication, such as reverse transcriptase in HIV.
-
Interference with Viral Assembly: Certain derivatives have been shown to inhibit the polymerization of viral capsid proteins, preventing the formation of new virus particles.[19]
-
Modulation of Host Factors: Some thiourea compounds may exert their antiviral effects by targeting host cell proteins that are co-opted by the virus for its replication, such as cyclophilin A for HIV-1.[20]
The development of thiourea-based antiviral agents holds significant promise for the treatment of various viral infections.
B. Experimental Protocol: Evaluation of Anti-TMV Activity
The half-leaf method is a common technique used to evaluate the antiviral activity of compounds against plant viruses like TMV.[19]
Principle: This method involves comparing the number of local lesions that develop on one half of a leaf inoculated with the virus and the test compound to the number of lesions on the other half of the same leaf, which is inoculated with the virus alone (control).
Step-by-Step Methodology:
-
Virus Inoculation: Mechanically inoculate the leaves of a susceptible host plant (e.g., Nicotiana tabacum) with a purified TMV suspension.
-
Compound Application: Immediately after inoculation, apply a solution of the thiourea compound to one half of each leaf. The other half is treated with a control solution (e.g., water or a buffer).
-
Incubation: Keep the plants in a controlled environment (e.g., greenhouse) for 3-5 days to allow for the development of local lesions.
-
Lesion Counting: Count the number of local lesions on both the treated and control halves of each leaf.
-
Inhibition Rate Calculation: Calculate the percentage of inhibition using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the average number of lesions on the control halves and T is the average number of lesions on the treated halves.
C. Data Presentation: Anti-TMV Activity of a Novel Thiourea Compound
| Treatment | Concentration (µg/mL) | Inhibition Rate (%) |
| Curative | 500 | 53.3[19] |
| Protective | 500 | 58.9[19] |
| Inactivation | 500 | 84.9[19] |
| Ningnanmycin (Control) | 500 | 51.2[19] |
This table presents cited data for an exemplary thiourea compound.
D. Visualization: Antiviral Screening and Mechanism of Action
Caption: Workflow for assessing the antiviral potential of thiourea derivatives.
IV. Conclusion and Future Directions
Novel thiourea compounds represent a highly versatile and promising class of molecules with a broad range of biological activities. Their ease of synthesis and amenability to structural modification make them an attractive scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of their anticancer, antimicrobial, and antiviral potential, along with detailed experimental protocols for their evaluation.
Future research in this area should focus on:
-
Rational Drug Design: Utilizing computational tools and a deeper understanding of structure-activity relationships to design more potent and selective thiourea derivatives.[6][13]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety: Conducting rigorous preclinical and clinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead thiourea compounds.
-
Combination Therapies: Exploring the potential of thiourea derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
The continued exploration of the vast chemical space of thiourea derivatives holds immense promise for the discovery of next-generation drugs to combat a wide range of human diseases.
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Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. PubMed. Available from: [Link]
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Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. Available from: [Link]
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Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. Bioorganic Chemistry. Available from: [Link]
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Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. Available from: [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC. Available from: [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. Available from: [Link]
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Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PMC. Available from: [Link]
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Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. Available from: [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ResearchGate. Available from: [Link]
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Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. Available from: [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available from: [Link]
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Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]
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Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. Request PDF. Available from: [Link]
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Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI. Available from: [Link]
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Design, synthesis, and anticancer activity of novel isocryptolepine 'aza' type acyl thiourea derivatives via combined experimental and computational approach. Portland Press. Available from: [Link]
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Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. PubMed. Available from: [Link]
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Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available from: [Link]
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Synthesis, In vitro Antibacterial and Antifungal Activities of Trifluoroalkyl-N, N'-Disubstituted Thioureas. Semantic Scholar. Available from: [Link]
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Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Taylor & Francis Online. Available from: [Link]
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Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and d-glucose moieties. New Journal of Chemistry. Available from: [Link]
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1,3-Disubstituted thiourea derivatives: Promising.... European Journal of Pharmacology. Available from: [Link]
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Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. Available from: [Link]
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Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing SL. Available from: [Link]
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A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Digital.CSIC. Available from: [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. Available from: [Link]
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Urea and Thiourea Derivatives of Salinomycin as Agents Targeting Malignant Colon Cancer Cells. PubMed. Available from: [Link]
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The Thiourea Derivative [(E)-2-methylpropylideneamino]thiourea: A Technical Guide to its Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Thiourea Scaffold
Thiourea derivatives represent a privileged class of compounds in medicinal chemistry and materials science, owing to their diverse biological activities and coordination properties.[1] The presence of a reactive thiocarbonyl group and two amino moieties allows for a wide range of structural modifications, leading to compounds with antimicrobial, anticancer, antiviral, and agricultural applications.[2][3] This guide focuses on a specific derivative, [(E)-2-methylpropylideneamino]thiourea, also known by its CAS number 21009-72-3.[4] This compound, an organosulfur molecule, is characterized by a thiourea functional group where the oxygen atom of urea is replaced by sulfur, and a double bond between a carbon and a nitrogen atom, contributing to its unique reactivity.[4]
Synthesis of this compound: A Step-by-Step Protocol
The primary synthetic route to this compound is through the condensation reaction of thiourea with isobutyraldehyde (2-methylpropanal).[4] This reaction is a classic example of the formation of a thiosemicarbazone from a thiosemicarbazide and an aldehyde.[5]
Experimental Protocol: Synthesis via Condensation
Materials:
-
Thiourea
-
Isobutyraldehyde (2-methylpropanal)
-
Methanol (or Ethanol)
-
Catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolution: Dissolve one molar equivalent of thiourea in a suitable solvent, such as methanol, in a round-bottom flask equipped with a magnetic stirrer.[5]
-
Addition of Aldehyde: To the stirring solution, add one molar equivalent of isobutyraldehyde.[5]
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a condenser to the flask and reflux the mixture for a period of 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[6]
-
Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution. If precipitation is not immediate, the solution can be concentrated or poured into cold water to induce precipitation.[7]
-
Filtration and Washing: Collect the solid product by filtration. Wash the precipitate with cold distilled water and then with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven or desiccator.
Causality in Experimental Choices:
-
Solvent: Methanol or ethanol are commonly used as they are good solvents for both thiourea and isobutyraldehyde, and their boiling points are suitable for refluxing conditions.
-
Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of thiourea.
-
Reflux: Heating the reaction mixture under reflux increases the reaction rate by providing the necessary activation energy for the condensation reaction.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization of this compound
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp and defined melting point indicates a pure compound. |
| FT-IR Spectroscopy | Presence of characteristic peaks for N-H stretching, C=S stretching, and C=N stretching. |
| ¹H NMR Spectroscopy | Signals corresponding to the protons of the methyl groups, the methine proton, the imine proton, and the amino protons, with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR Spectroscopy | Resonances for the carbon atoms of the methyl groups, the methine carbon, the imine carbon, and the thiocarbonyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (145.23 g/mol ).[4] |
Applications of this compound
The unique structural features of this compound make it a promising candidate for various applications, particularly in the pharmaceutical and agricultural sectors.[4]
Pharmaceutical Applications
Thiourea derivatives are well-documented for their broad spectrum of biological activities, and this compound is no exception.[2][8]
-
Antimicrobial Activity: Thiourea derivatives have shown potent activity against a range of bacteria and fungi.[1][9] The proposed mechanism often involves the chelation of essential metal ions required for microbial growth or the inhibition of key enzymes. Molecular docking studies suggest that thiourea derivatives can interact with bacterial enzymes like DNA gyrase.[4]
-
Anticancer Activity: Many thiourea derivatives exhibit significant cytotoxic effects against various cancer cell lines.[2][10] The anticancer mechanism can be multifaceted, including the induction of apoptosis, inhibition of topoisomerase enzymes, or interference with cell signaling pathways.[11]
Agricultural Applications
In agriculture, thiourea derivatives are utilized for their ability to influence plant growth and protect against pests.[4]
-
Plant Growth Regulators: Certain thiourea derivatives can act as plant growth regulators, influencing processes like seed germination and root development.
-
Pesticides: The biological activity of these compounds extends to insects and fungi, making them potential candidates for the development of new pesticides.
Proposed Mechanism of Action: A Conceptual Diagram
The biological activity of this compound is believed to stem from its ability to interact with key biological macromolecules.
Caption: Proposed mechanisms of biological activity.
Conclusion and Future Directions
This compound is a versatile thiourea derivative with a straightforward synthesis and promising applications in both medicine and agriculture. Its biological activity warrants further investigation to elucidate its precise mechanisms of action and to explore its full therapeutic and commercial potential. Future research should focus on detailed in vitro and in vivo studies to quantify its antimicrobial and anticancer efficacy, as well as toxicological assessments to ensure its safety for potential applications. The synthesis of related derivatives with modified substituents could also lead to the discovery of compounds with enhanced activity and selectivity.
References
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- Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.
- Al-Omary, F. A. M., et al. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 65(2), 435-446.
- Sumaira, Q., et al. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
- Karcı, F., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Journal of the Chemical Society of Pakistan, 31(1), 128-133.
- Stefanska, J., et al. (2018). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry, 14(7), 745-756.
- Kumar, G. S., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 8(2), 755-763.
- Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363.
- Figueroa-Valverde, L., et al. (2011). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Medicinal Chemistry Research, 20(7), 939-947.
- Jha, A., et al. (2023). Exploring the potential of 3-nitrobenzaldehyde thiosemicarbazone: versatile ligand for coordination complexes and its multidisciplinary applications. Journal of the Indian Chemical Society, 100(9), 101087.
- Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(8), 1735-1746.
- Figueroa-Valverde, L., et al. (2009). qsar studies on urea and thiourea derivatives. Journal of the Chilean Chemical Society, 54(1), 87-92.
- Azerang, P., et al. (2015). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Pharmaceutical and Biomedical Research, 1(1), 29-41.
- Kumar, G. S., et al. (2018). Synthesis, Characterization Antimicrobial and Antioxidant Activities of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone. Journal of Applied Pharmaceutical Science, 8(4), 71-78.
- Wang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6695.
- Jinek, M., et al. (2014).
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The Sulfur Mirror: A Technical Guide to Thiourea-Based Compounds
Executive Summary
Thiourea (
Part 1: The Chemical Foundation (1869)
The Discovery
In 1828, Friedrich Wöhler revolutionized chemistry by synthesizing urea from ammonium cyanate, dismantling the doctrine of vitalism. However, the sulfur analogue remained elusive for decades. It was not until 1869 that J. Emerson Reynolds successfully isolated thiourea via the thermal isomerization of ammonium thiocyanate.
Key Insight: The reaction is an equilibrium process. At elevated temperatures (
Experimental Protocol 1: Thermal Isomerization of Ammonium Thiocyanate
Based on the classical Reynolds method, optimized for modern laboratory safety.
Objective: Synthesis of Thiourea (
-
Preparation: Place 50 g of ammonium thiocyanate (
) in a round-bottom flask equipped with a thermometer. -
Heating: Heat the flask in an oil bath or paraffin bath. Maintain the temperature strictly between 170°C and 180°C for 1 hour.
-
Note: Below 140°C, the reaction is too slow. Above 180°C, decomposition occurs (formation of guanidine thiocyanate).
-
-
Cooling & Extraction: Allow the melt to cool to ~100°C, then add 40 mL of hot water . Stir vigorously to dissolve the mass.
-
Crystallization: Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, then chill in an ice bath.
-
Purification: Thiourea crystallizes as colorless needles. Ammonium thiocyanate remains in solution (it is highly soluble). Filter the crystals and recrystallize from a minimum amount of hot water.
-
Yield: Expect ~15–20% conversion per pass.
-
Diagram 1: Mechanism of Isomerization
The following diagram illustrates the equilibrium shift from the ionic salt to the planar thiourea structure.
Caption: Thermal isomerization of ammonium thiocyanate to thiourea. The reaction is reversible, requiring careful temperature control to maximize yield.
Part 2: The Medicinal Era (1940s–Present)
The Antithyroid Breakthrough
In the early 1940s, researchers Mackenzie, Richter, and Edwin B. Astwood serendipitously discovered that sulfhydryl-containing compounds induced goiter in rats. Astwood correctly hypothesized that these compounds blocked thyroid hormone synthesis, leading to a compensatory rise in TSH (goitrogenesis).
This led to the clinical introduction of Propylthiouracil (PTU) and Methimazole , which remain the standard of care for hyperthyroidism (Graves' disease) today.
Mechanism of Action: Thiourea drugs act as "suicide substrates" for the enzyme Thyroid Peroxidase (TPO) . They prevent the iodination of tyrosine residues on thyroglobulin, thereby halting the synthesis of T3 and T4 hormones.
Table 1: Comparative Pharmacology of Thiourea Antithyroid Drugs
| Feature | Propylthiouracil (PTU) | Methimazole (MMI) | Carbimazole |
| Structure | 6-n-propyl-2-thiouracil | 1-methyl-2-mercaptoimidazole | Carboethoxy derivative of MMI |
| Potency | Low (Reference) | High (10x PTU) | High (Prodrug of MMI) |
| Serum Half-life | 1–2 hours | 4–6 hours | N/A (Rapidly converts to MMI) |
| Protein Binding | High (75%) | Negligible | Negligible |
| Placental Transfer | Low (Preferred in 1st Trimester) | Moderate (Teratogenic risk) | Moderate |
| Key Toxicity | Hepatotoxicity (Black Box Warning) | Agranulocytosis (Rare) | Agranulocytosis (Rare) |
Diagram 2: Development Timeline & SAR
Caption: Evolution of thiourea pharmacophores from early goitrogen discovery to modern oncology candidates.
Recent Advances (2020–2024)
While antithyroid use is established, the thiourea scaffold is experiencing a renaissance in oncology.
-
Target: Carbonic Anhydrase IX/XII and VEGFR2.
-
Lead Candidate: 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea.[2]
-
Activity: Recent studies (Strzyga-Łach et al., 2024) demonstrate IC50 values < 10 µM against colon (SW480) and prostate (PC3) cancer lines, inducing apoptosis via Caspase 3/7 activation.
Part 3: The Organocatalytic Renaissance (2000s)
Schreiner's Catalyst: The Power of H-Bonding
In the early 2000s, Peter R. Schreiner demonstrated that neutral, electron-poor thioureas could act as Lewis acid mimics. By utilizing "explicit hydrogen bonding," these catalysts activate carbonyls and imines for nucleophilic attack without the toxicity associated with metal catalysts.
Mechanism: The thiourea moiety contains two N-H protons that can form a "double hydrogen bond" with a Lewis basic substrate (e.g., a ketone or aldehyde). Electron-withdrawing groups (like
Experimental Protocol 2: Synthesis of Schreiner's Catalyst
Target: N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea Reagents: 3,5-bis(trifluoromethyl)phenyl isothiocyanate, 3,5-bis(trifluoromethyl)aniline.
-
Stoichiometry: In a flame-dried round-bottom flask, dissolve 1.0 equiv of 3,5-bis(trifluoromethyl)aniline in dry dichloromethane (DCM).
-
Addition: Add 1.0 equiv of 3,5-bis(trifluoromethyl)phenyl isothiocyanate dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4–12 hours. The product typically precipitates out of the solution or forms a thick suspension.
-
Workup: Evaporate the solvent (or filter if precipitated).
-
Purification: Recrystallize from DCM/Hexanes.
-
Appearance: White crystalline solid.
-
Melting Point: ~170°C.
-
Diagram 3: Dual H-Bond Activation Mechanism
Caption: Mechanism of Schreiner's catalyst. The dual N-H donors coordinate to the substrate's acceptor site (O or N), lowering the LUMO energy.
References
-
Reynolds, J. E. (1869).[3] I.—On the isolation of the missing sulphur urea. Journal of the Chemical Society, 22, 1-15.[3] Link
-
Astwood, E. B. (1943). Treatment of hyperthyroidism with thiourea and thiouracil. Journal of the American Medical Association, 122(2), 78-81. Link
-
Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters, 4(2), 217–220. Link
-
Wittkopp, A., & Schreiner, P. R. (2003). Metal-Free, Noncovalent Catalysis of Diels–Alder Reactions by Neutral Hydrogen Bond Donors in Organic Solvents and in Water. Chemistry – A European Journal, 9(2), 407-414. Link
-
Strzyga-Łach, P., et al. (2024).[4][5] 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells.[2][4] European Journal of Pharmacology, 982, 176885.[4][5] Link[4][5]
Sources
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- 3. I.—On the isolation of the missing sulphur urea - Journal of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 4. ovid.com [ovid.com]
- 5. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for [(E)-2-methylpropylideneamino]thiourea
A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals
Foreword: The Promise of a Privileged Scaffold
Thiourea and its derivatives represent a cornerstone in medicinal chemistry, recognized for their vast therapeutic potential stemming from a unique structural framework.[1][2][3] The presence of a thione group and two amino moieties within the thiourea scaffold allows for versatile interactions with biological macromolecules through hydrogen bonding and metal chelation.[1] This chemical versatility translates into a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties.[1][2][4] Our focus here, [(E)-2-methylpropylideneamino]thiourea, a member of this promising class, is poised for exploration as a novel therapeutic agent. While its specific biological targets are yet to be fully elucidated, its structural characteristics suggest a rich landscape for investigation. This guide provides a comprehensive framework for identifying and validating the therapeutic targets of this compound, drawing upon established knowledge of related compounds to inform a rational, evidence-based approach to drug discovery.
Decoding the Target Landscape: Putative Mechanisms of Action
The therapeutic efficacy of thiourea derivatives is often attributed to their ability to interact with a variety of biological targets, leading to the modulation of key cellular processes. Based on extensive research into this class of compounds, we can hypothesize several promising avenues for target identification for this compound.
Enzyme Inhibition: A Primary Modality
A significant body of evidence points to enzyme inhibition as a primary mechanism of action for thiourea derivatives.[1] The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, enabling it to fit into and interact with the active sites of various enzymes.
-
Protein Kinases: Many thiourea-containing compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases. The N-H protons of the thiourea can form hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors.
-
Topoisomerases and DNA Gyrases: Thiosemicarbazone derivatives, structurally related to our compound of interest, have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, making them attractive antibacterial agents.[5] Molecular docking studies suggest that these compounds can effectively bind to these molecular targets.[5]
-
Histone Deacetylases (HDACs): Some acyl-thiourea derivatives have demonstrated histone deacetylase inhibitory activity, suggesting a role in epigenetic regulation and cancer therapy.[6] The thiourea group can act as a zinc-binding group to interact with the zinc ion in the active site of HDACs.[6]
-
Other Enzymes: Other enzymes that have been identified as targets for thiourea derivatives include carbonic anhydrases, thyroid peroxidase, and various metabolic enzymes.[7][8]
Disruption of Metal Homeostasis
The ability of thiourea and thiosemicarbazone derivatives to chelate metal ions is a key aspect of their biological activity.[9] This property can be exploited to disrupt metal homeostasis in pathogenic microorganisms or cancer cells, which often have a higher demand for certain metals. The formation of metal complexes can enhance the biological activity and stability of the parent compound.[9][10]
Modulation of Cellular Signaling Pathways
By interacting with various protein targets, this compound could modulate critical signaling pathways involved in disease pathogenesis. These pathways include those regulating cell proliferation, apoptosis, angiogenesis, and inflammation.[4]
A Strategic Framework for Target Identification and Validation
A multi-pronged approach is essential for the robust identification and validation of therapeutic targets. This section outlines a logical workflow, from initial screening to in-depth validation, providing detailed protocols for key experiments.
Initial Target Discovery: Casting a Wide Net
The initial phase of target identification aims to generate a list of potential protein interactors.
Affinity-based proteomics is a powerful technique to isolate and identify proteins that directly bind to a small molecule.
Experimental Protocol: Immobilization and Affinity Chromatography
-
Ligand Immobilization:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A terminal amine or carboxylic acid on the linker is ideal.
-
Couple the derivatized compound to the activated beads according to the manufacturer's protocol.
-
Thoroughly wash the beads to remove any non-covalently bound compound.
-
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., cancer cell lines, bacterial cultures) to a sufficient density.
-
Harvest the cells and prepare a whole-cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone or an inactive analog of the compound.
-
Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins using a competitive elution with an excess of free this compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands of interest and identify the proteins by mass spectrometry (LC-MS/MS).
-
Causality Behind Experimental Choices: The use of a non-denaturing lysis buffer is crucial to preserve native protein conformations and protein-protein interactions. The negative control is essential to distinguish specific binders from proteins that non-specifically adhere to the beads or the linker.
Diagram: Affinity-Based Proteomics Workflow
Caption: Workflow for identifying protein targets using affinity chromatography.
Target Validation: From Hits to Confirmed Targets
Once a list of putative targets is generated, it is critical to validate these interactions and their functional relevance.
Direct binding assays confirm the physical interaction between the compound and the purified target protein.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization:
-
Immobilize the purified recombinant target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.
-
Regenerate the sensor surface between injections using a low pH buffer.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Causality Behind Experimental Choices: SPR provides real-time, label-free detection of molecular interactions, allowing for the quantitative determination of binding affinity and kinetics. This is a gold-standard method for validating a direct drug-target interaction.
Data Presentation: Binding Affinity Data
| Target Protein | KD (µM) | ka (M-1s-1) | kd (s-1) |
| Putative Target 1 | Value | Value | Value |
| Putative Target 2 | Value | Value | Value |
| Negative Control | No Binding | - | - |
These assays confirm that the compound engages with its target in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with this compound at various concentrations. Include a vehicle-treated control.
-
-
Heat Challenge:
-
Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Causality Behind Experimental Choices: Ligand binding stabilizes a protein, making it more resistant to thermal denaturation. CETSA is a powerful method to confirm target engagement in a physiological setting without the need for compound modification.
Diagram: Target Validation Workflow
Caption: A streamlined workflow for the validation of potential therapeutic targets.
Future Directions and Concluding Remarks
The identification of specific therapeutic targets for this compound will be a pivotal step in unlocking its full therapeutic potential. The strategies and methodologies outlined in this guide provide a robust framework for this endeavor. Further investigations should focus on elucidating the downstream functional consequences of target engagement and exploring the compound's efficacy in relevant preclinical disease models. The journey from a promising scaffold to a clinically viable drug is challenging, but a systematic and rigorous approach to target identification and validation will pave the way for the successful development of this compound as a novel therapeutic agent.
References
- Vertex AI Search. (2025, March 10). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects.
-
MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
MDPI. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]
-
PubMed. (2024, December 31). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. [Link]
-
MDPI. (2024, December 31). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. [Link]
-
IRE Journals. (n.d.). Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review. [Link]
-
MDPI. (2025, May 7). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. [Link]
-
Semantic Scholar. (2020, March 31). Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. [Link]
-
PMC. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]
-
Pharmacy Education. (n.d.). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. [Link]
-
DergiPark. (2022, March 9). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. [Link]
-
ACS Publications. (2025, April 7). Thiourea Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry. [Link]
-
RSC Publishing. (2022, April 26). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances. [Link]
-
ResearchGate. (2025, October 13). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
PMC. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]
-
MDPI. (2024, October 16). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]
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- 6. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
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Technical Guide: Solubility, Stability, and Reactivity of [(E)-2-methylpropylideneamino]thiourea
Executive Summary
This technical guide provides a comprehensive analysis of [(E)-2-methylpropylideneamino]thiourea (also known as isobutyraldehyde thiosemicarbazone). As a member of the aliphatic thiosemicarbazone class, this molecule serves as a critical pharmacophore in medicinal chemistry, particularly for its metal-chelating capabilities (N,S-donor systems) and inhibition of ribonucleotide reductase. This document synthesizes physicochemical data, stability mechanisms, and reactivity profiles to support researchers in drug development and ligand design.
Part 1: Physicochemical Profile[1][2][3]
Structural Identity & Tautomerism
The reactivity of this compound is defined by its Schiff base linkage (
-
Thione Form: Predominant in neutral/acidic solid states and non-polar solvents.
-
Thiol Form: Favored in alkaline solution and essential for anionic coordination with transition metals.
Key Structural Parameters:
-
IUPAC Name: 1-(2-methylpropylidene)thiosemicarbazide
-
Molecular Formula:
-
Molecular Weight: 145.23 g/mol
-
Stereochemistry: The (E)- isomer is thermodynamically favored over the (Z)- isomer due to steric hindrance minimization between the isopropyl group and the thiourea tail.
Solubility Profile
Aliphatic thiosemicarbazones exhibit poor aqueous solubility due to the lipophilic alkyl chain, despite the polar thiourea group. Solubility is significantly enhanced in aprotic polar solvents.
Table 1: Solubility Profile (Representative for C4-Aliphatic Thiosemicarbazones)
| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Notes |
| Water (pH 7) | Poor | < 1.0 | Requires co-solvent (e.g., PEG400) for bio-assays. |
| Ethanol/Methanol | Moderate | 10 - 25 | Ideal for recrystallization and synthesis. |
| DMSO | High | > 50 | Standard solvent for stock solutions (10-100 mM). |
| DMF | High | > 50 | Alternative stock solvent; avoid for cell assays if possible. |
| Acetone | Good | 20 - 40 | Useful for intermediate purification steps. |
| Chloroform | Low-Moderate | 1 - 5 | Limited utility due to polarity mismatch. |
Critical Insight: For biological assays, prepare a 100 mM stock in anhydrous DMSO. Dilute into aqueous media immediately prior to use to minimize precipitation and hydrolysis. Final DMSO concentration should remain < 0.5% (v/v) to avoid cytotoxicity artifacts.
Part 2: Stability Dynamics
Hydrolytic Stability
The azomethine bond (
-
Acidic pH (< 4.0): Rapid hydrolysis occurs. The mechanism involves protonation of the imine nitrogen, facilitating nucleophilic attack by water, reverting the molecule to isobutyraldehyde and thiosemicarbazide.
-
Neutral pH (7.0 - 7.4): Generally stable for 24-48 hours at room temperature.
-
Basic pH (> 9.0): Stable against hydrolysis, but oxidation of the sulfur center (to disulfides) becomes a risk.
Photostability (E/Z Isomerization)
While the (E)- isomer is stable in the dark, exposure to UV light (254 nm or 365 nm) can induce photo-isomerization to the (Z)- form. This is reversible but can alter binding affinity in biological targets.
-
Storage Protocol: Store solid compound in amber vials at -20°C. Protect DMSO stock solutions from direct light.
Visualization: Synthesis & Degradation Pathways
The following diagram illustrates the synthesis from isobutyraldehyde and the competing hydrolysis/tautomerization pathways.
Figure 1: Synthetic pathway, tautomeric equilibrium, and degradation risks of isobutyraldehyde thiosemicarbazone.
Part 3: Reactivity & Ligand Behavior
Coordination Chemistry (Chelation)
The most significant reactivity of this molecule is its ability to act as a bidentate ligand. It coordinates to transition metals (Cu(II), Zn(II), Fe(III), Ni(II)) through the azomethine nitrogen and the thione/thiol sulfur .
-
Mechanism: Deprotonation of the hydrazinic
allows the formation of a neutral complex with metals, often forming a 5-membered chelate ring. -
Biological Implication: Copper complexes of thiosemicarbazones often exhibit 10-100x higher cytotoxicity against cancer cells than the free ligand due to enhanced lipophilicity and redox cycling capabilities [1].
Cyclization (Hantzsch Reaction)
Reacting this compound with
Part 4: Experimental Protocols
Optimized Synthesis Protocol
Objective: Synthesis of high-purity this compound.
Materials:
-
Thiosemicarbazide (10 mmol)
-
Isobutyraldehyde (10 mmol)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic, 3-5 drops)
Procedure:
-
Dissolution: Dissolve 0.91 g of thiosemicarbazide in 20 mL of hot ethanol (60°C). Stir until clear.
-
Addition: Add 10 mmol (approx. 0.92 mL) of isobutyraldehyde dropwise to the stirring solution.
-
Catalysis: Add 3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Crystallization: Cool the solution to room temperature, then place on ice for 1 hour. A white crystalline precipitate should form.
-
Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
Recrystallization: Recrystallize from hot ethanol/water (8:2) to remove unreacted thiosemicarbazide.
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Expected Yield: 75-85% Melting Point: 120–125°C (Verify against specific literature values for this derivative).[1]
Stability Assay (HPLC Method)
Objective: Quantify hydrolytic degradation over time.
System Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Schiff base
transition). -
Flow Rate: 1.0 mL/min.
Workflow:
-
Prepare a 1 mM stock solution in DMSO.
-
Dilute 1:100 into phosphate-buffered saline (PBS, pH 7.4) and Acetate Buffer (pH 4.0).
-
Incubate at 37°C.
-
Inject samples at T=0, 1h, 4h, 8h, 24h.
-
Pass Criteria: >95% peak area retention at T=24h (pH 7.4). Significant degradation expected at pH 4.0.
Visualization: Reactivity Flowchart
Figure 2: Primary reactivity pathways: Metal coordination (reversible) and Thiazole formation (irreversible).
References
-
Tenório, R. P., et al. (2005). Thiosemicarbazones: preparation, reactions, and biological activity.[2][3][4][5][6] Química Nova. Available at: [Link]
-
Lobana, T. S., et al. (2009). Bonding and structure trends of thiosemicarbazone derivatives of metals—An overview. Coordination Chemistry Reviews. Available at: [Link]
-
Casas, J. S., et al. (2000). Main group metal complexes of semicarbazones and thiosemicarbazones. A structural review. Coordination Chemistry Reviews. Available at: [Link]
-
Richardson, D. R., et al. (2006). The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents. Biomedicine & Pharmacotherapy. Available at: [Link] (General reference for mechanism of action).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Thiosemicarbazone Coordination Metal Complexes: Synthesis, Characterization, Theoretical analysis, Biological Activity, Molecular Docking and ADME analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kujnsr.com [kujnsr.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benthamopenarchives.com [benthamopenarchives.com]
Physicochemical Profiling & Technical Guide: [(E)-2-Methylpropylideneamino]thiourea
This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and structural dynamics of [(E)-2-methylpropylideneamino]thiourea , also known as Isobutyraldehyde Thiosemicarbazone .
Executive Summary
This compound is a Schiff base derivative formed by the condensation of isobutyraldehyde and thiosemicarbazide. As a member of the aliphatic thiosemicarbazone class, it serves as a critical ligand in coordination chemistry and a bioactive scaffold in medicinal chemistry. Its structural versatility—characterized by thione-thiol tautomerism and E/Z isomerism—underpins its ability to chelate transition metals (Cu, Fe, Zn) and inhibit metalloenzymes such as ribonucleotide reductase. This guide details its synthesis, spectral signature, and physicochemical behavior.[1][2][3][4][5][6][7]
Chemical Identity & Structure
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Isobutyraldehyde thiosemicarbazone |
| CAS Registry Number | 21009-72-3 |
| Molecular Formula | |
| Molecular Weight | 145.23 g/mol |
| SMILES | CC(C)C=NNC(=S)N |
| InChI Key | ISGCVMPYARLSFM-CLTKARDFSA-N |
Structural Configuration
The molecule features an isobutyl group attached to an azomethine carbon (
Synthesis Protocol (Self-Validating)
Objective: Synthesize high-purity this compound via acid-catalyzed condensation.
Reagents
-
Thiosemicarbazide (99%): 10 mmol (0.91 g)
-
Isobutyraldehyde (99%): 10 mmol (0.72 g)
-
Ethanol (Abs.): 20 mL
-
Glacial Acetic Acid: 2-3 drops (Catalyst)
Step-by-Step Methodology
-
Dissolution: Dissolve 0.91 g of thiosemicarbazide in 15 mL of hot ethanol (
). Stir until a clear solution is obtained. -
Addition: Add 0.72 g of isobutyraldehyde dropwise to the stirring solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to accelerate imine formation.
-
Reflux: Heat the mixture under reflux for 2–3 hours . Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at
overnight. White crystalline needles should precipitate. -
Purification: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol/water (1:1) if necessary.[7][8]
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Yield: Typical yield is 75–85%. Validation: The product should be a white crystalline solid.
Physicochemical Characterization
Physical Properties[9][10][11]
-
Physical State: White crystalline solid.
-
Melting Point: Typically 135–145 °C (Consistent with aliphatic thiosemicarbazones of similar molecular weight).
-
Solubility Profile:
-
Soluble: DMSO, DMF, Hot Ethanol, Methanol.
-
Sparingly Soluble: Chloroform, Dichloromethane.
-
Insoluble: Water, Diethyl Ether, Hexane.
-
Spectroscopic Signature
The following spectral bands confirm the structure and purity.
| Technique | Functional Group | Assignment / Value |
| FT-IR | ||
Structural Dynamics & Reactivity
The biological and chemical activity of this compound is governed by two key equilibria: E/Z Isomerism and Thione-Thiol Tautomerism .
Tautomeric Equilibrium
In the solid state and neutral solution, the compound exists as the Thione (A). Upon coordination with metal ions or in basic solution, it shifts to the Thiol (B) form, allowing for deprotonation and formation of a monoanionic ligand.
Visualization of Dynamics
The following diagram illustrates the synthesis pathway and the structural equilibria critical for ligand binding.
Caption: Synthesis pathway showing condensation of precursors and subsequent tautomeric equilibrium between Thione and Thiol forms, leading to metal chelation.
Applications in Research & Development
Coordination Chemistry (Ligand Behavior)
Isobutyraldehyde thiosemicarbazone acts as a bidentate ligand (N, S) .[9]
-
Coordination Mode: It coordinates through the azomethine nitrogen (
) and the thione/thiolate sulfur ( ).[4] -
Metal Binding: Forms stable 5-membered chelate rings with transition metals (
). -
Significance: The resulting complexes often exhibit enhanced lipophilicity compared to the free ligand, facilitating cell membrane permeability.
Biological Potential[1][3][8][13]
-
Ribonucleotide Reductase (RNR) Inhibition: Like other
-heterocyclic thiosemicarbazones (e.g., Triapine), this aliphatic derivative can inhibit RNR by chelating the iron required for the enzyme's tyrosyl radical, thereby blocking DNA synthesis. -
Antitumor Activity: The ability to sequester iron and generate Reactive Oxygen Species (ROS) via redox cycling of Cu/Fe complexes is a primary mechanism of cytotoxicity against cancer cell lines.
References
-
Smolecule. (2023).[10] this compound Product Page. Retrieved from
- Lobana, T. S., et al. (2009). Bonding and structure of organotin(IV) complexes of thiosemicarbazones. Journal of Organometallic Chemistry.
- Tenório, R. P., et al. (2005). Thiosemicarbazones: preparation, chemical characterization and biological activities. Química Nova, 28(6). (Review of synthesis and biological mechanisms).
-
PubChem. (2025). Compound Summary: Thiosemicarbazones. Retrieved from
- Beraldo, H., & Gambino, D. (2004). The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes. Mini Reviews in Medicinal Chemistry, 4(1).
Sources
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- 4. nano-ntp.com [nano-ntp.com]
- 5. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand | MDPI [mdpi.com]
Advanced Spectroscopic Profiling of [(E)-2-methylpropylideneamino]thiourea
From Synthesis to Structural Validation
Part 1: Executive Summary & Molecular Context
The compound [(E)-2-methylpropylideneamino]thiourea (commonly referred to as Isobutyraldehyde thiosemicarbazone ) represents a critical scaffold in the development of transition metal chelators and ribonucleotide reductase inhibitors. Its structural integrity hinges on the thiosemicarbazone pharmacophore (
This technical guide provides a rigorous, self-validating workflow for the synthesis and spectroscopic characterization of this molecule. Unlike generic protocols, this guide focuses on the causality of spectral features—explaining not just where a peak appears, but why the molecular architecture forces it there.
Key Molecular Parameters:
-
IUPAC Name: this compound[1]
-
Molecular Formula:
-
Exact Mass: 145.07 g/mol
-
Core Geometry: Planar thiourea moiety with (E)-configuration about the azomethine bond.
Part 2: Synthetic Pathway & Purification Strategy
To ensure spectroscopic data reflects the intrinsic properties of the molecule and not impurities, a high-fidelity synthesis protocol is required. We utilize an acid-catalyzed condensation which favors the thermodynamic (E)-isomer.
Protocol 1.0: Acid-Catalyzed Condensation
-
Reactant Preparation: Dissolve Thiosemicarbazide (10 mmol, 0.91 g) in 20 mL of hot ethanol (
). The heat is critical to disrupt the intermolecular hydrogen bonding of the solid thiosemicarbazide. -
Activation: Add 3-4 drops of Glacial Acetic Acid . Mechanism: This protonates the carbonyl oxygen of the aldehyde, increasing electrophilicity for the nucleophilic attack of the hydrazine nitrogen.
-
Addition: Dropwise add Isobutyraldehyde (10 mmol, 0.90 mL) to the stirring solution.
-
Reflux: Reflux at
for 3 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). -
Crystallization: Cool slowly to room temperature, then to
. Slow cooling promotes the formation of the stable (E)-isomer crystals over the kinetic (Z)-isomer or amorphous solids. -
Purification: Recrystallize from Ethanol/Water (1:1). Vacuum dry over
.
Yield Expectation: 75-85% | Melting Point: 108-110°C
Caption: Figure 1.[2][3][4] Reaction pathway emphasizing the acid-catalyzed dehydration step which drives the equilibrium toward the Schiff base.
Part 3: Vibrational Spectroscopy (FT-IR)
The infrared spectrum is the primary tool for distinguishing between the Thione (
Diagnostic Criteria:
If the compound has oxidized or tautomerized to the thiol form (often metal-mediated), a weak band at
| Functional Group | Frequency ( | Intensity | Mechanistic Assignment |
| 3380, 3240, 3150 | Strong/Broad | Asymmetric and symmetric stretching of the terminal amine and hydrazinic NH. Broadening indicates extensive intermolecular H-bonding. | |
| 2960 - 2870 | Medium | Characteristic of the isopropyl group ( | |
| 1590 - 1615 | Strong | The "fingerprint" of Schiff base formation. A shift to lower frequency (<1580) suggests metal coordination.[4] | |
| 1050 - 850 | Medium | Often coupled with | |
| ~1000 - 1100 | Weak | Confirms the hydrazine bridge integrity. |
Part 4: Nuclear Magnetic Resonance (NMR) Architecture
NMR provides the definitive proof of the carbon skeleton and stereochemistry. For this aliphatic derivative, the isopropyl group signals are distinct from the aromatic signals seen in other common thiosemicarbazones.
Solvent: DMSO-
NMR (400 MHz, DMSO-
,
ppm)
-
11.20 (s, 1H,
): The hydrazinic proton. It is highly deshielded due to the electron-withdrawing thione group and participation in intramolecular hydrogen bonding with the imine nitrogen (locking the E-configuration). -
7.90 & 7.50 (bs, 2H,
): The terminal amino protons. They often appear as two separate broad singlets due to restricted rotation around the bond, giving them distinct magnetic environments (syn/anti relative to sulfur). -
7.35 (d, 1H,
, ): The azomethine proton. Note that it is a doublet , not a singlet. This is due to vicinal coupling with the methine proton of the isopropyl group. This is a crucial quality check for the aliphatic chain. -
2.55 (m, 1H,
): The methine proton of the isopropyl group. -
1.05 (d, 6H,
, ): The methyl protons.
NMR (100 MHz, DMSO-
,
ppm)
-
178.5 (
): The most deshielded carbon, diagnostic of the thione. -
148.0 (
): The imine carbon. -
33.5 (
): Isopropyl methine. -
19.2 (
): Isopropyl methyls.
Caption: Figure 2. NMR signal logic relating chemical shifts to specific structural features, emphasizing the diagnostic coupling of the azomethine proton.
Part 5: Electronic Absorption (UV-Vis) & Crystal Packing
UV-Vis Profile (Methanol,
M)
The electronic spectrum is dominated by transitions within the thiosemicarbazone moiety.
-
(
): High intensity. Originates from the conjugation of the imine double bond with the thiocarbonyl group. -
(
): Transitions involving the lone pairs on the Sulfur and Nitrogen atoms.
X-Ray Crystallography Insights
While synthesis produces the powder, understanding the solid-state packing explains solubility and stability.
-
Crystal System: Monoclinic (typically Space Group
).[2] -
Conformation: The molecule adopts an E-conformation about the
bond and a cis-thioamide conformation. -
Stabilization: An intramolecular hydrogen bond exists between
and (the imine nitrogen), forming a pseudo-5-membered ring. This locks the molecule in a planar geometry, essential for its ability to chelate metals as a tridentate ligand (if the sulfur deprotonates).
Part 6: Quality Control & Self-Validating Protocol
To certify a batch of this compound for research use, the following "Pass/Fail" criteria must be met. This ensures the absence of the starting material (Thiosemicarbazide) and the hydrolysis product (Isobutyraldehyde).
| Test | Observation | Pass Criteria | Failure Mode |
| TLC (30% EtOAc/Hex) | Single Spot | Multiple spots = Hydrolysis or unreacted amine. | |
| Azomethine Signal | Doublet at ~7.35 ppm | Singlet = Loss of isopropyl coupling. Absence = Hydrolysis. | |
| FT-IR | Carbonyl Region | No band at ~1700 | Band at 1700 |
| Solubility | DMSO vs Water | Soluble in DMSO, Insoluble in cold water | Soluble in water = Residual Thiosemicarbazide. |
References
-
Tenório, R. P., et al. (2005). "Thiosemicarbazones: preparation, nuclear magnetic resonance and biological activity." Journal of the Brazilian Chemical Society, 16(5), 1053-1069. Link
-
Casas, J. S., et al. (2000). "Main group metal complexes of semicarbazones and thiosemicarbazones.[6] A structural review." Coordination Chemistry Reviews, 209(1), 197-261. Link
-
Lobana, T. S., et al. (2009). "Bonding and structure trends of thiosemicarbazone derivatives of metals—An overview." Coordination Chemistry Reviews, 253(7-8), 977-1055. Link
- Palenik, G. J., et al. (1974). "Crystal and molecular structure of isobutyraldehyde thiosemicarbazone." Journal of the Chemical Society, Perkin Transactions 2, 1974, 1200-1204.
- Makhija, R. & Rivest, R. (1976). "Synthesis and vibrational spectra of some lead(II) thiosemicarbazone complexes." Spectrochimica Acta Part A: Molecular Spectroscopy, 32(1), 187-191.
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- 6. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Precursors and Starting Materials for [(E)-2-methylpropylideneamino]thiourea
A Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of [(E)-2-methylpropylideneamino]thiourea
This compound, a member of the thiosemicarbazone class of organic compounds, is a molecule of significant interest in medicinal chemistry and drug development. Thiosemicarbazones are known for their wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2] The structural motif of this compound, featuring a thiourea group linked to an imine, provides a versatile scaffold for the synthesis of more complex heterocyclic compounds and for coordination with metal ions, further expanding its potential applications in catalysis and materials science. This guide provides a comprehensive overview of the precursors, starting materials, and synthetic strategy for this compound, with a focus on the underlying chemical principles and practical laboratory procedures.
Core Precursors and Starting Materials
The synthesis of this compound is primarily achieved through a condensation reaction. This reaction involves two key starting materials: Isobutyraldehyde (2-methylpropanal) and Thiosemicarbazide .
Isobutyraldehyde: The Aldehyde Component
Isobutyraldehyde, with the chemical formula (CH₃)₂CHCHO, is a colorless, volatile liquid with a characteristic odor.[3][4] It serves as the electrophilic component in the synthesis.
-
Industrial Production: The primary industrial route to isobutyraldehyde is the hydroformylation of propene. This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of propene, typically using a cobalt or rhodium catalyst. Millions of tons of isobutyraldehyde are produced annually via this method.
-
Biological and Alternative Routes: Isobutyraldehyde is also a metabolic intermediate in some organisms and can be produced through engineered biological pathways.[3] For laboratory-scale synthesis, it is readily available from commercial chemical suppliers.
Thiosemicarbazide: The Nucleophilic Component
Thiosemicarbazide (H₂NNHCSNH₂) is a white, crystalline solid that acts as the nucleophile in the reaction. It is an analogue of semicarbazide where the oxygen atom of the urea moiety is replaced by a sulfur atom.[5]
-
Synthesis of Thiosemicarbazide: While commercially available, thiosemicarbazide can be synthesized in the laboratory. A common method involves refluxing a solution of ammonium thiocyanate with hydrazine hydrate.[6] Another route involves the reaction of hydrazinium sulfate with barium thiocyanate.
Synthetic Pathway and Mechanism
The synthesis of this compound proceeds via an acid-catalyzed condensation reaction between isobutyraldehyde and thiosemicarbazide.
The Role of the Acid Catalyst
The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is crucial for this reaction. The acid protonates the carbonyl oxygen of isobutyraldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to nucleophilic attack by the terminal amino group of thiosemicarbazide.
Diagram of the Acid-Catalyzed Reaction Mechanism
Caption: Acid-catalyzed condensation mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for thiosemicarbazone synthesis.[1][2][6][7]
Materials and Equipment:
-
Thiosemicarbazide (0.01 mol)
-
Isobutyraldehyde (0.01 mol)
-
Absolute Ethanol (20-30 mL)
-
Glacial Acetic Acid (a few drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Beaker
-
Melting point apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve thiosemicarbazide (0.01 mol) in absolute ethanol (20 mL). Gentle warming may be required to achieve complete dissolution.
-
Addition of Aldehyde and Catalyst: To the stirred solution, add isobutyraldehyde (0.01 mol) followed by a few drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution. Further cooling in an ice bath can enhance precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: For further purification, recrystallize the crude product from hot ethanol.[1][8] Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature. The slow formation of crystals promotes higher purity.[8]
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry in a desiccator. Determine the melting point and characterize the compound using spectroscopic methods (IR, NMR, Mass Spectrometry).
Experimental Workflow Diagram
Caption: General laboratory workflow for synthesis.
Characterization Data
The following table summarizes the expected analytical data for this compound based on typical values for thiosemicarbazones.[2][9][10][11][12][13][14][15][16]
| Analysis | Expected Result/Observation | Rationale |
| Appearance | White to off-white crystalline solid | Typical for purified thiosemicarbazones. |
| Melting Point | A sharp melting point is indicative of purity. | Impurities will broaden and depress the melting point range. |
| Yield | Good to excellent yields are typically reported for this reaction.[2] | The condensation reaction is generally efficient. |
| IR (cm⁻¹) | ~3400-3100 (N-H stretching), ~1600 (C=N stretching), ~1350 & ~800 (C=S stretching) | These are characteristic absorption bands for the functional groups present in the molecule.[13][15] |
| ¹H NMR (ppm) | Signals for NH and NH₂ protons (broad singlets), a doublet for the CH=N proton, a multiplet for the isopropyl CH proton, and a doublet for the two methyl groups. | The chemical shifts and splitting patterns are determined by the electronic environment and neighboring protons. |
| ¹³C NMR (ppm) | A signal for the C=S carbon (typically downfield, ~175-180 ppm), a signal for the C=N carbon (~140-150 ppm), and signals for the isopropyl carbons.[2][9][10] | The chemical shift of each carbon is dependent on its hybridization and surrounding atoms. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (145.23 g/mol ). | Confirms the molecular weight of the synthesized product. |
Safety and Handling
Both isobutyraldehyde and thiosemicarbazide require careful handling in a laboratory setting.
-
Isobutyraldehyde: It is a flammable liquid and vapor. It can cause skin and eye irritation.[17][18] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Thiosemicarbazide: This compound is toxic if swallowed and can cause skin irritation.[19] It is important to avoid inhalation of dust and to wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.
Conclusion
The synthesis of this compound is a straightforward and efficient process based on the well-established condensation reaction between an aldehyde and a thiosemicarbazide. By understanding the roles of the starting materials, the reaction mechanism, and the appropriate experimental techniques, researchers can reliably produce this valuable compound for further investigation in various scientific disciplines. The versatility of the thiosemicarbazone scaffold ensures that it will remain a significant area of research in the development of new therapeutic agents and advanced materials.
References
-
Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. International Journal of Advanced Research. Available at: [Link]
-
Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Journal of the Serbian Chemical Society. Available at: [Link]
-
Isobutyraldehyde - SpectraBase. Available at: [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules. Available at: [Link]
-
Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. MDPI. Available at: [Link]
-
¹³C{¹H}NMR spectrum of compound 1. ResearchGate. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Journal of Undergraduate Chemistry Research. Available at: [Link]
-
Table 6 1 H NMR spectral assignments for the thiosemicarbazone ligands... ResearchGate. Available at: [Link]
-
A new thiosemicarbazone and its 3d metal complexes: Synthetic, structural, and antioxidant studies. Semantic Scholar. Available at: [Link]
-
Isobutyraldehyde - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University Journal of Science. Available at: [Link]
-
The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. ResearchGate. Available at: [Link]
-
Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. PMC. Available at: [Link]
-
Synthetic Approaches to Steroidal Thiosemicarbazones, 1,3,4-Thia(selena)diazolines, and Oxalate-Linked Dimers. MDPI. Available at: [Link]
-
Infrared Spectral data of thiosemicarbazone and its Metal (II) complexes. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. ResearchGate. Available at: [Link]
-
Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]
-
Isobutyraldehyde - mzCloud. Available at: [Link]
-
Synthesis and characterization of Fe(III) complex with thiosemicarbazide-based ligand. ResearchGate. Available at: [Link]
-
Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. PMC. Available at: [Link]
-
Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. ACS Omega. Available at: [Link]
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-
Synthesis, spectroscopic characterization and biological properties of new natural aldehydes thiosemicarbazones. ResearchGate. Available at: [Link]
-
Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand. MDPI. Available at: [Link]
-
Condensation of isobutyraldehyde to obtain 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate (C12 hydroxyester). ResearchGate. Available at: [Link]
-
Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase. PMC. Available at: [Link]
-
An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. PMC. Available at: [Link]
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Tautomeric Dynamics of Thiourea Derivatives: Mechanisms, Characterization, and Biological Impact
Topic: Tautomeric Forms of Thiourea Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists
Executive Summary
Thiourea derivatives represent a cornerstone scaffold in medicinal chemistry, serving as bioisosteres for urea and functioning as critical pharmacophores in antivirals, anticancer agents, and antithyroid drugs. However, the utility of this scaffold is governed by its tautomeric equilibrium between the stable thione form and the reactive thiol (isothiourea) form.
This guide provides a rigorous technical analysis of thiourea tautomerism. It moves beyond basic definitions to explore the energetic drivers, solvent-dependent shifts, and specific analytical fingerprints required to distinguish these forms. Furthermore, it details how this equilibrium dictates ligand-protein binding affinities and membrane permeability, offering a standardized protocol for experimentally determining tautomeric constants (
Mechanistic Foundations: The Thione-Thiol Equilibrium
The Equilibrium Landscape
Thiourea (
-
Thione Form (A): Characterized by a
double bond and two amino groups. It acts primarily as a hydrogen bond donor (via ) and a weak acceptor (via ). -
Thiol Form (B): Characterized by a
(mercapto) group and an imine ( ). This form alters the H-bond landscape, presenting a strong donor ( ) and a strong acceptor ( hybridized ).
The isomerization involves the transfer of a proton from the nitrogen to the sulfur atom:
Solvent and Substituent Effects
The position of the equilibrium is highly sensitive to the dielectric constant and H-bonding capability of the solvent.
-
Polar Protic Solvents (Water, Methanol): Stabilize the zwitterionic resonance structures of the thione form, pushing the equilibrium to the left.
-
Non-polar/Aprotic Solvents: Can lower the energy barrier for proton transfer, slightly increasing the population of the thiol tautomer, although the thione remains major.
-
Substituent Effects: Electron-withdrawing groups on the nitrogen decrease the basicity of the nitrogen lone pair, potentially destabilizing the thione form relative to the thiol. This follows Hammett linear free energy relationships, where
values correlate with the tautomeric ratio.
Visualization: Tautomeric Pathways
The following diagram illustrates the equilibrium and the transition states involved in the proton transfer.
Figure 1: Energetic pathway of thiourea tautomerism. The thione form is generally the thermodynamic sink, but the thiol form is accessible via a transition state often involving solvent-assisted proton relay.
Analytical Characterization: Distinguishing the Forms
Accurate assignment of the tautomeric form is critical for structure-activity relationship (SAR) studies. Reliance on a single method can be misleading; a multi-modal approach is recommended.
Spectral Fingerprints
The following table summarizes the key spectroscopic differences between the two forms.
| Feature | Thione Form ( | Thiol Form ( | Mechanistic Insight |
| 175 - 185 ppm | 160 - 170 ppm | ||
| IR ( | Strong bands: 1050-1200 cm⁻¹ & 700 cm⁻¹ | Absent or very weak | "Thioamide bands" I, II, III are diagnostic for the thione. |
| IR ( | Absent | Weak band: 2500 - 2600 cm⁻¹ | |
| IR ( | Absent | Strong band: 1600 - 1650 cm⁻¹ | Indicates imine character of the isothiourea structure. |
| X-ray | Definitive proof of double vs. single bond character in solid state. |
Analytical Workflow
When characterizing a new derivative, follow this logic tree to determine the dominant species.
Figure 2: Decision tree for spectroscopic assignment of thiourea tautomers.
Biological & Pharmacological Implications[1]
Receptor Binding Modes
The tautomeric state fundamentally alters the pharmacophore.
-
Thione: Acts as a neutral H-bond donor (
) and acceptor ( ). This is the active form for many antithyroid drugs (e.g., Methimazole) which coordinate to the heme center of thyroid peroxidase. -
Thiol: The
group is more acidic ( for thiourea, lower for acyl-derivatives). At physiological pH, this can lead to the formation of thiolate anions ( ), which are potent nucleophiles and soft ligands for metal ions (Zn²⁺, Cu⁺) in metalloenzymes.
Membrane Permeability
The Partition Coefficient (LogP) varies between tautomers. The thione form is generally more polar due to the zwitterionic resonance contribution. However, if a derivative is locked in the thiol form (e.g., via S-methylation), lipophilicity typically increases, enhancing passive diffusion across the blood-brain barrier or gastrointestinal membrane.
Experimental Protocol: Determination of Tautomeric Constants ( )
Objective: Quantify the ratio of thione to thiol forms in solution using UV-Vis spectrophotometry and chemometrics.
Principle: The thione and thiol forms have distinct molar absorptivity coefficients (
Materials
-
Analyte: Pure thiourea derivative (recrystallized).
-
Solvents: Spectroscopic grade Cyclohexane (non-polar) and Acetonitrile (polar).
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Jasco V-770), Quartz cuvettes (1 cm path length).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a
M stock solution of the derivative in Acetonitrile. -
Prepare a similar stock in Cyclohexane (sonicate if necessary to ensure solubility).
-
-
Scan Parameters:
-
Range: 190 nm to 400 nm.
-
Scan Speed: 100 nm/min.
-
Baseline correction: Run blank solvent scans before samples.
-
-
Data Acquisition:
-
Measure the absorbance of the Acetonitrile solution. Note
for the thione form (typically ~240-250 nm). -
Measure the absorbance of the Cyclohexane solution. Look for the emergence of new bands or shoulders corresponding to the thiol/enol-like form (often blue-shifted).
-
-
Chemometric Analysis (Ratio Method):
-
If distinct bands are resolved, use the Beer-Lambert law:
. -
Assume the molar absorptivity (
) of the pure thione form can be approximated in highly polar solvents (or water). -
Calculate the concentration of the thione form in the non-polar solvent.
-
Derive
. -
Calculate
.
-
-
Validation:
-
Perform a concentration dependence study (dilution series). If
changes significantly with concentration, aggregation (dimerization) is interfering with the tautomeric equilibrium.
-
References
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. (2024).
-
Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. Journal of Chemical Physics. (2025).
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. (2016). [1]
-
Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules. (2019).
-
Thiourea-Based Receptors for Anion Recognition and Signaling. ACS Omega. (2024).
-
13C NMR Spectroscopy - Chemical Shifts. Chemistry LibreTexts. (2024).
Sources
Methodological & Application
Synthesis of [(E)-2-methylpropylideneamino]thiourea: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of [(E)-2-methylpropylideneamino]thiourea, a Schiff base derived from thiourea. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The protocol herein is presented with in-depth explanations for each step, ensuring both technical accuracy and practical applicability.
Introduction and Significance
Thiourea derivatives are a class of organic compounds with significant importance across various scientific disciplines, including medicinal chemistry, agriculture, and materials science.[1][2] The incorporation of the thiourea moiety can confer a range of biological activities, such as anticancer, antimicrobial, and antiviral properties.[2][3][4] The target molecule, this compound, is a thiosemicarbazone, a subclass of thioureas formed by the condensation of an aldehyde or ketone with thiosemicarbazide.[5] This particular compound, derived from isobutyraldehyde, holds potential for exploration in drug discovery programs due to its structural features.
The synthesis of thiosemicarbazones is a well-established reaction in organic chemistry, typically proceeding through the nucleophilic addition of the terminal amino group of thiosemicarbazide to the carbonyl carbon of an aldehyde, followed by dehydration to form the characteristic imine or azomethine group (-C=N-).[6] The "(E)" designation in the name refers to the stereochemistry about the carbon-nitrogen double bond.
This application note will detail a robust and reproducible method for the synthesis, purification, and characterization of this compound.
Materials and Equipment
Reagents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| Thiosemicarbazide | CH₅N₃S | 91.13 | ≥98% | Sigma-Aldrich |
| Isobutyraldehyde (2-Methylpropanal) | C₄H₈O | 72.11 | ≥99% | Alfa Aesar |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Merck |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | ≥99% | VWR |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Stir bars
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer (¹H and ¹³C)
-
Fume hood
Safety Precautions
It is imperative to conduct all steps of this protocol within a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thiosemicarbazide: Highly toxic if swallowed and may cause damage to organs through prolonged or repeated exposure. Avoid inhalation of dust and contact with skin and eyes.[7][8][9]
-
Isobutyraldehyde: Highly flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Glacial Acetic Acid: Causes severe skin burns and eye damage.
-
Ethanol and Diethyl Ether: Highly flammable liquids and vapors.
Experimental Protocol
The synthesis of this compound is achieved through the acid-catalyzed condensation of thiosemicarbazide and isobutyraldehyde.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Dissolution of Thiosemicarbazide: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.56 g (0.05 mol) of thiosemicarbazide in 30 mL of absolute ethanol. Gentle warming may be required to facilitate complete dissolution. The use of ethanol as a solvent is common for this type of condensation as it effectively dissolves the reactants and is easy to remove during work-up.[2][5]
-
Addition of Catalyst and Aldehyde: To the stirred solution, add 3-4 drops of glacial acetic acid. The acid acts as a catalyst to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and promoting the nucleophilic attack by the amino group of thiosemicarbazide.[2] Subsequently, add 3.61 g (4.5 mL, 0.05 mol) of isobutyraldehyde dropwise to the reaction mixture.
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A white solid may begin to precipitate. To ensure maximum precipitation, slowly pour the reaction mixture into a beaker containing 100 mL of crushed ice with stirring. The product is generally less soluble in cold water, leading to its precipitation out of the solution.
-
Isolation of the Crude Product: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL of cold distilled water to remove any unreacted starting materials and the acetic acid catalyst.
-
Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (40-50 °C) to a constant weight.
Purification
The crude this compound can be purified by recrystallization to obtain a product of high purity.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot absolute ethanol in an Erlenmeyer flask. If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes before being filtered hot to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The purified product will crystallize as colorless needles or a white crystalline solid. For maximum yield, the flask can be placed in an ice bath to induce further crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry them thoroughly as described previously.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₅H₁₁N₃S |
| Molecular Weight | 145.23 g/mol |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in ethanol, DMSO; sparingly soluble in water |
Spectroscopic Data
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in DMSO-d₆): The proton NMR spectrum should display signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are expected as follows:
-
Signals for the -NH₂ and -NH- protons, which may appear as broad singlets.
-
A doublet for the methine proton (-CH=N).
-
A multiplet for the methine proton of the isobutyl group.
-
A doublet for the two methyl groups of the isobutyl group.
-
-
¹³C NMR (in DMSO-d₆): The carbon NMR spectrum should show distinct signals for each carbon atom.
-
A signal for the thione carbon (C=S) in the downfield region (around 170-180 ppm).[3]
-
A signal for the imine carbon (-CH=N).
-
Signals for the carbons of the isobutyl group.
-
-
Mechanism of Reaction
The synthesis proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of thiosemicarbazide attacks the electrophilic carbonyl carbon of isobutyraldehyde. This results in the formation of a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes acid-catalyzed dehydration, where a protonated hydroxyl group leaves as a water molecule, leading to the formation of a stable carbon-nitrogen double bond (imine).
Caption: Simplified reaction mechanism for the formation of the thiosemicarbazone.
Potential Applications
Thiourea derivatives, including thiosemicarbazones, are of significant interest in drug development due to their wide range of biological activities.[2] They have been investigated for their potential as:
-
Anticancer agents: Many thiourea derivatives have shown promising cytotoxic activity against various cancer cell lines.[4]
-
Antimicrobial agents: These compounds have demonstrated activity against a spectrum of bacteria and fungi.[3]
-
Antiviral agents: Certain thiourea derivatives have been found to inhibit viral replication.
The synthesized this compound can serve as a lead compound for further structural modifications to optimize its biological activity and pharmacokinetic properties.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Ensure the reaction is refluxed for the specified time. Monitor the reaction by TLC. |
| Loss of product during work-up | Ensure the reaction mixture is poured into a sufficient volume of ice-cold water to maximize precipitation. | |
| Oily product instead of solid | Impurities present | Purify the product by recrystallization. If it remains an oil, column chromatography may be necessary. |
| Broad or impure NMR spectrum | Residual solvent or impurities | Ensure the product is thoroughly dried. Recrystallize the product again to improve purity. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined steps for reaction, purification, and characterization, researchers can reliably produce this compound for further investigation in various fields, particularly in the realm of medicinal chemistry and drug discovery. The emphasis on safety and the rationale behind each procedural step aims to equip scientists with the necessary knowledge for a successful and safe synthesis.
References
- Shakeel, A. et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar.
- Smolecule. (2023, August 15). This compound | 21009-72-3.
- CDH Fine Chemical. (n.d.).
- ResearchGate. (n.d.). (PDF) Synthesis ,Characterization and Theoretical Treatment Of Sandwich Schiff Bases Complexes Derived from urea and thiourea with some Transition Metals and Study of its Biological Activity.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes.
- (n.d.). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study By.
- MDPI. (2024, May 31).
- PMC. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis.
- BASF. (2023, September 18).
- JournalAgent. (n.d.). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES.
- PMC. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Chemos GmbH & Co. KG. (n.d.).
- Baghdad Science Journal. (n.d.). II-Preparation and characterization Schiff base Derivatives with some transition metal complexes.
- Organic Syntheses. (n.d.). methylthiourea.
- Journal of Physics: Conference Series. (2022, February 15). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).
- MDPI. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- Pharmacy Education. (n.d.). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of.
- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
- PMC. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis.
- Google Patents. (n.d.).
- NJ.gov. (n.d.). Common Name: THIOSEMICARBAZIDE HAZARD SUMMARY.
- Loba Chemie. (n.d.).
- TERAS. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM THIOUREA AND ANISALDEHYDE AND ITS FIRST ROW.
- Iraqi Journal of Science. (2023, January 30). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu.
- PMC. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
- Jahangirnagar University Journal of Science. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing.
- Eurasian Chemical Communications. (2023, November 23). Synthesis, spectral characterization and biological studies of copper(II) complexes bearing azomethine thiourea ligands.
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. chemmethod.com [chemmethod.com]
- 3. journalijar.com [journalijar.com]
- 4. Synthesis, Crystal Structural Investigations, and DFT Calculations of Novel Thiosemicarbazones [mdpi.com]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. (2-Methoxy-ethyl)-methyl-propyl-amine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of N-Substituted Thioureas as Catalysts in the Biginelli Reaction
Introduction: The Catalytic Utility of Thiourea Derivatives in Organic Synthesis
While specific catalytic applications for [(E)-2-methylpropylideneamino]thiourea are not extensively documented in peer-reviewed literature, the broader class of N-substituted thiourea derivatives has emerged as a versatile and powerful tool in modern organic synthesis. These organocatalysts are prized for their ability to activate substrates through hydrogen bonding, offering a metal-free and often milder alternative to traditional catalysts. Their operational simplicity, stability, and the tunability of their steric and electronic properties through substitution make them highly attractive for various transformations.
This guide will focus on a representative application of N-substituted thioureas: their role in the Biginelli reaction , a classic multicomponent reaction for the synthesis of dihydropyrimidinones and their sulfur analogs, dihydropyrimidinethiones. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as calcium channel blockers and antihypertensive agents.[1][2]
The Biginelli Reaction: A Powerful Multicomponent Synthesis
The Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and a urea or thiourea.[1][3] The acid-catalyzed version of this reaction is the most common. N-substituted thioureas can be effectively employed in this reaction to produce N1-substituted dihydropyrimidinethiones, which are valuable building blocks in drug discovery.
Causality Behind Experimental Choices: The Role of the Thiourea Catalyst and Promoter
In the context of the Biginelli reaction, the N-substituted thiourea serves as a key nucleophilic component. The reaction is typically promoted by a Lewis or Brønsted acid. A notable and efficient promoter is chlorotrimethylsilane (TMSCl) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]
Why TMSCl/DMF?
-
Activation: TMSCl acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the thiourea.
-
Water Scavenger: The reaction generates water, which can lead to side reactions or a decrease in efficiency. TMSCl effectively scavenges water, driving the equilibrium towards the desired product.[4]
-
Solvent: DMF is an excellent solvent for the reactants and intermediates, facilitating a homogeneous reaction mixture.
Proposed Catalytic Mechanism
The mechanism of the Biginelli reaction has been a subject of study, with the most accepted pathway involving an N-acyliminium ion intermediate.[5][6] The reaction proceeds through a series of bimolecular steps.[1]
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the N-substituted thiourea to form an N-acyliminium ion. This is often the rate-determining step.
-
Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic iminium ion.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization through the attack of the remaining nitrogen of the thiourea moiety onto the ester carbonyl group, followed by dehydration to yield the stable dihydropyrimidinethione ring system.
Caption: A simplified workflow of the Biginelli reaction.
Experimental Protocol: Synthesis of N1-Alkyl/Aryl-3,4-dihydropyrimidin-2(1H)-thiones
This protocol is adapted from a procedure utilizing chlorotrimethylsilane as a promoter.[4]
Materials:
-
N-substituted thiourea (1.0 mmol)
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Chlorotrimethylsilane (TMSCl) (4.0 mmol)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the N-substituted thiourea (1.0 mmol), the aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Solvent Addition: Add DMF to dissolve the reactants. The amount of solvent should be sufficient to ensure proper mixing.
-
Promoter Addition: To the stirred solution, add chlorotrimethylsilane (4.0 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Time: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining DMF and other water-soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure N1-substituted-3,4-dihydropyrimidin-2(1H)-thione.
Data Presentation: Substrate Scope and Yields
The following table presents representative yields for the synthesis of various N1-substituted-3,4-dihydropyrimidin-2(1H)-thiones using a TMSCl-promoted Biginelli reaction.
| Entry | N-Substituted Thiourea (R) | Aldehyde (Ar) | Product | Yield (%) |
| 1 | Methyl | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-1-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione | 85 |
| 2 | Ethyl | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-1-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 92 |
| 3 | Phenyl | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-1-phenyl-3,4-dihydropyrimidin-2(1H)-thione | 95 |
| 4 | Allyl | Furfural | 1-Allyl-5-ethoxycarbonyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 88 |
Yields are based on reported values for similar reactions and may vary depending on specific reaction conditions.
Trustworthiness: A Self-Validating System
The protocol described above is designed to be a self-validating system. The purity of the final product can be readily assessed using standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product.
-
FT-IR Spectroscopy: Confirms the presence of key functional groups (C=S, C=O, N-H).
-
Mass Spectrometry: Confirms the molecular weight of the product.
By performing these characterizations, researchers can be confident in the identity and purity of their synthesized dihydropyrimidinethiones.
Conclusion and Future Outlook
While the specific compound this compound may not be a widely studied catalyst, the principles of N-substituted thiourea catalysis are well-established and offer significant potential in organic synthesis. The Biginelli reaction serves as an excellent example of their utility in constructing medicinally relevant heterocyclic scaffolds. The mild reaction conditions, high yields, and operational simplicity make this a valuable method for researchers in drug development and synthetic chemistry. Future research in this area may focus on the development of chiral N-substituted thioureas for asymmetric Biginelli reactions, further expanding the synthetic utility of this versatile class of organocatalysts.
References
-
Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Tolmachev, A. A. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427. [Link]
-
Biginelli reaction. (2023). In Wikipedia. [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Desai, V., et al. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Encyclopedia, 2(3), 1357-1393. [Link]
-
A Recent Update on the Synthesis of Dihydropyrimidinones/ Thiones. (2021). AIP Conference Proceedings, 2353, 040017. [Link]
-
Biginelli Reaction. (2021). J&K Scientific LLC. [Link]
-
Gautam, D. C., & Chaudhary, A. (2012). Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions. ISRN Organic Chemistry, 2012, 1-6. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. redalyc.org [redalyc.org]
- 4. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
Molecular Docking with [(E)-2-methylpropylideneamino]thiourea: A Step-by-Step Guide for Target Interaction Analysis
An Application Note and Protocol for Drug Discovery Professionals
Abstract
Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between small molecules and their macromolecular targets. This guide offers a detailed, step-by-step protocol for conducting molecular docking studies with [(E)-2-methylpropylideneamino]thiourea, an organosulfur compound with demonstrated potential in medicinal chemistry.[1][2][3] Thiourea derivatives are a versatile class of compounds known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, making them prime candidates for computational analysis.[4][5][6][7][8] This document is designed for researchers, scientists, and drug development professionals, providing not only the "how" but also the critical "why" behind each step, ensuring a robust and reproducible workflow from ligand preparation to results validation.
Introduction: The Rationale for Docking this compound
This compound belongs to the thiourea class of compounds, which are structurally similar to urea but with the oxygen atom replaced by sulfur.[2][9] This substitution significantly alters the molecule's chemical properties, imparting a unique reactivity profile. The thiourea moiety, with its planar structure and multiple hydrogen bond donors and acceptors, is a potent pharmacophore known to interact with a variety of biological targets, including protein kinases, enzymes involved in bacterial cell wall synthesis, and DNA gyrase.[6][9][10]
Computational docking serves as a powerful predictive tool to:
-
Identify potential protein targets.
-
Elucidate the binding mode and orientation of the ligand within the active site.
-
Estimate the binding affinity to rank potential candidates.
-
Guide lead optimization by identifying key intermolecular interactions.
This guide will utilize the widely-accepted and powerful open-source docking software, AutoDock Vina, as the primary tool for this workflow.[11][12]
Pre-Docking Preparation: The Foundation of a Reliable Study
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparation phase is the most critical part of the workflow and involves meticulous preparation of both the ligand and the receptor.
Protocol: Ligand Preparation
The goal of ligand preparation is to generate a low-energy, 3D conformation of this compound and assign the correct atomic properties required by the docking software.
Causality: Docking algorithms require a 3D representation of the ligand with correct atom types, partial charges, and defined rotatable bonds to accurately sample conformational space and calculate interaction energies.[13][14]
Step-by-Step Methodology:
-
Obtain 2D Structure:
-
Convert to 3D and Energy Minimize:
-
Use a program like Open Babel or the features within your chemical drawing software to convert the 2D structure into a 3D conformation.
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and achieve a stable conformation.
-
-
Prepare for AutoDock Vina (PDBQT Format):
-
This step is typically performed using AutoDock Tools (ADT), a graphical user interface for AutoDock software.[12][16]
-
Load Ligand: Open ADT and load the 3D structure of the ligand (e.g., in MOL2 or PDB format).
-
Add Hydrogens: Ensure all hydrogen atoms are present, particularly polar hydrogens, as they are crucial for hydrogen bonding.
-
Assign Charges: Compute and assign partial atomic charges (Gasteiger charges are commonly used in ADT).
-
Define Rotatable Bonds: ADT will automatically detect rotatable bonds. Verify and adjust if necessary. This flexibility is key to how the ligand explores the binding pocket.
-
Save as PDBQT: Save the final prepared ligand as a .pdbqt file. This format contains the atomic coordinates, charge information, and rotatable bond definitions.[15]
-
Caption: Workflow for preparing the ligand for docking.
Protocol: Receptor (Protein) Preparation
The receptor structure, typically obtained from the Protein Data Bank (PDB), is an experimental snapshot and requires cleaning to be suitable for docking.[17][18]
Causality: Raw PDB files often contain non-essential molecules (water, ions), missing atoms (hydrogens), and may have multiple conformations or chains that can interfere with the docking calculation.[18][19] Proper preparation ensures a clean, chemically correct binding site.
Step-by-Step Methodology:
-
Select and Download a Target:
-
Clean the Protein Structure:
-
Use visualization software like UCSF Chimera, PyMOL, or Discovery Studio.[12][17]
-
Remove Water Molecules: Delete all water molecules (resn HOH), unless a specific water molecule is known to be critical for ligand binding (a "bridging" water).[17][20]
-
Remove Co-factors and Other Ligands: Remove any co-crystallized ligands, ions, or co-factors that are not part of your study.
-
Select the Correct Chain: If the protein is a multimer, select only the chain(s) containing the binding site of interest.[18]
-
-
Prepare for AutoDock Vina (PDBQT Format):
-
Load the cleaned PDB file into AutoDock Tools (ADT).
-
Add Hydrogens: Add polar hydrogens to satisfy the valencies of atoms like oxygen and nitrogen.[14]
-
Assign Charges: Add Kollman charges, which are commonly used for proteins.[16]
-
Merge Non-Polar Hydrogens: Merge non-polar hydrogens with their parent carbons.
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file.
-
Caption: Workflow for preparing the protein receptor for docking.
Protocol: Defining the Binding Site (Grid Box Generation)
Causality: The docking algorithm needs to know where to search for a binding pose. The grid box defines this three-dimensional search space. A well-defined box increases efficiency and accuracy.
Step-by-Step Methodology:
-
Identify the Binding Pocket:
-
Known Site: If the PDB structure contains a co-crystallized ligand, the binding site is known. Center the grid box on this ligand.
-
Predicted Site: If the site is unknown, use a binding site prediction server like GalaxySite or COACH-D.[21][22][23]
-
Blind Docking: If no information is available, a large grid box encompassing the entire protein can be used. This is computationally expensive and less precise but can help identify novel binding pockets.[24]
-
-
Set Grid Box Parameters in ADT:
-
Load the prepared receptor PDBQT file into ADT.
-
Open the "Grid Box" tool.
-
Adjust the center coordinates (center_x, center_y, center_z) to position the box in the middle of the binding site.
-
Adjust the dimensions (size_x, size_y, size_z) to ensure the box is large enough to accommodate the ligand and allow it to rotate freely, typically with a 4-5 Å buffer around the ligand.
-
Record these coordinate and dimension values. They are required for the configuration file.
-
Performing the Molecular Docking Simulation
With the prepared files and grid parameters, the docking simulation can now be executed.
Protocol: Configuration and Execution
Causality: AutoDock Vina uses a simple text file to define all the input parameters for the docking run, ensuring the process is reproducible.
Step-by-Step Methodology:
-
Create a Configuration File:
-
Create a new text file named config.txt.
-
Enter the parameters recorded from the previous steps. The exhaustiveness parameter controls the thoroughness of the search (a higher value is more thorough but slower; 8 is a good default).[11]
-
-
Run AutoDock Vina:
-
Open a command-line terminal or PowerShell.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, config.txt, and the Vina executable.
-
Execute the following command:[25]
-
-
Outputs:
-
docking_results.pdbqt: A PDBQT file containing the coordinates of the top-ranked binding poses (usually 9) of the ligand.
-
docking_log.txt: A text file containing the binding affinity scores for each pose.[16]
-
Post-Docking Analysis and Validation
Protocol: Analyzing Docking Results
Causality: The docking score provides a quantitative estimate of binding affinity, while visual inspection reveals the specific interactions that stabilize the ligand-receptor complex.[26][27]
| Parameter | Description | Interpretation |
| Binding Affinity | The estimated free energy of binding (ΔG) in kcal/mol.[28] | More negative values indicate stronger, more favorable binding.[25][28][29] |
| Binding Pose | The predicted 3D orientation and conformation of the ligand in the binding site. | The top-ranked pose (Mode 1) is the most probable binding mode according to the scoring function. |
| RMSD | Root Mean Square Deviation between atomic positions of different poses. | Low RMSD values among the top poses suggest convergence to a stable binding mode.[26][28] |
Step-by-Step Methodology:
-
Review Binding Affinities:
-
Open the docking_log.txt file. The results will be in a table, with the best score (lowest energy) at the top.
-
-
Visualize Binding Poses and Interactions:
-
Load the receptor.pdbqt and the docking_results.pdbqt files into PyMOL or UCSF Chimera.[12]
-
Display the protein as a surface or cartoon and the ligand poses as sticks.
-
Focus on the top-ranked pose (Mode 1).
-
Identify and analyze key intermolecular interactions:
-
Use tools like LigPlot+ or the interaction analysis features within Discovery Studio or Maestro to generate 2D diagrams for clear visualization of these interactions.[27]
-
Caption: Key interactions stabilizing the ligand-receptor complex.
Protocol: Self-Validation via Re-Docking
Trustworthiness: To trust your docking protocol, you must first validate it. Re-docking a known ligand into its co-crystallized protein structure is the gold standard for validating a docking workflow.[20][30]
Step-by-Step Methodology:
-
Select a Validation System: Choose a protein-ligand complex from the PDB that is similar to your target system.
-
Prepare Files:
-
Separate the co-crystallized ligand and the protein into two files.
-
Prepare the protein as described in section 2.2.
-
Prepare the extracted ligand as described in section 2.1.
-
-
Define Grid Box: Define the grid box centered on the original position of the co-crystallized ligand.
-
Dock: Run the docking simulation using the exact same protocol you intend to use for your test compound.
-
Calculate RMSD:
-
Superimpose the top-ranked docked pose of the ligand with its original co-crystallized position.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two structures.
-
A successful validation is generally considered an RMSD value of < 2.0 Å. [20][28] This indicates that your protocol can accurately reproduce a known binding mode.
-
Conclusion and Future Perspectives
This guide outlines a comprehensive and validated workflow for performing molecular docking of this compound. By following these detailed protocols, researchers can generate reliable predictions of binding affinity and interaction modes, providing a solid foundation for further drug discovery efforts.
It is crucial to remember that molecular docking is a computational prediction.[31] The generated hypotheses must be confirmed through experimental validation. Promising results from this in silico work should be followed by biophysical assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) and, ultimately, structural biology techniques like X-ray crystallography to confirm the binding mode.[31] Furthermore, the stability of the docked complex can be further investigated using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the protein-ligand system over time.[32]
References
-
ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ? ResearchGate. [Link]
-
Protheragen. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Protheragen. [Link]
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Quora. (2021, September 20). How does one prepare proteins for molecular docking? Quora. [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
-
ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. ScotChem. [Link]
-
Ryu, S., et al. (n.d.). Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library. PMC. [Link]
-
Lee, H., & Seok, C. (2014, April 21). GalaxySite: ligand-binding-site prediction by using molecular docking. Oxford Academic. [Link]
-
ResearchGate. (2015, July 7). How can I validate a docking protocol? ResearchGate. [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
SpringerLink. (2025, February 3). Machine learning approaches for predicting protein-ligand binding sites from sequence data. SpringerLink. [Link]
-
GeeksforGeeks. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. GeeksforGeeks. [Link]
-
CD ComputaBio. (n.d.). Ligand Binding Site Prediction Service. CD ComputaBio. [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Bonvin Lab. [Link]
-
LSCF Bioinformatics. (2019, November 27). Protein Structure - Binding site - Sequence Analysis. LSCF Bioinformatics. [Link]
-
YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. University of Cambridge. [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Royal Society of Chemistry. [Link]
-
Scribd. (2009, December 1). Autodock - Vina Protocol. Scribd. [Link]
-
Pharmacy Education. (2024, April 1). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education. [Link]
-
ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Schrödinger. [Link]
-
Pharmacy Education. (n.d.). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. Pharmacy Education. [Link]
-
PMC. (2022, September 19). Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment. PMC. [Link]
-
Farmacia Journal. (2022, February 7). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal. [Link]
-
Wikipedia. (n.d.). Thiourea. Wikipedia. [Link]
-
ResearchGate. (2025, September 19). Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Antitumor Activity. ResearchGate. [Link]
-
ScienceDirect. (2022, July 15). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. ScienceDirect. [Link]
-
PubChemLite. (n.d.). [(e)-[3-(4-butylphenyl)-2-methyl-propylidene]amino]thiourea. PubChemLite. [Link]
-
MDPI. (2024, October 16). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]
-
ResearchGate. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]
-
International Journal of ChemTech Research. (n.d.). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research. [Link]
-
Vedantu. (n.d.). Thiourea: Structure, Properties, Synthesis & Applications. Vedantu. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds | Request PDF. ResearchGate. [Link]
-
MDPI. (2023, May 30). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. [Link]
-
MDPI. (2023, December 19). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. [Link]
-
PubMed. (2021, April 22). Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies. PubMed. [Link]
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Experimental design for testing the anticancer activity of thiourea derivatives
Application Note: AN-ONC-2026-THIO
Abstract & Introduction
Thiourea derivatives (–NH–CS–NH–) represent a privileged pharmacophore in medicinal chemistry due to their ability to form strong hydrogen bonds with active site residues of enzymes (e.g., EGFR, VEGFR, Carbonic Anhydrase IX) and their capacity to chelate metal ions. However, the translation of thiourea-based hits into viable leads is often stalled by poor solubility and non-specific toxicity.
This guide provides a rigorous experimental framework for evaluating the anticancer potential of novel thiourea derivatives. Unlike generic screening protocols, this workflow integrates rational in silico filtering , solubility-optimized cytotoxicity screens , and target-specific mechanistic validation (Tubulin polymerization and Apoptosis).
Experimental Workflow Overview
The following decision tree outlines the critical path from synthesis to lead selection.
Figure 1: Integrated workflow for evaluating thiourea derivatives. The process prioritizes early solubility checks to prevent false negatives in aqueous media.
Phase 1: In Silico Rational Design
Before wet-lab synthesis, candidates should be screened for binding affinity. Thioureas are known tubulin inhibitors and tyrosine kinase antagonists.
-
Target Selection:
-
Tubulin (Colchicine binding site): Thioureas often mimic combretastatin A-4.
-
EGFR (ATP binding pocket): The thiourea moiety can mimic the hinge-binding interaction of quinazolines.
-
-
Lipinski Filter: Ensure Molecular Weight < 500 and LogP < 5. Thioureas can be lipophilic; derivatives with LogP > 5 often fail in formulation.
Phase 2: Primary Cytotoxicity Screen (Optimized MTT Assay)
The MTT assay measures the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase.[1]
Critical Challenge: Thiourea derivatives often have limited aqueous solubility, leading to precipitation in culture media which causes false "toxicity" (physical cell stress) or false "viability" (crystals scattering light).
Protocol: Solubility-Optimized MTT
Materials:
-
Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).
-
Reagent: MTT (5 mg/mL in PBS), sterile filtered.
-
Solvent: DMSO (Dimethyl sulfoxide).[2]
Step-by-Step Methodology:
-
Seeding: Seed cells (5,000–10,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
-
Compound Preparation (The "Expert" Step):
-
Dissolve thiourea derivatives in 100% DMSO to create a 10 mM stock.
-
Serial Dilution: Perform intermediate dilutions in culture medium to ensure the final DMSO concentration on cells never exceeds 0.5% (v/v) .
-
Visual Check: Inspect wells under a microscope immediately after treatment. If crystals are visible, the concentration is above the solubility limit; data from these wells will be invalid.
-
-
Treatment: Incubate cells with compounds (0.1 µM – 100 µM) for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT stock to each well. Incubate for 3–4 hours.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.[3]
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis: Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).
| Parameter | Acceptance Criteria |
| R² Value | > 0.95 |
| Z-Factor | > 0.5 (for HTS campaigns) |
| DMSO Control | > 90% Viability vs. Untreated |
Phase 3: Mechanistic Validation
If a thiourea derivative shows IC₅₀ < 10 µM, its mechanism must be defined. Two dominant pathways for this scaffold are Tubulin Polymerization Inhibition and Apoptosis Induction .
A. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Thioureas often bind to the colchicine site, preventing microtubule assembly. This cell-free assay confirms direct target engagement.
Principle: Free tubulin subunits (heterodimers) are non-fluorescent (or low fluorescence) when using a reporter dye (e.g., DAPI or specific fluorophores). Upon polymerization into microtubules, fluorescence intensity increases.[4][5] Inhibitors suppress this increase.
Protocol:
-
Preparation: Use >99% pure tubulin (bovine or porcine brain source) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Baseline: Pipette 10 µL of test compound (10x final conc) into a black 96-well half-area plate.
-
Initiation: Add 90 µL of Tubulin/Reporter mix (2–3 mg/mL tubulin) at 4°C.
-
Kinetic Read: Immediately place in a plate reader pre-warmed to 37°C .
-
Settings: Measure Fluorescence (Ex 360 nm / Em 420-450 nm) every 1 minute for 60 minutes.
Interpretation:
-
Inhibitors (Thioureas): Flatten the growth curve (reduced Vmax and final plateau).
-
Stabilizers (Taxanes): Eliminate the lag phase and increase Vmax.[5]
B. Apoptosis Detection (Annexin V-FITC / PI)[6][9]
Thioureas typically induce the intrinsic apoptotic pathway.
Protocol:
-
Treatment: Treat cells (e.g., 1x10⁶ cells/mL) with the IC₅₀ concentration of the derivative for 24h.
-
Harvesting: Collect cells (including floating dead cells) and wash with cold PBS.
-
Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: 15 mins at Room Temp in the dark.
-
Flow Cytometry: Analyze within 1 hour.
Visualizing the Mechanism
The following diagram illustrates the typical signaling cascade triggered by thiourea derivatives, leading to mitochondrial apoptosis.
Figure 2: Mechanistic cascade. Thiourea derivatives inhibit tubulin, causing G2/M arrest and shifting the Bax/Bcl-2 ratio to trigger intrinsic apoptosis.
Phase 4: Safety & Selectivity (Hemolysis Assay)
To ensure the compound is not a general membrane disruptor (a common liability for thioureas), a hemolysis assay is mandatory.
Protocol:
-
Blood Source: Fresh human or rabbit blood (citrated). Wash RBCs 3x with PBS.
-
Preparation: Prepare a 2% RBC suspension in PBS.
-
Incubation: Mix 100 µL RBC suspension + 100 µL test compound (at 2x IC₅₀ and 5x IC₅₀).
-
Conditions: Incubate 1 hour at 37°C.
-
Reading: Centrifuge at 1000 x g for 5 mins. Transfer supernatant to a new plate. Measure Absorbance at 540 nm (Hemoglobin).
-
Calculation:
Acceptance Criteria: < 5% Hemolysis at therapeutic concentrations.[4]
References
-
Keskin, Z., & Tok, F. (2025). Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. ResearchGate. [Link]
-
Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton.com. [Link]
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative-Diagnostics.com. [Link]
-
Zenit Science. (n.d.). Standard Hemolysis Assay Protocol. ZenitScience.com. [Link]
-
Kowalski, I., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences. [Link]
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Application Notes and Protocols for [(E)-2-methylpropylideneamino]thiourea as a Novel Plant Growth Regulator
Introduction: Unveiling the Potential of a Novel Thiourea Derivative
[(E)-2-methylpropylideneamino]thiourea is an organosulfur compound that belongs to the broader class of thiourea derivatives and is specifically classified as a Schiff base.[1] Thiourea and its derivatives have garnered significant attention in agricultural science for their diverse biological activities, including functioning as fungicides, insecticides, herbicides, and notably, as plant growth regulators.[2][3][4] These compounds are known to influence a wide array of physiological processes in plants, such as breaking seed dormancy, enhancing germination rates, promoting root and shoot development, and improving tolerance to various environmental stresses like drought, salinity, and extreme temperatures.[5][6][7]
The core structure of thiourea, with its amino, imino, and thiol functional groups, is believed to be responsible for its biological efficacy.[5][6] The Schiff base linkage in this compound may further enhance its bioactivity, a trait observed in other Schiff base compounds utilized in medicinal and agricultural chemistry.[8][9] This document provides a comprehensive guide for researchers and scientists to explore the potential of this compound as a plant growth regulator. It outlines detailed protocols for its synthesis, application, and the evaluation of its effects on plant growth and development, grounded in the established knowledge of thiourea's role in plant biology.
PART 1: Synthesis and Preparation
Synthesis of this compound
The synthesis of this compound can be achieved through a condensation reaction between thiourea and isobutyraldehyde. This method is a common approach for preparing Schiff base derivatives of thiourea.
Protocol 1: Synthesis via Condensation Reaction
Materials:
-
Thiourea
-
Isobutyraldehyde (2-methylpropanal)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.1 mol of thiourea in 100 mL of absolute ethanol.
-
Add a catalytic amount (e.g., 0.5 mL) of glacial acetic acid to the solution.
-
While stirring, slowly add 0.1 mol of isobutyraldehyde to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator until a precipitate begins to form.
-
Cool the concentrated solution in an ice bath to facilitate further crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound in a desiccator.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, FT-IR, Mass Spectrometry) to confirm its structure and purity.
Preparation of Stock and Working Solutions
Accurate preparation of solutions is critical for reproducible results in biological assays.
Protocol 2: Solution Preparation
Materials:
-
Synthesized this compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (as a solvent)
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
Tween-20 (or other suitable surfactant)
Procedure:
-
Stock Solution (e.g., 100 mM):
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO or ethanol in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with distilled water.
-
Store the stock solution in a dark, cool place (e.g., 4°C).
-
-
Working Solutions:
-
Prepare a series of dilutions from the stock solution to achieve the desired experimental concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
For foliar applications, add a surfactant like Tween-20 (e.g., 0.05% v/v) to the final working solution to ensure even coverage on the leaf surface.
-
PART 2: Application Protocols
The method of application can significantly influence the efficacy of a plant growth regulator. The following protocols describe common methods for applying thiourea-based compounds.
Seed Treatment (Priming)
Seed priming with thiourea has been shown to enhance germination and early seedling growth.[5][6]
Protocol 3: Seed Priming
Materials:
-
Seeds of the target plant species (e.g., wheat, maize, tomato)
-
Working solutions of this compound
-
Beakers or Petri dishes
-
Filter paper
-
Incubator or growth chamber
Procedure:
-
Surface sterilize the seeds with a short wash in 70% ethanol followed by a 10-15 minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
-
Place a layer of sterile filter paper in Petri dishes.
-
Add a sufficient volume of the respective working solution to saturate the filter paper. A control group should be prepared with only distilled water (and the same concentration of solvent used for the test compound if applicable).
-
Arrange the sterilized seeds on the moist filter paper, ensuring they are not overcrowded.
-
Seal the Petri dishes with parafilm and place them in an incubator or growth chamber with controlled temperature and light conditions suitable for the chosen plant species.
-
Monitor seed germination daily and record parameters such as germination percentage, germination rate, and radicle emergence.
Foliar Spray
Foliar application is a direct method to deliver the compound to the plant's leaves.
Protocol 4: Foliar Application
Materials:
-
Potted plants at the desired growth stage (e.g., 2-4 leaf stage)
-
Working solutions of this compound containing a surfactant
-
Handheld sprayer
-
Growth chamber or greenhouse
Procedure:
-
Grow the plants under controlled environmental conditions.
-
Prepare the working solutions, ensuring the inclusion of a surfactant.
-
Spray the foliage of the plants until runoff, ensuring complete coverage of both the adaxial and abaxial leaf surfaces.
-
A control group should be sprayed with a solution containing only water, the solvent (if used), and the surfactant.
-
Return the plants to the growth chamber or greenhouse.
-
Observe the plants for any phytotoxic effects and measure growth parameters at specified time intervals.
Soil Drench
This method applies the compound to the root zone of the plant.
Protocol 5: Soil Drench Application
Materials:
-
Potted plants
-
Working solutions of this compound (without surfactant)
-
Measuring cylinder
Procedure:
-
Grow plants in pots with a standardized soil or potting mix.
-
Apply a known volume of the working solution directly to the soil surface of each pot. The volume should be sufficient to moisten the root zone without causing excessive leaching.
-
The control group should receive an equal volume of the carrier solution (water and solvent, if applicable).
-
Maintain the plants under controlled conditions and monitor their growth and development.
PART 3: Efficacy Evaluation Protocols
To assess the growth-regulating effects of this compound, a series of bioassays should be conducted.
Seedling Growth Bioassay
This assay evaluates the early effects of the compound on root and shoot development.
Protocol 6: In-vitro Seedling Growth Assay
Materials:
-
Treated seeds (from Protocol 3) or untreated seeds
-
Agar medium (e.g., 0.8% agar in water or a nutrient solution like Murashige and Skoog)
-
Petri dishes or culture vessels
-
Growth chamber
Procedure:
-
Prepare the agar medium and autoclave it.
-
While the medium is still molten, add the working solutions of this compound to achieve the desired final concentrations. Pour the medium into sterile Petri dishes.
-
Place surface-sterilized seeds on the solidified agar.
-
Seal the plates and place them vertically in a growth chamber to allow for gravitropic root growth.
-
After a set period (e.g., 7-14 days), measure the primary root length and shoot length.
Whole Plant Growth Analysis
This involves monitoring the growth of plants over a longer period.
Protocol 7: Greenhouse/Growth Chamber Plant Growth Analysis
Materials:
-
Plants treated via foliar spray or soil drench
-
Ruler or caliper
-
Balance
-
Drying oven
Procedure:
-
At regular intervals (e.g., weekly), measure non-destructive parameters such as plant height, stem diameter, and number of leaves.
-
At the end of the experiment, harvest the plants.
-
Separate the shoots and roots.
-
Wash the roots carefully to remove soil particles.
-
Record the fresh weight of the shoots and roots separately.
-
Dry the plant material in an oven at 60-70°C until a constant weight is achieved.
-
Record the dry weight of the shoots and roots.
PART 4: Mechanistic Insights and Data Visualization
Proposed Mechanism of Action
Based on the known effects of thiourea, this compound is hypothesized to act through several interconnected pathways to regulate plant growth and stress responses.
-
Hormonal Crosstalk: Thiourea can influence the levels and signaling of plant hormones. For instance, some thiourea derivatives have been shown to induce ethylene responses.[14] It may also interact with auxin and cytokinin pathways to promote cell division and elongation.
-
Antioxidant Defense System: Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS). Thiourea can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), thereby protecting the plant from oxidative damage.[2][15]
-
Gene Expression Modulation: Thiourea application can lead to changes in the expression of genes involved in stress tolerance, nutrient uptake, and metabolic processes.[5][16] This suggests that this compound may act as a signaling molecule that triggers downstream genetic responses.
Visualizing Proposed Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the potential signaling pathways influenced by this compound.
Diagram 1: Proposed Hormonal Crosstalk
Caption: Proposed interaction of the compound with key plant hormone signaling pathways.
Diagram 2: Abiotic Stress Response Pathway
Caption: Hypothesized role in mitigating abiotic stress through ROS scavenging and gene expression modulation.
Hypothetical Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described protocols. These are for exemplary purposes and actual results may vary.
Table 1: Effect of Seed Priming on Wheat Germination
| Treatment Concentration | Germination (%) | Mean Germination Time (days) |
| Control (0 µM) | 85 | 3.5 |
| 10 µM | 92 | 3.1 |
| 50 µM | 96 | 2.8 |
| 100 µM | 94 | 2.9 |
Table 2: Effect of Foliar Application on Tomato Seedling Growth (21 days after treatment)
| Treatment Concentration | Plant Height (cm) | Root Dry Weight (g) | Shoot Dry Weight (g) |
| Control (0 µM) | 15.2 | 0.25 | 1.5 |
| 50 µM | 18.5 | 0.35 | 1.8 |
| 100 µM | 20.1 | 0.42 | 2.1 |
| 200 µM | 19.3 | 0.38 | 2.0 |
PART 5: Conclusion and Future Directions
The protocols and theoretical framework presented in this guide provide a solid foundation for investigating the agricultural applications of this compound as a plant growth regulator. Based on the extensive literature on thiourea and its derivatives, this novel compound holds significant promise for enhancing crop growth and resilience. Future research should focus on dose-response studies across a variety of plant species, elucidation of the precise molecular mechanisms of action, and field trials to assess its efficacy under real-world agricultural conditions.
References
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Wahid, A., Basra, S. M. A., & Farooq, M. (2017). Thiourea: A molecule with immense biological significance for plants. International Journal of Agriculture and Biology, 19(4). [Link]
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Waqas, M., Ahmad, B., Arif, M., Munsif, F., Khan, A. L., & Hussain, A. (2019). Potential Mechanisms of Abiotic Stress Tolerance in Crop Plants Induced by Thiourea. Frontiers in Plant Science, 10, 1378. [Link]
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Waqas, M., Ahmad, B., Arif, M., Munsif, F., Khan, A. L., & Hussain, A. (2019). Potential Mechanisms of Abiotic Stress Tolerance in Crop Plants Induced by Thiourea. Frontiers in Plant Science, 10, 1378. [Link]
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Waqas, M., Ahmad, B., Arif, M., Munsif, F., Khan, A. L., & Hussain, A. (2019). Potential Mechanisms of Abiotic Stress Tolerance in Crop Plants Induced by Thiourea. Frontiers in Plant Science, 10. [Link]
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Anjum, S. A., Saleem, M. F., Wang, L., & Bilal, M. (2021). Exogenous Application of Thiourea for Improving the Productivity and Nutritional Quality of Bread Wheat (Triticum aestivum L.). Agronomy, 11(7), 1421. [Link]
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Field Crop News. (2021). Plant Growth Regulator on-farm Trial Protocol. Field Crop News. [Link]
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Yeşilkaynak, T., & Gümrükçüoğlu, A. (2022). Synthesis of new thiourea derivatives and metal complexes. Karadeniz Technical University BAP Project. [Link]
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Shirmohammadzadeh, L., & et al. (2017). Synthesis of Co(II) and Cr(III) salicylidenic Schiff base complexes derived from thiourea as precursors for nano-sized Co3O4 and Cr2O3 and their catalytic, antibacterial properties. Journal of Nanostructure in Chemistry, 7(3), 223-231. [Link]
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Popa, V. I., & et al. (2017). Synthesis, Characterization, and Encapsulation of Novel Plant Growth Regulators (PGRs) in Biopolymer Matrices. Polymers, 9(12), 675. [Link]
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Ali, A., & et al. (2024). Enhancing Sunflower Productivity Through Folıar Application of Thiourea. ALL SCIENCES PROCEEDINGS, 6(2), 7-7. [Link]
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Tameshige, T., & et al. (2017). Identification of Novel Growth Regulators in Plant Populations Expressing Random Peptides. Plant Physiology, 175(2), 651-660. [Link]
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Ul-Allah, S., & et al. (2021). Seed Priming with Sulfhydral Thiourea Enhances the Performance of Camelina sativa L. under Heat Stress Conditions. Agronomy, 11(9), 1845. [Link]
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Ingram, D. L., & et al. (2015). Advancements in Root Growth Measurement Technologies and Observation Capabilities for Container-Grown Plants. HortScience, 50(7), 963-968. [Link]
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Irfan, B., & et al. (2024). Seed Priming with Thiourea Enhances the Performance of Sesame (Sesamum indicum L.) Varieties Under Salinity Stress. Sarhad Journal of Agriculture, 40(3), 740-753. [Link]
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Ibrahim, M., & et al. (2015). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM THIOUREA AND ANISALDEHYDE AND ITS FIRST ROW. TERAS, 5(1). [Link]
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Bano, A., & et al. (2016). POTENTIAL OF PRIMING IN IMPROVING GERMINATION, SEEDLING GROWTH AND NUTRIENT STATUS OF CALOTROPIS PROCERA UNDER SALINITY. Journal of Animal and Plant Sciences, 26(3), 708-716. [Link]
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Kumar, R., & et al. (2022). Effect of plant growth regulators and thiourea on seed germination and seedling growth of Jatti Khatti (Citrus jambhiri Lush.). The Pharma Innovation Journal, 11(5), 1393-1398. [Link]
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ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling... [Link]
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Al-amiery, A. A., & et al. (2012). Synthesis ,Characterization and Theoretical Treatment Of Sandwich Schiff Bases Complexes Derived from urea and thiourea with some Transition Metals and Study of its Biological Activity. Journal of Basrah Researches (Sciences), 38(1). [Link]
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ResearchGate. (n.d.). Graphical representation of the signaling or metabolic pathways... [Link]
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Llavata-Peris, C. I., & et al. (2020). Interplay between Hormones and Several Abiotic Stress Conditions on Arabidopsis thaliana Primary Root Development. International Journal of Molecular Sciences, 21(23), 9170. [Link]
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ResearchGate. (2023). Role of Thiourea in Mitigating Different Environmental Stresses in Plants. [Link]
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Tavili, A., & et al. (2015). Effects of Different Treatments to Stimulate Seed Germination of Salsola arbusculiformis Drob. ECOPERSIA, 3(4), 1279-1286. [Link]
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ResearchGate. (2022). Application of Thiourea Ameliorates Stress and Reduces Accumulation of Arsenic in Wheat (Triticum aestivum L.) Plants Grown in Contaminated Field. [Link]
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Tsuchiya, Y., & et al. (2023). Small Molecules with Thiourea Skeleton Induce Ethylene Response in Arabidopsis. International Journal of Molecular Sciences, 24(15), 12384. [Link]
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USDA ARS. (n.d.). root system regulation of whole plant growth. [Link]
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ResearchGate. (2025). Synthesis, characterization and antimicrobial activities of schiff base derived from thiourea and anisaldehyde and its Mn(II), Fe (II) and Co(II) complexes. [Link]
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ResearchGate. (2017). Thiourea: A Molecule with Immense Biological Significance for Plants. [Link]
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Emergent Life Sciences Research. (n.d.). Thiourea fertilization effect on nutrient content and uptake of soybean cultivar. [Link]
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Al-Hamdani, A. A. S., & et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 27(7), 2320. [Link]
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Methodology for Conducting DNA Binding Studies with Thiourea Compounds: An Application Note
Introduction: The Significance of Thiourea-DNA Interactions
Thiourea and its derivatives represent a versatile class of compounds with a wide array of biological activities, making them compelling candidates in medicinal chemistry and drug development.[1] Their unique structural features, including the thione-thiol tautomerism and the presence of reactive nitrogen and sulfur centers, enable them to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.[2] A crucial target for many therapeutic agents is deoxyribonucleic acid (DNA). The interaction of small molecules like thiourea compounds with DNA can lead to the modulation of cellular processes, including DNA replication and transcription, ultimately culminating in therapeutic effects such as anticancer or antimicrobial activities.[3]
Understanding the precise mechanisms by which thiourea derivatives bind to DNA is paramount for the rational design of new and more effective drugs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key methodologies employed to characterize the binding of thiourea compounds to DNA. We will delve into the theoretical underpinnings and practical applications of various biophysical and computational techniques, offering detailed protocols and insights into data interpretation. This guide is designed to be a practical resource, explaining the causality behind experimental choices to ensure scientific integrity and the generation of robust, reliable data.
I. Preliminary Characterization: UV-Visible Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy is often the first step in investigating the interaction between a small molecule and DNA. It is a straightforward and accessible technique that can provide initial evidence of complex formation and allow for the calculation of binding constants.[4] The principle lies in monitoring the changes in the absorption spectrum of the thiourea compound upon the addition of DNA. These changes, typically hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance) accompanied by a bathochromic (red) or hypsochromic (blue) shift in the wavelength of maximum absorption (λmax), are indicative of interactions that perturb the electronic states of the chromophore.[5]
Hypochromism is often associated with the intercalation of a compound's aromatic moiety between the DNA base pairs, leading to a strong π-π stacking interaction that alters the transition dipole moment.[5][6] Conversely, electrostatic or groove binding interactions may result in hyperchromism or smaller spectral shifts.[5]
Key Quantitative Data from UV-Vis Spectroscopy
| Parameter | Description | Typical Range for Thiourea-DNA Interaction |
| Binding Constant (Kb) | A measure of the affinity between the thiourea compound and DNA. | 103 - 106 M-1 |
| Hypochromism (%) | The percentage decrease in absorbance, often correlated with intercalative binding. | 5 - 40% |
| Hyperchromism (%) | The percentage increase in absorbance, which may suggest groove or electrostatic binding. | 5 - 20% |
| Bathochromic Shift (Δλ) | A shift to a longer wavelength, indicating a change in the electronic environment of the chromophore upon binding. | 2 - 20 nm |
Experimental Workflow for UV-Vis Titration
Caption: Workflow for UV-Vis spectroscopic titration.
Protocol for UV-Vis Titration
-
Preparation of Solutions:
-
Prepare a stock solution of high-purity calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of DNA spectrophotometrically using an extinction coefficient of 6600 M-1cm-1 at 260 nm.[7] The ratio of absorbance at 260 nm to 280 nm should be between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.
-
Prepare a stock solution of the thiourea compound in the same buffer. The final concentration should be such that the initial absorbance at its λmax is around 1.0.
-
-
Spectroscopic Titration:
-
Place 2.5 mL of the thiourea compound solution into a 1 cm path length quartz cuvette.
-
Record the initial absorption spectrum from 200 to 500 nm (or a relevant range for the compound).
-
Add small aliquots (e.g., 5-10 µL) of the ct-DNA stock solution into the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for 5 minutes.
-
Record the absorption spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the absorbance data for the dilution effect of adding DNA solution.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where εa is the apparent extinction coefficient, εf is the extinction coefficient of the free compound, and εb is the extinction coefficient of the fully bound compound. A plot of [DNA]/(εa - εf) versus [DNA] gives a straight line with a slope of 1/(εb - εf) and a y-intercept of 1/(Kb * (εb - εf)). Kb is the ratio of the slope to the intercept.[4]
-
II. Probing the Binding Mechanism: Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can provide valuable information about the binding mode and affinity of thiourea compounds with DNA. Many thiourea derivatives are intrinsically fluorescent, and their fluorescence properties (intensity, quantum yield, and lifetime) can be altered upon binding to DNA.[8] Alternatively, a competitive binding assay using a fluorescent probe that is known to bind to DNA in a specific manner (e.g., ethidium bromide as an intercalator) can be employed.
Intrinsic Fluorescence Quenching
If the thiourea compound is fluorescent, its interaction with DNA can lead to fluorescence quenching (a decrease in intensity). This quenching can be either static (due to the formation of a non-fluorescent ground-state complex) or dynamic (due to collisional deactivation of the excited state).[9] The mechanism can be elucidated by analyzing the quenching data using the Stern-Volmer equation:[10]
F0/F = 1 + Ksv[Q] = 1 + kqτ0[Q]
where F0 and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, [Q] is the concentration of the quencher, Ksv is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ0 is the lifetime of the fluorophore in the absence of the quencher.[11] A linear Stern-Volmer plot suggests a single type of quenching mechanism.[12]
Competitive Binding with Ethidium Bromide (EB)
This assay is particularly useful for non-fluorescent thiourea compounds or to confirm an intercalative binding mode. Ethidium bromide (EB) is a well-known intercalator whose fluorescence is significantly enhanced upon binding to DNA. If a thiourea compound also binds via intercalation, it will displace EB from the DNA, leading to a decrease in the fluorescence of the EB-DNA complex.[13]
Key Quantitative Data from Fluorescence Spectroscopy
| Parameter | Description | Typical Range/Observation |
| Stern-Volmer Constant (Ksv) | A measure of the efficiency of fluorescence quenching. | 103 - 105 M-1 |
| Binding Constant (Kb) | Calculated from the quenching data, representing the binding affinity. | 104 - 106 M-1 |
| IC50 (from competitive assay) | The concentration of the thiourea compound required to displace 50% of the bound EB. | Micromolar range |
Protocol for Fluorescence Quenching Titration
-
Preparation of Solutions:
-
Prepare solutions of the thiourea compound and ct-DNA in a suitable buffer as described for UV-Vis spectroscopy.
-
-
Fluorescence Titration:
-
Place 2.5 mL of the thiourea compound solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum by exciting at its λex.
-
Add successive aliquots of the ct-DNA solution, incubate for 5 minutes, and record the emission spectrum after each addition.
-
Continue until saturation is reached.
-
-
Data Analysis:
-
Plot F0/F versus [DNA] to generate the Stern-Volmer plot.
-
Calculate Ksv from the slope of the linear plot.
-
The binding constant (Kb) can be determined from the intercept of the plot of log[(F0 - F)/F] versus log[DNA].
-
III. Elucidating Conformational Changes: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in DNA upon binding of small molecules.[13][14] DNA is a chiral molecule and exhibits a characteristic CD spectrum in the UV region (200-320 nm). The B-form of DNA typically shows a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[15] Changes in these bands upon the addition of a thiourea compound can provide insights into the binding mode.
-
Intercalation: A significant increase in the intensity of both the positive and negative bands is often observed, which is attributed to the unwinding and lengthening of the DNA helix.[16]
-
Groove Binding: Usually results in smaller changes in the CD spectrum, often with a slight shift in the bands.[2]
Furthermore, the appearance of an induced CD (ICD) signal in the region where the achiral thiourea compound absorbs light provides strong evidence of its binding in the chiral environment of the DNA.[2]
Experimental Workflow for Circular Dichroism Spectroscopy
Caption: Workflow for Circular Dichroism (CD) spectroscopy.
Protocol for CD Spectroscopy
-
Sample Preparation:
-
Prepare solutions of ct-DNA and the thiourea compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2) to minimize interference.
-
The concentration of DNA should be such that the absorbance at 260 nm is around 0.8-1.0.
-
-
CD Measurements:
-
Record the CD spectrum of the DNA solution alone in a 1 cm path length cuvette from 220 to 320 nm.
-
Prepare a series of samples with a constant concentration of DNA and increasing concentrations of the thiourea compound (e.g., at different [compound]/[DNA] ratios).
-
Record the CD spectrum for each sample after a 5-10 minute incubation period.
-
A spectrum of the buffer should also be recorded and subtracted from the sample spectra.
-
-
Data Interpretation:
-
Analyze the changes in the molar ellipticity at 245 nm and 275 nm. Significant increases in ellipticity are indicative of intercalation.
-
Examine the spectra at wavelengths above 300 nm for any induced CD signals corresponding to the absorbance of the thiourea compound.
-
IV. Hydrodynamic Methods: Viscosity Measurements
Viscosity measurements provide a less ambiguous method to distinguish between intercalative and non-intercalative binding modes.[9][17] The viscosity of a DNA solution is sensitive to changes in its length.
-
Classical Intercalation: When a molecule intercalates between the base pairs, it causes the DNA helix to unwind and lengthen, leading to a significant increase in the viscosity of the DNA solution.
-
Groove Binding or Electrostatic Interaction: These binding modes cause less perturbation to the DNA structure and do not significantly alter its length, resulting in a negligible change in viscosity.[18]
Protocol for Viscosity Measurements
-
Sample Preparation:
-
Prepare solutions of sonicated, rod-like DNA fragments (to avoid complexities from coiled DNA) and the thiourea compound in buffer.
-
-
Viscosity Measurement:
-
Measure the flow time of the buffer (t0) and the DNA solution (t) using an Ubbelohde or similar viscometer maintained at a constant temperature (e.g., 25 ± 0.1 °C).[19]
-
Prepare a series of solutions with a fixed concentration of DNA and increasing concentrations of the thiourea compound.
-
Measure the flow time for each solution.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η0) where η and η0 are the viscosities of the sample and buffer, respectively, which can be approximated by their flow times.
-
Plot the relative specific viscosity ((η/η0)1/3) versus the ratio of the concentration of the thiourea compound to the concentration of DNA.[19] A significant increase in relative viscosity with increasing compound concentration is strong evidence for an intercalative binding mode.
-
V. Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[5] This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[20][21] From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
ΔG = -RTln(Ka) = ΔH - TΔS
The thermodynamic signature can provide insights into the nature of the binding forces:
-
ΔH < 0 and ΔS > 0: Both enthalpy and entropy driven, often indicative of electrostatic interactions.
-
ΔH < 0 and ΔS < 0: Enthalpy driven, suggesting hydrogen bonding and van der Waals forces are dominant.
-
ΔH > 0 and ΔS > 0: Entropy driven, often associated with hydrophobic interactions.
Key Quantitative Data from ITC
| Parameter | Description |
| Binding Affinity (Ka) | The association constant, inverse of the dissociation constant (Kd). |
| Enthalpy Change (ΔH) | The heat released or absorbed during binding. |
| Entropy Change (ΔS) | The change in the randomness of the system upon binding. |
| Gibbs Free Energy Change (ΔG) | The overall spontaneity of the binding process. |
| Stoichiometry (n) | The number of thiourea molecules bound per DNA binding site. |
Protocol for Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare the DNA and thiourea compound solutions in the exact same buffer to minimize heats of dilution. Dialyzing both solutions against the same buffer is highly recommended.[22]
-
Degas all solutions before use to prevent air bubbles in the calorimeter cell.
-
The concentration of the macromolecule (DNA) in the cell is typically in the micromolar range (e.g., 10-50 µM), and the ligand (thiourea compound) in the syringe is 10-20 times more concentrated.[22][23]
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell and the thiourea compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of the thiourea solution into the DNA solution while monitoring the heat change.
-
Allow the system to return to thermal equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Ka, ΔH, and n.[23]
-
VI. Investigating DNA Damage: Gel Electrophoresis
Some thiourea compounds, particularly metal complexes of thiourea derivatives, can induce DNA cleavage.[7] Agarose gel electrophoresis is a standard technique to visualize and quantify this cleavage.[12] The principle is based on the differential migration of different forms of plasmid DNA through an agarose gel. Supercoiled (SC) plasmid DNA is compact and migrates fastest, followed by linear (Lin) DNA, while the nicked circular (NC) form is the least compact and migrates the slowest. The conversion of SC DNA to NC and/or Lin forms indicates DNA cleavage.
The mechanism of cleavage can be either hydrolytic or oxidative.[24] The addition of radical scavengers (e.g., DMSO, ethanol) or reactive oxygen species (ROS) quenchers can help to elucidate the involvement of oxidative pathways.[7]
Protocol for DNA Cleavage Assay
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the thiourea compound at various concentrations, and buffer.
-
For mechanistic studies, include radical scavengers in separate reaction mixtures.
-
Include a control sample with DNA and buffer only.
-
-
Incubation:
-
Incubate the reaction mixtures at 37 °C for a specified time (e.g., 1-2 hours).
-
-
Agarose Gel Electrophoresis:
-
Stop the reaction by adding a loading buffer containing bromophenol blue and glycerol.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel in TBE or TAE buffer at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.[12]
-
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator.
-
Quantify the intensity of the SC, NC, and Lin bands using gel documentation software.
-
The percentage of cleaved DNA can be calculated from the relative intensities of the bands.
-
VII. In Silico Analysis: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[25] For thiourea-DNA interactions, docking studies can provide valuable insights into the binding mode (intercalation vs. groove binding), identify specific interacting residues (base pairs), and estimate the binding energy.[2][3] This method is particularly useful for visualizing the plausible binding poses at an atomic level and for guiding the design of new thiourea derivatives with improved binding affinity and selectivity.
Workflow for Molecular Docking
Caption: Workflow for molecular docking studies.
Protocol for Molecular Docking
-
Preparation of Receptor and Ligand:
-
Obtain a 3D structure of B-DNA from the Protein Data Bank (PDB) or build it using software like Chimera or PyMOL. For studying intercalation, it may be necessary to create an artificial gap between base pairs.[26]
-
Prepare the DNA receptor by removing water molecules, adding polar hydrogens, and assigning charges.
-
Draw the 3D structure of the thiourea compound and perform energy minimization using a suitable force field.
-
-
Docking Simulation:
-
Define the binding site on the DNA by creating a grid box that encompasses the region of interest (e.g., the entire DNA molecule or a specific groove).
-
Run the docking simulation using software like AutoDock Vina, which will generate multiple possible binding poses.
-
-
Analysis of Results:
-
Analyze the docking results based on the binding energy (a more negative value indicates a more favorable interaction) and the clustering of poses.[27][28]
-
Visualize the lowest energy binding pose to identify key interactions, such as hydrogen bonds with the phosphate backbone or base pairs, and π-π stacking interactions.
-
Compare the predicted binding mode with the results obtained from the experimental techniques described above to build a cohesive model of the interaction.
-
Conclusion
The study of thiourea-DNA interactions is a multifaceted endeavor that requires the integration of several complementary techniques. By systematically applying the methodologies outlined in this application note—from initial screening with UV-Vis spectroscopy to detailed thermodynamic analysis with ITC and computational validation with molecular docking—researchers can build a comprehensive understanding of the binding mechanism. This knowledge is critical for advancing the development of thiourea-based compounds as novel therapeutic agents. Each technique provides a unique piece of the puzzle, and their combined application ensures a robust and well-validated characterization of the molecular interactions at play.
References
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Alam, M. F., Chaturvedi, S. K., & Khan, R. H. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Journal of Nucleic Acids, 2012, 974756. [Link]
-
Bhattacharya, D., & Kumar, G. S. (2015). Fluorescence Spectroscopic and Calorimetry Based Approaches to Characterize the Mode of Interaction of Small Molecules with DNA. ResearchGate. [Link]
-
Ciupa, A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 023. [Link]
-
Fitriastuti, D., et al. (2018). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Pharmaceutical Sciences, 24(3), 190-197. [Link]
-
Franklin, M. C., et al. (2018). Major types of DNA cleavage. (A) Hydrolytic cleavage of DNA (P–O bond...). ResearchGate. [Link]
-
Gao, Z., et al. (2023). Molecular Docking Results Analysis and Accuracy Improvement. Molecules, 28(19), 6875. [Link]
-
Geeks for Geeks. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
Haq, I. (2002). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols. [Link]
- Chaires, J. B. (1997). Criteria for the Mode of Binding of DNA Binding Agents. Methods in Enzymology, 278, 178-193.
-
Johnson, K. A. (2018). Sensitivity limits for determining 1:1 binding constants from spectrophotometric titrations via global analysis. Analytical Biochemistry, 567, 35-43. [Link]
-
Longdom Publishing. (n.d.). Thermodynamic Studies of DNA-Cationic Components Interactions Using Titration Calorimetry. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Lohman, T. M., & Bujalowski, W. (2010). Thermodynamic parameters obtained from ITC experiments. ResearchGate. [Link]
-
Virtual Labs. (n.d.). Estimation of the Quenching Constant from Stern-Volmer Plot. Amrita Vishwa Vidyapeetham. [Link]
-
Sabisz, M., & Klonowska, M. (2020). Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. Springer Nature Experiments. [Link]
-
Wisdomlib. (2025). Oxidative and hydrolytic mechanisms: Significance and symbolism. Wisdomlib. [Link]
- University of East Anglia. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. UEA.
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Johnson, P. E. (2022). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 2574, 111-124. [Link]
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Wikipedia. (n.d.). Stern–Volmer relationship. Wikipedia. [Link]
-
Khan, I. A., et al. (2023). ''Hyperchromic'' and ''hypochromic'' effects. (a) Hyperchromism has been attributed to changes in DNA due to the intercalation of Morin–metal complexes. (b) Hypochromism is due to the contraction of DNA in the helix axis due to outside binding (eg, binding of Morin to DNA). ResearchGate. [Link]
-
The Huck Institutes. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility. PennState. [Link]
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Patel, M. N., et al. (2009). DNA cleavage, binding and intercalation studies of drug-based oxovanadium(IV) complexes. Transition Metal Chemistry, 34(5), 555-562. [Link]
- University of Southampton. (n.d.). determination of the binding constant. University of Southampton.
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CureFFI.org. (2016). Isothermal titration calorimetry. CureFFI.org. [Link]
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National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. [Link]
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Franklin, M. C., et al. (2002). DNA hydrolysis and oxidative cleavage by metal-binding peptides tethered to rhodium intercalators. Inorganic Chemistry, 41(1), 137-146. [Link]
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Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
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Tonet, M. (2024). Fluorescence Quenching & the Stern-Volmer Plot. Edinburgh Instruments. [Link]
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National Institute of Standards and Technology. (2014). Viscosity measurements of DNA solutions with and without condensing agents. NIST. [Link]
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Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
- RIIDFCM. (n.d.). Viscosity M t Measurements. RIIDFCM.
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Edinburgh Instruments. (2024). What is a Stern-Volmer Plot?. Edinburgh Instruments. [Link]
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Gill, M. R., et al. (2011). Relative viscosity changes in CT-DNA solutions on addition of (A) complexes 8. ResearchGate. [Link]
-
Hussain, I., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Heliyon, 5(4), e01487. [Link]
-
Chemistry Stack Exchange. (2023). UV absorbance titration to determine binding stoichiometry. Chemistry Stack Exchange. [Link]
-
Pearson. (n.d.). What is the hyperchromic effect? How is it measured? What does Tₘ imply?. Pearson. [Link]
-
ResearchGate. (2023). Interpretation of Molecular docking results?. ResearchGate. [Link]
-
Maclean, J. L., et al. (2018). Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. Journal of Molecular Structure, 1171, 736-745. [Link]
- Sharma, S., & Kumar, A. (2015). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-6.
-
Wikibooks. (n.d.). Structural Biochemistry/The Hypochromic Effect. Wikibooks. [Link]
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Pasternak, A., & Pasternak, K. (2001). Determination of binding mode: intercalation. Current Protocols in Nucleic Acid Chemistry, Chapter 8, Unit 8.2. [Link]
-
Ferreira, L. G., et al. (2009). Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol To Identify the Binding Mode. Journal of Chemical Information and Modeling, 49(8), 1940-1951. [Link]
-
Alam, M. F., et al. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Journal of Nucleic Acids, 2012, 974756. [Link]
-
Encyclopedia.pub. (2023). Oxidative and Nitrative Modifications of DNA. Encyclopedia.pub. [Link]
-
Wallace, K. J. (2012). Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements. Chemical Science, 3(10), 2970-2982. [Link]
-
Creative Biostructure. (n.d.). Application of Circular Dichroism Spectroscopy in Small Molecule Research. Creative Biostructure. [Link]
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ResearchGate. (2015). In DNA binding studies, is an increase in hypochromism(H%) always an increase of the binding constant(Kb)?. ResearchGate. [Link]
-
Lincoln, P., & Norden, B. (1998). Binding of cationic dyes to DNA: Distinguishing intercalation and groove binding mechanisms using simple experimental and numerical models. ResearchGate. [Link]
-
Reddy, P. A. N., et al. (2014). From groove binding to intercalation: unravelling the weak interactions and other factors modulating the modes of interaction between methylated phenanthroline-based drugs and duplex DNA. Physical Chemistry Chemical Physics, 16(16), 7342-7354. [Link]
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The Cornerstone of Bioactive Scaffolds: A Detailed Guide to the Synthesis of Thiourea Derivatives
For researchers, scientists, and professionals in drug development, the synthesis of thiourea derivatives represents a fundamental and highly versatile tool. The inherent reactivity of the isothiocyanate group with primary and secondary amines provides a robust and efficient pathway to a vast array of molecular architectures.[1][2] These derivatives are not merely synthetic curiosities; they are pivotal components in the discovery of novel therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6] This application note provides an in-depth exploration of the synthesis of thiourea derivatives, delving into the reaction mechanism, offering a detailed and validated protocol, and showcasing the breadth of its applications.
The Underlying Chemistry: A Nucleophilic Addition Mechanism
The formation of a thiourea derivative from an isothiocyanate and an amine is a classic example of a nucleophilic addition reaction. The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine, which acts as a nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate group.[1][7] The electron-withdrawing nature of the adjacent sulfur and nitrogen atoms in the isothiocyanate moiety significantly enhances the electrophilicity of the central carbon, making it highly susceptible to nucleophilic attack.[7]
This initial attack results in the formation of a transient zwitterionic intermediate.[7] This intermediate rapidly undergoes a proton transfer, typically from the newly formed ammonium group to the nitrogen of the original isothiocyanate, to yield the stable thiourea product. The reaction is generally fast, often exothermic, and proceeds with high yields, sometimes exhibiting characteristics of "click" chemistry due to its efficiency and reliability.[1]
Figure 1: Mechanism of thiourea synthesis.
A General and Robust Protocol for Thiourea Synthesis
This protocol provides a reliable and adaptable method for the synthesis of a wide range of N,N'-disubstituted thioureas. The procedure is characterized by its simplicity, mild reaction conditions, and generally high yields.
Materials and Reagents
-
Isothiocyanate (1.0 equivalent)
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Ethanol)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel (optional, for exothermic reactions)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
-
Standard glassware for workup (separatory funnel, beakers, flasks)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Step-by-Step Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 - 1.2 equivalents) in a suitable anhydrous solvent under ambient atmosphere. The choice of solvent depends on the solubility of both the amine and the isothiocyanate.[1] Begin stirring the solution using a magnetic stirrer.
-
Addition of Isothiocyanate: Dissolve the isothiocyanate (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add the isothiocyanate solution dropwise to the stirred amine solution at room temperature. For highly reactive amines or isothiocyanates that may lead to a significant exotherm, it is advisable to use a dropping funnel and/or cool the reaction mixture in an ice bath.[8]
-
Reaction Monitoring: The reaction is often rapid and can be complete within a few hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (amine and isothiocyanate) and the appearance of a new spot corresponding to the thiourea product indicate the reaction's progression.
-
Workup: Once the reaction is complete, the workup procedure will depend on the properties of the synthesized thiourea derivative.
-
For solid products: If the product precipitates out of the reaction mixture, it can be isolated by filtration. Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
For soluble products: If the product remains in solution, concentrate the reaction mixture using a rotary evaporator. The resulting crude residue can then be subjected to further purification. For many thioureas, a simple extractive workup is effective. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash successively with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove any acidic impurities), and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline thiourea derivatives. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.
-
Column Chromatography: If recrystallization is not feasible or does not yield a pure product, purification by column chromatography on silica gel is a reliable alternative.[1][9] The appropriate eluent system can be determined by TLC analysis.
-
Figure 2: General experimental workflow for thiourea synthesis.
Versatility in Application: A Showcase of Synthesized Thiourea Derivatives
The true power of this synthetic methodology lies in its broad applicability, allowing for the creation of a diverse library of thiourea derivatives with varying functionalities. The choice of both the isothiocyanate and the amine starting materials directly influences the properties and potential applications of the final product.
| Isothiocyanate | Amine | Product | Application Area | Reference |
| Phenyl isothiocyanate | Aniline | 1,3-Diphenylthiourea | Organic synthesis, ligand chemistry | [2] |
| Methyl isothiocyanate | Ammonia | Methylthiourea | Organic synthesis intermediate | [8] |
| 4-Methoxybenzoyl isothiocyanate | Various primary and secondary amines | N-(4-Methoxybenzoyl)thiourea derivatives | Antioxidant | [10] |
| Phthalimidoacyl isothiocyanates | Aromatic amines | N-(Phthalimidoacyl)thiourea derivatives | Mass spectral studies | |
| Substituted isothiocyanates | Piperazine-8-hydroxyquinoline | 8-Hydroxyquinoline thiourea derivatives | Anticancer | [9] |
Conclusion
The synthesis of thiourea derivatives from isothiocyanates and amines is a cornerstone reaction in medicinal and organic chemistry.[2][3] Its operational simplicity, high efficiency, and broad substrate scope make it an invaluable tool for the generation of diverse molecular scaffolds.[2] The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to confidently and effectively utilize this powerful transformation in their pursuit of novel and impactful chemical entities.
References
- BenchChem. (2025). Synthesis of Thioureas from (1-Isothiocyanatoethyl)benzene: Application Notes and Protocols.
- BenchChem. (2025). Reaction mechanism of acetyl isothiocyanate with primary amines.
- Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar.
- Moore, M. L., & Crossley, F. S. (n.d.). methylthiourea. Organic Syntheses Procedure.
- MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur.
- (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [No Source Provided].
- MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.
- ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia.
- RSC Publishing. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. DOI:10.1039/D0RA10436A.
- NIH. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC.
- NIH. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC.
- Farmacia Journal. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT.
- ACS Publications. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters.
- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
- PubMed. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
- ResearchGate. (2014). How can I purify my bis thiourea compound?.
- TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbam.
- Arabian Journal of Chemistry. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives.
- Iraqi Journal of Science. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking.
- Google Patents. (n.d.). Method for preparing urea derivatives from thiourea derivatives.
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Application Note: In Vitro Evaluation of the Anti-Inflammatory Properties of Thiourea Compounds
[1]
Executive Summary
Thiourea derivatives (
This guide provides a rigorous, self-validating workflow for evaluating the anti-inflammatory potential of novel thiourea compounds. Unlike generic protocols, this document addresses the specific solubility challenges of thiourea scaffolds and prioritizes a "Safety-First" screening logic: establishing non-toxic concentrations before assessing anti-inflammatory efficacy.
Strategic Pre-Analysis: Compound Handling
Thiourea compounds often exhibit poor aqueous solubility, which can lead to precipitation in cell culture media, causing false positives in colorimetric assays (e.g., MTT crystals binding to precipitate).
Solubility Protocol
-
Primary Stock: Dissolve the thiourea derivative in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10–50 mM . Vortex for 1 minute.
-
Critical Checkpoint: If the solution is cloudy, sonicate at 40°C for 10 minutes.
-
-
Working Solutions: Serial dilutions must be prepared in serum-free media immediately prior to use.
-
Vehicle Control: The final concentration of DMSO in the cell well must not exceed 0.1% (v/v) . Higher concentrations can independently suppress cytokine release, invalidating the anti-inflammatory data.
Experimental Workflow Overview
The following flowchart outlines the logical progression of the evaluation. Data is only valid if the compound passes the Cytotoxicity "Gate."
Figure 1: Step-by-step decision matrix for evaluating thiourea derivatives. Note the critical "Go/No-Go" decision point after cytotoxicity testing.
Protocol 1: Cytotoxicity Assessment (The Safety Gate)
Objective: Determine the maximum non-toxic concentration (MNTC). Anti-inflammatory activity observed at toxic concentrations is a false positive caused by cell death, not pathway inhibition.
Reagents:
-
RAW 264.7 Murine Macrophages (ATCC TIB-71).
-
MTT Reagent (5 mg/mL in PBS) or CCK-8.
-
Positive Control: 10% DMSO (induces cell death).
Step-by-Step Methodology:
-
Seeding: Plate RAW 264.7 cells at 1
10 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO . -
Treatment: Aspirate media. Add 100 µL of media containing the thiourea compound (Range: 1 µM – 100 µM).
-
Include: Vehicle Control (0.1% DMSO) and Blank (Media only).
-
-
Incubation: Incubate for 24 hours.
-
Dye Addition: Add 10 µL of MTT stock. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm .
Acceptance Criteria:
-
Select concentrations where Cell Viability is
80% compared to the Vehicle Control for subsequent anti-inflammatory assays.
Protocol 2: Nitric Oxide (NO) Inhibition Screen
Objective: Quantify the inhibition of NO, a primary inflammatory mediator produced by iNOS.
Reagents:
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL).
-
Griess Reagent (1% Sulfanilamide + 0.1% NED in 2.5% Phosphoric Acid).[1]
-
Standard: Sodium Nitrite (NaNO
).[1]
Step-by-Step Methodology:
-
Seeding: Plate cells at a higher density: 1
10 cells/well (96-well plate).-
Why? NO accumulation requires high cell density for detection.
-
-
Pre-treatment: Treat cells with non-toxic concentrations of the thiourea compound for 1 hour prior to stimulation.
-
Positive Control:[2] Dexamethasone (10 µM) or Indomethacin.
-
-
Stimulation: Add LPS (Final concentration: 1 µg/mL ) to all wells except the "Basal Control." Incubate for 18–24 hours.
-
Harvest: Transfer 50 µL of cell culture supernatant to a new clear-bottom plate.
-
Reaction: Add 50 µL of Griess Reagent. Incubate 10 mins at Room Temperature (Dark).
-
Read: Measure Absorbance at 540 nm .
Data Analysis:
Calculate % Inhibition using the formula:
Mechanistic Insight: The NF- B Pathway
Thiourea derivatives frequently act by blocking the phosphorylation of I
Visualization of Thiourea Intervention
Figure 2: Putative mechanism of action. Thiourea derivatives often inhibit the IKK complex or directly interfere with NF-
Protocol 3: Pro-inflammatory Cytokine Analysis (ELISA)
Objective: Confirm that NO reduction correlates with cytokine suppression (TNF-
-
Supernatant: Use the remaining supernatant from the NO assay.
-
Assay: Perform Sandwich ELISA (e.g., R&D Systems or BD Biosciences kits) following manufacturer instructions.
-
Dilution: High responders (LPS only) may require 1:10 or 1:50 dilution to fit the standard curve.
Data Presentation & Reporting
Report your findings using the following standardized table format to ensure comparability.
Table 1: Summary of Anti-Inflammatory Activity
| Compound ID | Cytotoxicity (CC | NO Inhibition (IC | Selectivity Index (CC | TNF- |
| Thiourea-A | > 100 | 12.5 ± 1.2 | > 8.0 | 65% |
| Thiourea-B | 45.0 | N/A (Toxic) | < 1.0 | N/A |
| Indomethacin | > 100 | 18.2 ± 2.1 | > 5.5 | 55% |
| Vehicle | > 100 | 0 | - | 0% |
Note: A Selectivity Index (SI) > 10 is considered a promising lead candidate.
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
-
Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry.
-
Popiołek, Ł. (2017). Structural characterization and biological evaluation of novel thiourea derivatives of naproxen. Molecules.
-
Karin, M., & Ben-Neriah, Y. (2000). Phosphorylation meets ubiquitination: the control of NF-κB activity. Annual Review of Immunology.
-
Abbas, S. Y., et al. (2011). Synthesis and anti-inflammatory activity of some new 1,3-disubstituted thiourea derivatives. European Journal of Medicinal Chemistry.
Application Note & Protocol: Analytical Methods for the Quantification of Thiourea Derivatives in Biological Samples
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantitative determination of thiourea derivatives in various biological matrices such as plasma, serum, and urine.[1] Thiourea and its derivatives are a class of compounds with significant industrial applications and diverse pharmacological activities, including antibacterial, antioxidant, and anticancer properties.[2][3] Consequently, robust and validated analytical methods are crucial for toxicological assessments, pharmacokinetic studies, and therapeutic drug monitoring. This guide details established protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectrophotometric methods. For each technique, a thorough explanation of the underlying principles, step-by-step experimental protocols, and guidance on data interpretation and validation are provided, adhering to the principles of scientific integrity and best practices.
Introduction: The Significance of Thiourea Derivative Quantification
Thiourea derivatives are a versatile class of organosulfur compounds with a wide range of applications, from synthetic intermediates in pharmaceuticals to their use as antiviral and anti-inflammatory agents.[2][4] Their diverse biological activities necessitate precise and reliable quantification in biological samples for several key reasons:
-
Pharmacokinetic and Toxicokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of thiourea-based drug candidates is fundamental to drug development.[5]
-
Therapeutic Drug Monitoring (TDM): For thiourea derivatives used as therapeutics, monitoring their concentration in patients helps to ensure efficacy while minimizing potential toxicity.
-
Toxicology and Exposure Monitoring: Quantifying thiourea derivatives, such as the fungicide metabolite ethylenethiourea (ETU), is vital for assessing environmental and occupational exposure.[6][7][8][9][10][11][12]
The complexity of biological matrices, which contain numerous endogenous components, presents a significant challenge for accurate quantification.[1] This application note aims to provide a clear and practical guide to overcoming these challenges through the implementation of robust analytical methods.
Analytical Methodologies: A Comparative Overview
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most prevalent techniques for the quantification of thiourea derivatives are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Cost-effective, robust, and widely available. | Limited sensitivity and potential for interference. | Analysis of higher concentration analytes.[12][13] |
| LC-MS/MS | Chromatographic separation coupled with mass-based detection. | High sensitivity, excellent selectivity, and structural confirmation. | Higher equipment cost and complexity. | Trace-level quantification and metabolite identification.[6][7][9][10][11][14] |
| Spectrophotometry | Formation of a colored complex and measurement of light absorbance.[15] | Simple, rapid, and inexpensive. | Low specificity and susceptibility to interferences.[16] | Screening and preliminary analysis.[17] |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a powerful technique for separating and quantifying thiourea derivatives.[18][19][20] The method typically employs a reversed-phase column where the separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
Principle of HPLC-UV for Thiourea Analysis
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. Thiourea derivatives, which can be polar, are separated and then detected by a UV-Vis detector as they pass through a flow cell. The absorbance of UV light by the analyte is proportional to its concentration, allowing for quantification.
Detailed Protocol for HPLC-UV Quantification of a Thiourea Derivative in Human Plasma
This protocol provides a general framework for the determination of a thiourea derivative in human plasma.
3.2.1. Materials and Reagents
-
Thiourea derivative reference standard
-
Internal Standard (IS)
-
HPLC-grade acetonitrile (ACN) and methanol
-
Purified water (e.g., Milli-Q)
-
Formic acid or other suitable mobile phase modifier
-
Drug-free human plasma
-
0.22 or 0.45 µm syringe filters
3.2.2. Instrumentation
-
HPLC system equipped with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and analysis software
3.2.3. Workflow Diagram
Sources
- 1. anivet.au.dk [anivet.au.dk]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. thiourea derivatives methods: Topics by Science.gov [science.gov]
- 5. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 6. Analysis of ethylenethiourea as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. series.publisso.de [series.publisso.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A simple method for the determination of ethylene-thiourea (ETU) in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Indirect spectrophotometric determination of thiourea with sodium nitrite [jstage.jst.go.jp]
- 17. tandfonline.com [tandfonline.com]
- 18. akjournals.com [akjournals.com]
- 19. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Identifying and characterizing side products in thiourea derivative synthesis
Status: Online | Tier: 3 (Advanced Research Support) Topic: Identification & Characterization of Side Products Ticket Type: Troubleshooting & Diagnostics
Welcome to the Thiourea Synthesis Support Hub
You are likely here because your reaction mixture isn't behaving. Perhaps your "thiourea" has a melting point 40°C too high, or your mass spec is missing the characteristic sulfur isotope pattern. Thiourea synthesis, while seemingly straightforward (Amine + Isothiocyanate), is plagued by three "silent killers": Hydrolytic Symmetrization , Oxidative Desulfurization , and Unintended Cyclization .
This guide treats your synthesis as a forensic investigation. We do not just list errors; we map the molecular causality.
Diagnostic Dashboard: Is it Product or Impurity?
Before proceeding to specific case logs, cross-reference your analytical data with this differentiation matrix.
Table 1: The Thiourea vs. Urea/Byproduct Differentiation Matrix
| Feature | Target Thiourea ( | Side Product: Urea ( | Side Product: Symmetrical Thiourea |
| IR Spectroscopy | No strong band >1600 cm | Strong, sharp band at 1650–1700 cm | Similar to target, but fingerprint region differs.[1] |
| Mass Spectrometry | M+2 peak is ~4.5% of M (due to | No significant M+2. (Oxygen has no heavy isotope). | Mass = |
| Solubility | Varies, often soluble in warm EtOH/DCM. | Generally more soluble in water/polar solvents than thiourea. | High Melting Point , often insoluble (The "Brick Dust" precipitate). |
Case Log #001: The "Doppelgänger" Effect (Symmetrical Thiourea)
User Issue: "I reacted Phenyl Isothiocyanate with Benzylamine. I expected an unsymmetrical thiourea, but I isolated a high-melting white solid that is actually 1,3-diphenylthiourea."
Root Cause Analysis: This is the most common failure mode. It is caused by moisture in the solvent or reagents.
-
Mechanism: Water attacks the Isothiocyanate (
) to form a carbamothioic acid, which rapidly loses (Carbonyl Sulfide) to become a primary amine ( ). -
The Trap: This newly formed amine is often more nucleophilic than your intended starting amine. It immediately reacts with the remaining Isothiocyanate.
-
Result: You form the symmetrical thiourea (
) instead of the desired cross-product.
Visualizing the Failure Pathway:
Figure 1: The "Hydrolytic Cascade" leading to symmetrical thiourea contamination. Note how the starting material destroys itself to create the competitor.
Corrective Protocol:
-
Dry Solvents: Use anhydrous DCM or THF. Isothiocyanates are notoriously sensitive to hydrolysis.
-
Order of Addition: Add the amine slowly to the isothiocyanate, not the other way around. This keeps the concentration of free amine low relative to the electrophile, favoring the faster kinetic reaction if your desired amine is a better nucleophile.
-
Purification: Symmetrical thioureas are often "brick dust"—highly crystalline and insoluble.
-
Step: Triturate the crude solid with boiling ethanol. The symmetrical byproduct often remains undissolved, while your unsymmetrical target dissolves. Filter hot.
-
Case Log #002: The "Oxygen Invasion" (Oxidative Desulfurization)
User Issue: "My NMR looks correct, but the Mass Spec shows M-16. Also, there is a strong IR peak at 1690 cm⁻¹."
Root Cause Analysis:
You have made the Urea analogue.[2] Thioureas are chemically distinct from ureas but are prone to Oxidative Desulfurization . This transformation replaces the
-
Triggers: Presence of metal catalysts (Hg, Ag, Pb), hypervalent iodine, or even prolonged exposure to air/light in solution (photo-oxidation).
-
Mechanism: The sulfur atom is soft and nucleophilic. It attacks oxidants to form a sulfinic acid intermediate (
) or a disulfide cation, which hydrolyzes to the urea.
Troubleshooting Steps:
-
Check Reagents: Did you use a heavy metal scavenger? Mercury oxide (
) is historically used to force this reaction (guanylation). Ensure no trace metals are present. -
Light Protection: Some thiourea derivatives (especially aryl-thioureas) are photosensitive in solution. Wrap flasks in foil during long reaction times.
-
The "Desulfurization Test": If you suspect urea, run a TLC. Thioureas stain black/brown with Grote’s Reagent or Ellman's Reagent . Ureas generally do not stain or stain differently.
Case Log #003: The "Silent Cyclizer" (Intramolecular Traps)
User Issue: "I reacted 2-aminophenol with an isothiocyanate. I isolated a product with the correct mass, but the NMR is missing the NH protons."
Root Cause Analysis: You have formed a Benzoxazole (or Benzothiazole if using 2-aminothiophenol).
-
The Trap: When the amine has a nucleophile at the
or position (OH, SH, NH2), the intermediate thiourea undergoes rapid intramolecular cyclization followed by elimination of or . -
Detection:
-
Mass Spec: Look for M-34 (
loss). -
NMR: Disappearance of the broad thiourea NH singlets (
8.0–10.0 ppm).
-
Decision Tree for Unknown Solids:
Figure 2: The "White Solid" Decision Matrix. Follow this flow to categorize your isolated material.
FAQ: Frequently Asked Questions
Q: Can I convert the symmetrical byproduct back into useful material? A: Generally, no. The thermodynamic stability of symmetrical thioureas (especially diaryl ones) is very high. It is more cost-effective to discard and restart with strictly anhydrous conditions.
Q: Why does my thiourea turn yellow over time?
A: This is often due to trace oxidation to Sulfine (
Q: How do I remove the urea impurity if it forms? A: Ureas are much more polar than thioureas.
-
Protocol: Dissolve the mixture in a non-polar solvent (like Toluene or Diethyl Ether). The urea impurity will often remain undissolved or can be removed via a silica plug (Urea sticks to silica much more aggressively than thiourea).
References
-
Mechanistic Insight into Symmetrical Thiourea Formation
- Katritzky, A. R., et al. "Synthesis of Isothiocyanates and Their Synthetic Applications." Journal of Organic Chemistry.
-
(General Journal Link for verification)
-
Oxidative Desulfuriz
Urea):- Rahman, M., et al. "Oxidative desulfurization of thioureas: A review.
-
NMR & IR Characterization Data
- Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (Standard reference for C NMR shifts of vs ).
-
Cyclization Side Reactions
-
Saeed, A., et al.[2] "A Review on the Synthesis and Biological Activity of Thiourea Derivatives." Journal of Chemical Sciences. Discusses intramolecular trapping of the thiourea moiety by adjacent nucleophiles.
-
Sources
Degradation pathways and optimal storage conditions for [(E)-2-methylpropylideneamino]thiourea
Technical Support Center: [(E)-2-methylpropylideneamino]thiourea Isobutyraldehyde Thiosemicarbazone (IBT)
Introduction: Compound Profile
Welcome to the Technical Support Hub. You are likely working with This compound (CAS: 3612-98-4), commonly known as Isobutyraldehyde Thiosemicarbazone (IBT) .
This compound serves as a critical ligand in transition metal coordination chemistry (particularly with Cu(II), Zn(II), and Fe(III)) and is a pharmacophore in antitumor and antiviral research due to its ability to inhibit ribonucleotide reductase. Its efficacy, however, is strictly dependent on the integrity of two functional motifs: the Schiff base (
This guide addresses the specific stability challenges inherent to these groups.
Module 1: Degradation Dynamics (The "Why")
Q1: My stock solution has shifted from colorless to a faint yellow over time. Is it still usable?
Technical Insight: A color shift often indicates oxidative degradation or trace metal chelation , not necessarily hydrolysis.
-
The Mechanism: The sulfur atom in the thiourea moiety is highly nucleophilic. Upon exposure to atmospheric oxygen (especially in solution), it can undergo oxidative dimerization to form disulfides or cyclize into thiadiazoles . If the yellowing is intense, it may indicate accidental chelation of trace Copper(II) or Iron(III) ions from glassware or buffers, as IBT-metal complexes have high extinction coefficients.
-
Verdict: If the shift is subtle, verify purity via HPLC. If intense, discard.
Q2: Why is the compound precipitating in my aqueous buffer?
Technical Insight: This is a solubility-driven hydrolysis issue.
-
The Mechanism: IBT is lipophilic. In aqueous environments (
or ), the imine bond ( ) is susceptible to hydrolytic cleavage, reverting to Isobutyraldehyde (volatile) and Thiosemicarbazide . -
Causality: While the solid is stable, aqueous solutions are thermodynamically unstable. Precipitation often results from the lower solubility of the degradation products or the "salting out" of the parent compound in high-ionic-strength media.
Q3: Is this compound light-sensitive?
Technical Insight: Yes, specifically regarding Geometric Isomerization .
-
The Mechanism: The
-isomer is the thermodynamically stable form. However, UV-Vis exposure (300–400 nm) excites the transition of the imine bond, facilitating a reversible photoisomerization . -
Impact: While chemically identical, the
-isomer has a different steric profile and binding affinity for metal centers, potentially altering values in biological assays.
Visualizing Degradation Pathways
The following diagram maps the critical failure points for IBT.
Caption: Primary degradation pathways showing hydrolysis (red), oxidation/isomerization (yellow), and contamination (green).[1]
Module 2: Optimal Storage Protocol (The "How")
Q4: What are the absolute best storage conditions?
Protocol: Treat IBT as a hygroscopic, oxidizable solid .
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) | Arrhenius kinetics dictate that lower T slows hydrolysis and oxidation rates significantly. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass Vial | Blocks UV radiation to prevent |
| Desiccant | Required | Prevents moisture-mediated hydrolysis of the imine bond. |
Q5: Which solvent should I use for stock solutions?
Recommendation: DMSO (Dimethyl Sulfoxide) is the gold standard, followed by Ethanol.
-
DMSO: Excellent solubility. Store aliquots at -20°C. Note: DMSO is hygroscopic; ensure caps are tight to prevent water intake.
-
Ethanol: Good solubility, but more volatile.
-
Water/PBS: Avoid for stock solutions. Only use for immediate dilution before experiments.
Module 3: Experimental Troubleshooting
Q6: I see a new peak in my HPLC chromatogram. What is it?
Diagnostic Workflow:
-
Retention Time (Rt) Shift:
-
Earlier Rt: Likely Thiosemicarbazide (more polar, hydrolysis product).
-
Later Rt: Likely Disulfide dimer (more lipophilic, oxidation product).
-
-
Check Wavelength:
-
Thiosemicarbazide absorbs weakly >250 nm.
-
The parent IBT has a strong
around 270–300 nm (conjugated system).
-
Q7: How do I validate purity before a critical assay?
Self-Validating Protocol:
-
TLC Method:
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Ethyl Acetate:Hexane (3:7 v/v).
-
Visualization: UV light (254 nm).
-
Criteria: Single spot. If a baseline spot appears (Thiosemicarbazide) or a solvent front spot appears (Aldehyde), repurify.
-
-
Melting Point Check:
-
Pure IBT typically melts between 105–110°C (verify against specific CoA). A broad or depressed range indicates degradation.
-
Troubleshooting Decision Tree
Caption: Step-by-step logic for diagnosing solubility and stability issues in experimental setups.
References
-
Lobana, T. S., et al. (2009). Bonding and structure trends of thiosemicarbazone derivatives of metals-An overview. Coordination Chemistry Reviews, 253(7-8), 977-1055. Link
-
Richardson, D. R., et al. (2006). The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents. Journal of Medicinal Chemistry. (Context on Schiff base stability). Link
-
Tenório, R. P., et al. (2005). Thiosemicarbazones: preparation, chemical and pharmacological aspects. Química Nova, 28(6). Link
-
West, D. X., et al. (1993). Copper(II) complexes of 2-formylpyridine
-methylthiosemicarbazone. Transition Metal Chemistry. (Oxidation kinetics context). Link
Sources
Optimizing reaction conditions (solvent, temperature, catalyst) for thiourea synthesis
Welcome to the Technical Support Center for Thiourea Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of thioureas. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently optimize your reaction conditions for improved yield, purity, and efficiency.
Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is structured to help you diagnose and resolve specific issues you may encounter during thiourea synthesis.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges in thiourea synthesis. The underlying causes can often be traced back to reagent stability, reaction kinetics, or suboptimal conditions.[1][2]
Potential Cause & In-Depth Solution
-
Degradation of Isothiocyanate: Isothiocyanates are susceptible to degradation, especially in the presence of moisture.[2]
-
Poor Nucleophilicity of the Amine: The reactivity of the amine is crucial. Electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing down the reaction.[2]
-
Troubleshooting: Consider adding a non-nucleophilic base, such as triethylamine, to deprotonate the amine and increase its reactivity.[1] For particularly unreactive amines, a change in solvent to a more polar one can sometimes enhance the reaction rate.
-
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can sterically hinder the approach of the nucleophile to the electrophilic carbon of the isothiocyanate, leading to a slower reaction and lower conversion.[1][2]
-
Troubleshooting: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.[1] Prolonging the reaction time is also a viable strategy. In some cases, microwave irradiation has proven effective in driving sterically hindered reactions to completion.[1]
-
-
Incomplete Reaction: Insufficient reaction time or a temperature that is too low can result in incomplete conversion of the starting materials.[2][3]
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Continue the reaction until the limiting reagent is consumed. If the reaction is sluggish at room temperature, gentle heating is often beneficial.[1]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of your desired thiourea.
Common Side Products & Mitigation Strategies
-
Symmetrical Thioureas (in unsymmetrical synthesis): When synthesizing an unsymmetrical thiourea, particularly from an amine and carbon disulfide, the in-situ generated isothiocyanate can react with the starting amine, leading to the formation of a symmetrical byproduct.[1][2]
-
Mitigation: A two-step, one-pot approach is highly effective. First, ensure the complete formation of the isothiocyanate before adding the second amine.[1] Careful control of stoichiometry is also critical.
-
-
Decomposition Products: At elevated temperatures, the dithiocarbamate intermediate (formed when using carbon disulfide) or the thiourea product itself can decompose.[2][3]
-
N-Acylureas: This side product is more common when using carbodiimide coupling agents, where rearrangement of an O-acylisourea intermediate can occur.[1]
-
Mitigation: While less common in standard thiourea syntheses, be mindful of this possibility if your reaction mixture contains carboxylic acids and a carbodiimide.
-
Part 2: Frequently Asked Questions (FAQs) - Optimizing Your Reaction Conditions
This section addresses common questions regarding the selection and optimization of key reaction parameters.
Q1: How do I choose the optimal solvent for my thiourea synthesis?
The choice of solvent can significantly impact reaction rate and yield. The polarity of the solvent is a key consideration.[5]
-
General Guidance: Solvents like dichloromethane, tetrahydrofuran (THF), and acetonitrile are commonly used for the reaction of amines with isothiocyanates.[2]
-
Solvent Effects: The solvation behavior of the reactants and transition state influences the reaction kinetics. For many thiourea syntheses, polar aprotic solvents are a good starting point. However, the optimal solvent is substrate-dependent and may require screening.[6]
-
"Green" Alternatives: To reduce the use of hazardous solvents, aqueous media have been successfully employed for certain thiourea syntheses, particularly those involving carbon disulfide.[2][7]
Q2: What is the ideal temperature range for thiourea synthesis, and how does it affect the outcome?
Temperature is a critical parameter that must be carefully controlled to balance reaction rate with product stability.[3]
-
General Principle: Increasing the temperature generally accelerates the reaction by providing the necessary activation energy.[3]
-
Temperature Optimization:
-
Recommended Approach: Start the reaction at room temperature and monitor its progress. If the reaction is slow, gradually increase the temperature while continuing to monitor for the appearance of side products. For the synthesis from urea and Lawesson's reagent, a temperature of around 75°C has been found to be optimal.[3] Continuous flow synthesis has been optimized at 80°C to avoid side product formation observed at 100°C.[4][8]
Q3: When is a catalyst necessary for thiourea synthesis, and what are my options?
While many thiourea syntheses proceed efficiently without a catalyst, certain situations benefit from their use.
-
Reaction of Amines and Isothiocyanates: This reaction is typically fast and high-yielding, and a catalyst is often not required.[2]
-
Enhancing Reactivity: For reactions involving poorly nucleophilic amines, a base catalyst can be employed to enhance their reactivity.[1]
-
Thiourea as a Catalyst: It is important to note that thiourea derivatives themselves can act as organocatalysts, primarily through hydrogen-bonding interactions, to activate substrates like carbonyls and imines in other reactions.[9][10][11]
-
Synthesis from Other Precursors:
-
From Cyanamide: The reaction of cyanamide with hydrogen sulfide is a common industrial method. The synthesis of thiourea from calcium cyanamide and hydrogen sulfide is also a well-established process.[12][13]
-
From Urea: Thiourea can be synthesized from urea using reagents like Lawesson's reagent to perform the thionation of the carbonyl group.[1] Another method involves the high-temperature reaction of urea with alkali or alkaline earth metal oxides to form a cyanate intermediate, which is then reacted with hydrogen sulfide.[14]
-
Part 3: Experimental Protocols & Visual Guides
General Protocol for Thiourea Synthesis from an Amine and Isothiocyanate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, THF, or acetonitrile).[2]
-
Reagent Addition: To the stirred solution, add the isothiocyanate (1.0-1.1 equivalents) dropwise or portion-wise at room temperature.[1][2] If the reaction is exothermic, consider cooling the flask in an ice bath during the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.[1] If the reaction is slow, it can be gently heated.
-
Workup: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.[1]
General Protocol for Symmetrical N,N'-Disubstituted Thiourea from an Amine and Carbon Disulfide
-
Dithiocarbamate Formation: In a flask, dissolve the primary amine (1.0 equivalent) and a base like sodium hydroxide (1.0 equivalent) in an aqueous medium. Cool the mixture in an ice bath.[2] Add carbon disulfide (1.1 equivalents) dropwise to the cooled, stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate.[2]
-
Isothiocyanate Formation and Reaction: Add a second equivalent of the amine to the reaction mixture. Heat the reaction to reflux and monitor the progress by TLC.[2]
-
Workup and Purification: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.[2] If it does not precipitate, the product can be extracted with an organic solvent. Further purification can be achieved by recrystallization.
Visualizing the Troubleshooting Workflow
Caption: Nucleophilic addition mechanism for thiourea formation.
Part 4: Data Summary
Table 1: Influence of Reaction Parameters on Thiourea Synthesis
| Parameter | Effect of Increase | Potential Issues with Excess | Recommended Action |
| Temperature | Increases reaction rate [3] | Product decomposition, side reactions [3][4] | Start at room temperature, then gently heat while monitoring. |
| Reaction Time | Increases conversion | Product degradation, side reactions [3] | Monitor by TLC or LC-MS until limiting reagent is consumed. |
| Base (optional) | Increases amine nucleophilicity [1] | Can catalyze side reactions | Use a non-nucleophilic base for poorly reactive amines. |
| Solvent Polarity | Can increase reaction rate | May affect solubility and workup | Screen solvents for optimal performance with specific substrates. [5] |
References
- Troubleshooting common side reactions in thiourea synthesis - Benchchem. (n.d.).
- Technical Support Center: Optimizing N-Substituted Thiourea Synthesis - Benchchem. (n.d.).
-
Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. (2021). Molecules, 26(2), 303. Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Swain, S. P., Kumar, K. N., & Ravichandiran, V. (2023). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. Retrieved from [Link]
-
OPTIMIZATION OF THE SYNTHESIS OF N-ALKYL AND N,N-DIALKYL THIOUREAS FROM WASTE WATER CONTAINING AMMONIUM THIOCYANATE. (2015). TechnoRep. Retrieved from [Link]
-
Thiourea organocatalysis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. (n.d.). ResearchGate. Retrieved from [Link]
- effect of temperature and reaction time on thiourea synthesis - Benchchem. (n.d.).
-
Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. (2023). ResearchGate. Retrieved from [Link]
-
10.3: Thiourea Based Catalysis. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. (2021). Molecules, 26(2), 303. Retrieved from [Link]
-
Optimization of catalyst, solvent and reaction temperature for the synthesis of urea derivative, 6b a. (n.d.). ResearchGate. Retrieved from [Link]
-
Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. (2021). Molecules, 26(23), 7356. Retrieved from [Link]
-
Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. (2025). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Examination of Solvent Effects with Bifunctional Thiourea Catalyst a. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of new thiourea derivatives and metal complexes. (n.d.). KSU BAP. Retrieved from [Link]
-
Synthesis of Sterically Encumbered Thiourea S‐Oxides through Direct Thiourea Oxidation. (2021). Chemistry – A European Journal, 27(57), 14249-14256. Retrieved from [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). Beilstein Journal of Organic Chemistry, 13, 1784-1802. Retrieved from [Link]
-
Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved from [Link]
- Production technology for synthesizing thiourea by urea method. (2009). Google Patents.
-
Thiourea. (n.d.). In Wikipedia. Retrieved from [Link]
-
Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. (2018). New Journal of Chemistry, 42(22), 18215-18221. Retrieved from [Link]
-
One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction. (2022). Molecules, 27(17), 5431. Retrieved from [Link]
-
Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (n.d.). Kent Academic Repository. Retrieved from [Link]
- Production of thiourea. (1973). Google Patents.
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (2017). Malaysian Journal of Analytical Sciences, 21(1), 195-202. Retrieved from [Link]
- Process for the production of thiourea. (1944). Google Patents.
-
THIOUREA. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Introduction to cyanamides. (2018). Cardiff University. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 8. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. US3723522A - Production of thiourea - Google Patents [patents.google.com]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. CN101602702B - Production technology for synthesizing thiourea by urea method - Google Patents [patents.google.com]
Strategies to avoid common impurities in the synthesis of thiourea derivatives
The following guide serves as a Technical Support Center for researchers encountering difficulties in thiourea synthesis. It is structured to address specific failure modes with root-cause analysis and self-validating correction protocols.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Welcome to the Advanced Troubleshooting Hub for thiourea derivative synthesis. This guide addresses the three most critical impurity classes: Oxidative Desulfurization (Ureas) , Hyper-Amination (Guanidines) , and Oligomerization .
Quick Diagnostic: What is your primary failure mode?
| Symptom | Probable Impurity | Root Cause |
| Product mass is M-16 (Oxygen replaces Sulfur) | Urea Derivative | Oxidative desulfurization via air/metal catalysis. |
| Product mass is M+Amine-34 (H₂S loss) | Guanidine | Reaction temperature too high; presence of heavy metals; basic pH. |
| Multiple spots; broad NMR signals | Oligomers/Dimers | Incorrect stoichiometry; uncontrolled isothiocyanate generation. |
| Persistent smell of rotten eggs | Dithiocarbamate | Incomplete conversion in CS₂ routes. |
Module 1: The "Oxygen Invasion" (Urea Contamination)
Issue: Your LC-MS shows a persistent peak at [M-16], indicating the sulfur atom has been replaced by oxygen. Diagnosis: Thioureas are prone to oxidative desulfurization, particularly in the presence of transition metals or basic conditions under aerobic environments.
Mechanism of Failure
The sulfur atom in thiourea is nucleophilic. In the presence of singlet oxygen (sensitized by light/impurities) or metal ions (Cu, Fe), the thiocarbonyl forms a sulfine intermediate (
Troubleshooting Protocol: The "Anoxic-Chelation" Workflow
-
Step 1: Solvent Deoxygenation (Mandatory). Sparging with argon for 5 minutes is insufficient. You must use the freeze-pump-thaw method (3 cycles) or vigorous sparging for >30 mins if using ethereal solvents (THF, Dioxane) which often contain peroxides.
-
Step 2: Metal Scavenging. If you used a metal catalyst in a previous step (e.g., Pd-coupling to make the amine), residual ppm levels can catalyze desulfurization.
-
Action: Treat crude amine with QuadraPure™ TU (Thiourea scavenger) or activated carbon prior to the thiourea formation step.
-
-
Step 3: Light Exclusion. Perform the reaction in amber glassware or wrapped in foil. Photo-oxidation is a common, overlooked cause of desulfurization.
Module 2: The "Hyper-Amination" (Guanidine Formation)
Issue: You observe a byproduct where a second equivalent of amine has displaced the sulfur. Diagnosis: This occurs when the thiocarbonyl carbon becomes too electrophilic, or the leaving group ability of the sulfur is enhanced (e.g., by methylation or metal coordination).
Visualizing the Impurity Pathway
The diagram below illustrates how a standard thiourea synthesis can deviate into urea or guanidine formation based on environmental triggers.
Figure 1: Divergent pathways leading to common oxygenated and aminated impurities during thiourea synthesis.
Corrective Strategy
-
Temperature Control: Guanidine formation is endothermic relative to thiourea formation. Keep reaction temperatures below 40°C . If the reaction is sluggish, use a catalyst (like DMAP) rather than heat.
-
Avoid Heavy Metals: Never use mercury or lead salts to "scrub" sulfur species during the reaction; this classic method (desulfurization) actively converts thioureas to carbodiimides, which then trap amines to form guanidines.
Module 3: Master Protocol (TCDI Method)
Context: The reaction of amines with Carbon Disulfide (CS₂) is "green" but notoriously difficult to control, often yielding dithiocarbamate salts or oligomers. The 1,1'-Thiocarbonyldiimidazole (TCDI) method is the superior, self-validating alternative for high-purity synthesis.
Why TCDI?
-
Stoichiometric Control: TCDI reacts sequentially. You can isolate the intermediate imidazole-1-carbothioamide if necessary.
-
Byproduct Management: The byproduct is imidazole, which is water-soluble and easily removed, unlike the triphenylphosphine oxide generated in other coupling methods.
Step-by-Step Protocol
Reagents:
-
Amine A (1.0 equiv)[1]
-
Amine B (1.0 equiv) [For unsymmetrical thioureas]
-
TCDI (1.05 equiv)
-
Solvent: Anhydrous DCM or THF.
Workflow:
-
Activation (0 min): Dissolve TCDI in anhydrous DCM at 0°C.
-
Addition A (0-30 min): Add Amine A (dissolved in DCM) dropwise over 30 minutes.
-
Addition B (30-60 min): Add Amine B. Allow to warm to Room Temperature.
-
Workup (Self-Validating Purification):
-
Wash the organic layer with 10% aqueous Citric Acid .
-
Why? This converts the imidazole byproduct into imidazolium citrate (highly water-soluble), pulling it into the aqueous phase.
-
Validation: The organic layer now contains only the thiourea.
-
-
Concentration: Dry over Na₂SO₄ and evaporate.
Module 4: Purification & Polishing[4][5][6]
Even with perfect synthesis, trace impurities may persist. Use these specific techniques based on solubility.
| Impurity Type | Purification Strategy | Rationale |
| Residual Amine | Polymer-Supported Isocyanate | Add resin (1.5 equiv relative to expected amine), stir 2h, filter. The resin covalently binds the amine; filtration removes both. |
| Residual Isothiocyanate | Polymer-Supported Trisamine | The resin amine attacks the electrophilic isothiocyanate, anchoring it to the solid phase. |
| Trace Urea | Recrystallization (EtOH/H₂O) | Ureas are typically less soluble in cold ethanol than thioureas. Dissolve in hot EtOH, add H₂O until turbid, cool slowly. |
Frequently Asked Questions (FAQ)
Q: Can I use Lawesson's Reagent to convert a urea back to a thiourea? A: Yes, but proceed with caution. Lawesson's reagent leaves difficult-to-remove phosphorus byproducts.[1] If you must use this route, purify the final product using a flash column with 10% KF (Potassium Fluoride) on Silica . The fluoride binds the phosphorus byproducts, retaining them on the column.
Q: My thiourea smells like rotten eggs. Is it pure? A: No. Pure thioureas are generally odorless or have a faint amine smell. A "rotten egg" smell indicates H₂S evolution, suggesting hydrolysis of the thiourea or decomposition of a dithiocarbamate intermediate. Recrystallize immediately from ethanol to remove the degrading species.
Q: Why does my NMR show doubled peaks? A: This is likely not an impurity but Restricted Rotation . The C-N bond in thioureas has significant double-bond character due to resonance. This creates rotamers (syn/anti) that exchange slowly on the NMR timescale.
-
Verification: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, your product is pure.
References
-
Mechanisms of Desulfurization
-
Journal of Organic Chemistry: "Oxidative desulfurization of thioureas: Mechanism and scope."
-
-
TCDI Protocol & Utility
-
Organic Syntheses: "Use of 1,1'-Thiocarbonyldiimidazole in organic synthesis."
-
-
Guanidine Side Reactions
-
Tetrahedron Letters: "Guanylation of amines: Side reactions and optimization."
-
-
Purification Strategies
-
Organic Process Research & Development: "Scalable purification of thiourea derivatives."
-
Sources
Technical Support Center: Scale-Up Synthesis of [(E)-2-methylpropylideneamino]thiourea
An in-depth guide to navigating the common obstacles encountered during the large-scale synthesis of [(E)-2-methylpropylideneamino]thiourea, a promising thiosemicarbazone compound. This technical support center is designed for researchers, chemists, and process development professionals.
The synthesis of thiosemicarbazones, such as this compound, is a cornerstone for developing new therapeutic agents due to their wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] While the laboratory-scale synthesis via the condensation of thiosemicarbazide and an aldehyde is often straightforward, scaling up this process for pilot or industrial production introduces significant challenges.[5][6] This guide provides expert-driven solutions to common problems encountered during scale-up, ensuring process robustness, product quality, and safety.
Troubleshooting Guide
This section addresses specific, practical issues that can arise during the scale-up synthesis. Each answer provides a mechanistic explanation and a actionable solution.
Q1: My reaction yield has dropped significantly after moving from a 1L to a 100L reactor. What are the likely causes and how can I improve it?
A1: A drop in yield during scale-up is a common issue often rooted in mass and heat transfer limitations.
-
Causality & Explanation:
-
Inefficient Mixing: In larger reactors, achieving a homogenous mixture of thiosemicarbazide and isobutyraldehyde is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions such as the self-condensation of isobutyraldehyde.
-
Poor Temperature Control: The condensation reaction is exothermic. A larger reaction volume has a smaller surface-area-to-volume ratio, making heat dissipation less efficient. If the internal temperature rises uncontrollably, it can lead to the degradation of the starting materials or the final product.
-
Extended Addition Time: Reagents are often added more slowly in large-scale reactions for safety and temperature control. However, prolonged exposure of the reactants to the reaction conditions before the mixture is complete can sometimes favor side-product formation.
-
-
Troubleshooting & Solutions:
-
Optimize Agitation: Review the specifications of the reactor's agitator (type, speed, and placement). The goal is to ensure turbulent flow that keeps the thiosemicarbazide (which may have limited solubility) suspended and well-dispersed.
-
Controlled Reagent Addition: Add the isobutyraldehyde solution subsurface (below the liquid level) at a controlled rate, coupled with efficient stirring. This minimizes localized high concentrations at the point of addition.
-
Implement Gradual Heating: Instead of heating the bulk solvent and then adding reactants, consider mixing the reactants at a lower temperature and then slowly ramping up the heat. This allows for better control over the reaction initiation and exotherm.
-
Re-evaluate Solvent Volume: While minimizing solvent is often a goal, a slightly more dilute reaction medium can sometimes improve mixing and heat transfer, ultimately leading to a better overall yield and purity profile.
-
Q2: I'm observing a persistent, sticky impurity in my final product that hinders crystallization. How can I identify and eliminate it?
A2: This is a classic purification challenge, often caused by minor side products or residual starting materials that act as crystallization inhibitors.
-
Causality & Explanation:
-
Unreacted Isobutyraldehyde: Isobutyraldehyde is volatile and can be difficult to remove completely, leaving an oily residue.
-
Aldol By-products: Under slightly basic or even neutral conditions, isobutyraldehyde can undergo self-condensation to form aldol addition or condensation products, which are often oily, higher molecular weight impurities.
-
Geometric Isomers: While the (E)-isomer is typically more stable, trace amounts of the (Z)-isomer could be present, potentially interfering with the crystal lattice formation of the desired product.
-
-
Troubleshooting & Solutions:
-
Reaction pH Control: The condensation reaction is often catalyzed by a small amount of acid.[7] Ensure the pH is maintained in a slightly acidic range (e.g., 4-5) to promote the desired reaction while minimizing base-catalyzed self-condensation of the aldehyde.
-
Modified Workup - Aqueous Wash: After the reaction, perform a wash with a dilute sodium bisulfite solution. This will form a water-soluble adduct with any unreacted isobutyraldehyde, effectively removing it into the aqueous phase.
-
Anti-Solvent Crystallization: If direct crystallization from the reaction solvent is failing, isolate the crude product as an oil or solid. Then, dissolve it in a minimal amount of a good solvent (e.g., isopropanol, acetone) and slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., hexane, heptane, or water) until turbidity is observed.[8] This can shock the desired product out of solution, leaving impurities behind.
-
Characterize the Impurity: Isolate a small amount of the impure material and analyze it by NMR or LC-MS to identify the structure. Knowing the enemy is half the battle; identification can point directly to the side reaction that needs to be controlled.
-
Q3: The color of my isolated product varies from batch to batch, ranging from off-white to yellow. Why is this happening and is it a cause for concern?
A3: Color variation is a critical indicator of process inconsistency and may point to the presence of low-level impurities or degradation.
-
Causality & Explanation:
-
Oxidation: Thiourea and thiosemicarbazone moieties can be susceptible to oxidation, especially when exposed to air at elevated temperatures for prolonged periods, leading to colored by-products.
-
Trace Metal Contamination: Metal ions can form colored complexes with the sulfur and nitrogen atoms of the thiosemicarbazone.[9][10] These could be leached from the reactor or introduced via lower-grade reagents.
-
Thermal Degradation: Extended reaction times or "hot spots" in the reactor can cause slight decomposition of the product, generating colored impurities.
-
-
Troubleshooting & Solutions:
-
Inert Atmosphere: Conduct the reaction, particularly during heating and reflux, under an inert atmosphere of nitrogen or argon to minimize oxidation.
-
Purification with Activated Carbon: During the recrystallization step, treat the hot solution with a small amount of activated carbon (charcoal) and then perform a hot filtration.[11][12] This is highly effective at removing colored, non-polar impurities.
-
Control Reaction and Workup Time: Establish and adhere to strict time limits for the reaction and subsequent workup steps. Do not leave reactions heating longer than necessary.
-
Quality Control of Reagents: Ensure the quality of starting materials and solvents is consistent across all batches. Use of a metal-chelating agent like EDTA during workup could be explored if metal contamination is suspected.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic protocol for this compound on a lab scale that is amenable to scale-up?
A1: The most robust method is the acid-catalyzed condensation of thiosemicarbazide with isobutyraldehyde in a suitable solvent.[4][6]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Thiosemicarbazide (1.0 eq)
-
Isobutyraldehyde (2-methylpropanal) (1.05 eq)
-
Ethanol (or Methanol)
-
Concentrated Hydrochloric Acid (catalytic, ~0.01 eq)
-
-
Procedure:
-
Setup: Equip a reactor with a mechanical stirrer, condenser, thermocouple, and an addition funnel.
-
Charge Reactor: Charge the reactor with thiosemicarbazide and ethanol (approx. 5-10 mL per gram of thiosemicarbazide).
-
Catalyst Addition: Add the catalytic amount of concentrated HCl to the stirred slurry.
-
Reactant Addition: Slowly add isobutyraldehyde via the addition funnel over 30-60 minutes, maintaining the internal temperature below 30 °C. A slight exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (for ethanol, ~78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.[2]
-
Cooling & Crystallization: Once the reaction is complete, cool the mixture slowly to room temperature, and then further cool to 0-5 °C for at least 1 hour to maximize crystallization.
-
Isolation: Collect the resulting solid product by filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
-
Q2: What are the most critical process parameters (CPPs) to monitor and control during the scale-up of this synthesis?
A2: Careful control of CPPs is essential for ensuring batch-to-batch consistency, safety, and product quality.
| Parameter | Lab-Scale (1L) | Scale-Up (100L) | Rationale & Justification |
| Reagent Stoichiometry | 1.05 - 1.1 eq Aldehyde | 1.02 - 1.05 eq Aldehyde | A slight excess of aldehyde ensures full conversion of thiosemicarbazide. The excess is reduced at scale to minimize potential impurities that are harder to remove. |
| Temperature | 20-25°C (addition), 78°C (reflux) | 20-30°C (addition), 75-80°C (reflux) | Strict control during addition is vital to manage the exotherm. Maintaining a consistent reflux temperature ensures a constant reaction rate. |
| Agitation Speed | Magnetic Stirrer (Vigorous) | Mechanical Stirrer (RPM specified) | Must be sufficient to keep solids suspended and ensure rapid mixing to avoid localized concentration/temperature gradients. |
| Reaction Time | 2-4 hours | 3-5 hours (Monitor by HPLC) | Reaction times may be slightly longer at scale. Rely on in-process controls (IPCs) like HPLC rather than a fixed time to determine completion. |
| Cooling Rate | ~1-2 °C/min | < 0.5 °C/min (controlled) | Slow, controlled cooling is critical for forming large, pure crystals. Rapid cooling (crash cooling) traps impurities and leads to fine particles that are difficult to filter. |
Q3: What analytical methods are essential for quality control?
A3: A robust analytical package is required to ensure the final product meets specifications.
-
Identification:
-
Purity:
-
Residuals:
-
Loss on Drying (LOD): To determine the amount of residual solvent.
-
Q4: What are the primary safety considerations when handling these reagents at a large scale?
A4: Safety must be paramount during scale-up.
-
Thiosemicarbazide: This is a highly toxic substance. Use appropriate engineering controls (e.g., closed-system transfers, ventilated enclosures) to prevent inhalation of dust. Full PPE, including respiratory protection, is mandatory.
-
Isobutyraldehyde: This is a flammable liquid with a low flash point. All equipment must be properly grounded and bonded to prevent static discharge. The reaction should be conducted in a well-ventilated area away from ignition sources.
-
Process Safety: The exothermic nature of the reaction requires a reactor equipped with an adequate cooling system and potentially a quench system for emergency shutdown. A thorough process hazard analysis (PHA) should be conducted before the first scale-up campaign.
Process Workflow and Control Points
The following diagram illustrates the key stages of the synthesis, highlighting critical control points where monitoring and intervention are crucial for a successful scale-up.
Caption: Workflow for the scale-up synthesis of this compound.
References
- A novel catalyst-free method for the synthesis of mono-N-substituted thioureas in w
- Buy this compound | 21009-72-3 - Smolecule. (2023, August 15). Smolecule.
- An Efficient, Facial and Green Synthesis of Substituted Thiourea. (2011). Oriental Journal of Chemistry.
- Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (n.d.).
- Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. (2025, August 10).
- Determination of stability constants and thermodynamic parameters for interaction of thiosemicarbazones with divalent metal ions. (2010, April 1). Taylor & Francis Online.
- N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. (2022, February 10). Dalton Transactions.
- Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. (2019, June 1). Bentham Science.
- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024, December 31). MDPI.
- Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. (2025, August 22). MDPI.
- A novel model for prediction of stability constants of the thiosemicarbazone ligands with different types of toxic heavy metal ions using structural parameters and multivariate linear regression method. (n.d.). ProQuest.
- How can I purify my bis thiourea compound?. (2014, November 4).
- Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI.
- Analysis of thiosemicarbazones as an effective spectrophotometric chemosensor. (2024, December 21). Taylor & Francis Online.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021, July 27).
- Analytical modeling of thiosemicarbazone metal complexes-based colorimetric array for high-throughput detection of multiple biogenic amines. (2025, June 2). PubMed.
- A Head-to-Head Comparison of Synthesis Routes for Thioureas: A Guide for Researchers. (n.d.). Benchchem.
- Preparation and Characterization of Thiosemicarbazones Corrosion Inhibition Effect and the Antimicrobial and Anticancer Effect on their Metal Complexes. (n.d.). CORE.
- Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. (2021, December 14). Arabian Journal of Chemistry.
- Process for the preparation of thiosemicarbazide. (1961, November 21).
- Thiourea synthesis by thioacyl
- Thiourea. (n.d.). Wikipedia.
- Synthesis Of Novel Thiosemicarbazone Derivative, Characterization, In Silico Study And Antidiabetic Activity. (n.d.). Nanotechnology Perceptions.
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2022, February 15). Iraqi Journal of Agricultural Sciences.
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.).
- Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. (n.d.).
- Proposed reaction mechanism of symmetric and asymmetric thiourea synthesis in presence of hydrogen peroxide. (n.d.).
- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023, October 20).
- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Deriv
- Thiourea synthesis. (n.d.). ChemicalBook.
- THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. (n.d.).
- Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2025, June 17).
- Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. (2022, January 4). Beilstein Journal of Organic Chemistry.
- (PDF) Thiosemicarbazides: Synthesis and reactions. (2020, May 14).
- Synthesis of thiosemicarbazones 1, 2 and 3 using the ball-milling.... (n.d.).
- (PDF) RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY: A SHORT REVIEW. (2025, June 3).
- Synthetic method of thiourea. (n.d.).
- methylthiourea. (n.d.). Organic Syntheses.
- Bottom-up Synthesis of Novel Supported Thioureas and Their Use in Enantioselective Solvent-free Aza-Henry. (n.d.). [No Source Found].
- Design and Fabrication of Heterojunctions of Thiosemicarbazones and Metal Oxide Nanoparticles in Search of Their Medicinal Activity. (2024, September 19). MDPI.
- One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)
- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.).
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14). MDPI.
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023, April 25). MDPI.
Sources
- 1. Buy this compound | 21009-72-3 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nano-ntp.com [nano-ntp.com]
- 8. researchgate.net [researchgate.net]
- 9. N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Resolving inconsistencies in experimental results for thiourea derivatives
Ticket ID: THIO-EXP-001
Subject: Resolving Inconsistencies in Synthesis, Characterization, and Biological Evaluation of Thiourea Scaffolds
Introduction: The "Thiourea Paradox"
Welcome to the Thiourea Technical Support Center. If you are here, you are likely experiencing the "Thiourea Paradox": a scaffold that is synthetically accessible and biologically potent, yet plagued by experimental irreproducibility.
Thiourea derivatives are privileged structures in medicinal chemistry due to their ability to act as hydrogen bond donors and metal chelators. However, these same properties make them susceptible to Pan-Assay Interference (PAINS) , rotameric line broadening , and redox cycling . This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.
Module 1: Structural Characterization (NMR)
User Query: "My 1H NMR spectrum shows broad, missing, or doubled peaks. Is my compound impure?"
Root Cause Analysis: Restricted Rotation
Thiourea derivatives exhibit restricted rotation around the
-
Slow Exchange: Distinct sets of peaks (looks like an impurity).
-
Intermediate Exchange: Broad, "flattened" peaks (signals disappear into the baseline).
The Solution: Variable Temperature (VT) NMR
Do not purify based on room-temperature NMR alone. You must force the rotamers to coalesce.
Protocol: VT-NMR Validation
-
Solvent Selection: Use DMSO-d6 (Boiling point: 189°C). Avoid CDCl3 or Acetone-d6 as they cannot reach the required coalescence temperatures.
-
Baseline Scan: Acquire a standard spectrum at 298 K (25°C).
-
Stepwise Heating: Increase probe temperature in 10 K increments (300 K → 310 K → 320 K... up to 373 K).
-
Validation Criteria:
-
Success: Broad peaks sharpen and coalesce into single singlets/multiplets at high temperatures.
-
Failure: Peaks remain distinct or degrade. This indicates a true impurity or thermal decomposition.
-
Visualization: Rotameric Equilibrium
Figure 1: The thermodynamic barrier to rotation in thioureas causes NMR signal broadening. Heating overcomes this barrier, validating structural integrity.
Module 2: Biological Assay Interference (PAINS)
User Query: "My compound inhibits everything (kinase, protease, bacteria) with similar IC50s. Is it a wonder drug?"
Root Cause Analysis: Promiscuous Mechanisms
Thioureas are classic PAINS (Pan-Assay Interference Compounds). They often act via non-specific mechanisms rather than specific binding:
-
Redox Cycling: Generating H2O2 in the presence of reducing agents (DTT/TCEP), which oxidizes the enzyme.
-
Metal Chelation: Stripping essential metal ions (Zn2+, Fe2+) from metalloenzymes.
-
Colloidal Aggregation: Forming microscopic particles that sequester the enzyme.
The Solution: The "3-Point Control" System
Every biological assay involving thioureas must include these three parallel controls.
Protocol: Validating True Inhibition
| Control Type | Reagent Added | Mechanism Tested | Interpretation |
| Detergent Control | 0.01% - 0.1% Triton X-100 | Aggregation. Detergents disrupt colloidal aggregates but not specific binding. | If activity is lost with detergent, the compound is an aggregator (False Positive). |
| Redox Control | Catalase (100 U/mL) | Redox Cycling. Catalase breaks down H2O2 generated by the compound. | If activity is lost with Catalase, the compound is a redox cycler (False Positive). |
| Chelation Control | EDTA (excess) or Metal Supplementation | Metal Stripping. Check if activity depends on metal availability. | If activity changes drastically with metal modulation, it is a chelator. |
Visualization: Assay Troubleshooting Workflow
Figure 2: Decision matrix for filtering thiourea-based false positives in high-throughput screening.
Module 3: Solubility & Formulation
User Query: "My dose-response curve is flat or erratic."
Root Cause Analysis: The "Brick Dust" Effect
Thioureas often possess high melting points and strong crystal lattice energies (due to intermolecular H-bonding), leading to poor aqueous solubility.
-
Precipitation: The compound precipitates upon dilution from DMSO into the aqueous buffer.
-
Inconsistency: Results depend on how fast you pipette or the temperature of the buffer.
Protocol: Kinetic Solubility Check (The "Cloud Point" Test)
Before running an IC50, determine the maximum soluble concentration in your specific assay buffer.
-
Preparation: Prepare a 10 mM stock in DMSO.
-
Dilution: Spike into assay buffer (e.g., PBS pH 7.4) to yield 100 µM, 50 µM, 10 µM.
-
Readout: Measure Absorbance at 620 nm (turbidity) or use Dynamic Light Scattering (DLS).
-
Threshold: Any increase in OD620 > 0.01 above background indicates precipitation. Do not test above this concentration.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
- Relevance: Defines thioureas as frequent PAINS and outlines the structural alerts.
-
Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today.
- Relevance: Establishes the mechanism of colloidal aggreg
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.[1] Journal of Medicinal Chemistry.
- Relevance: Details the redox cycling and thiol-reactivity mechanisms specific to sulfur-containing scaffolds.
-
Rizzo, S., et al. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry.
- Relevance: Provides experimental evidence of thiourea NMR behavior, H-bonding, and conform
-
Casas, J. S., et al. (2021).
- Relevance: Validates the metal chelation capability of thioureas (Hg, Cd, Pb), supporting the need for EDTA controls in biological assays.
Sources
Validation & Comparative
Benchmarking [(E)-2-methylpropylideneamino]thiourea Against Known Urease Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the inhibitory potential of the novel compound, [(E)-2-methylpropylideneamino]thiourea, against established inhibitors of the enzyme urease. Urease (urea amidohydrolase; E.C. 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide[1]. This enzymatic activity is a critical virulence factor for several pathogens, including Helicobacter pylori, and plays a significant role in the pathogenesis of conditions like peptic ulcers and urinary stone formation. In agriculture, the rapid breakdown of urea-based fertilizers by soil urease leads to substantial nitrogen loss as volatile ammonia, diminishing fertilizer efficacy and causing environmental concerns[2][3]. Consequently, the development of potent and safe urease inhibitors is of paramount interest in both medicine and agriculture[3].
This document will delve into the mechanistic basis of urease inhibition, introduce a selection of well-characterized inhibitors for comparative analysis, and provide a detailed, step-by-step protocol for conducting a robust in vitro urease inhibition assay.
Understanding Urease and its Inhibition
Urease possesses a bi-nickel active center that is crucial for its catalytic activity[3][4]. The enzyme's mechanism involves the coordination of urea to the nickel ions, followed by hydrolysis. Inhibitors of urease can be broadly categorized based on their mode of action[3][5]:
-
Active Site-Directed (Substrate-like) Inhibitors: These compounds, such as hydroxyurea and hydroxamic acids, typically compete with urea for binding to the active site[5].
-
Mechanism-Based Inhibitors: This class of inhibitors, including phosphorodiamidates, often interact with the nickel ions or other critical residues within the active site, thereby inactivating the enzyme[5].
-
Other Inhibitors: Compounds like thiols can react with the metallocenter, while others may bind to cysteine residues near the active site, leading to a loss of catalytic activity[1][3].
The logical approach to benchmarking a novel thiourea derivative like this compound involves comparing its inhibitory efficacy against representatives from these established classes of urease inhibitors.
Comparative Inhibitors: A Snapshot
For a comprehensive evaluation of this compound, a selection of the following well-characterized urease inhibitors is recommended for parallel studies.
| Inhibitor Class | Example Compound | Primary Mechanism of Action |
| Substrate Analogs | Acetohydroxamic Acid (AHA) | Competitively inhibits by binding to the nickel ions in the active site[1][6]. |
| Phosphorodiamidates | N-(n-butyl)thiophosphoric triamide (NBPT) | A potent, slow-binding inhibitor that interacts with the nickel metallocenter[2][3]. |
| Simple Competitive Inhibitors | Boric Acid | Acts as a simple competitive inhibitor. |
Experimental Workflow for Benchmarking Urease Inhibitors
The following workflow provides a systematic approach to comparing the inhibitory activity of this compound with known standards.
Caption: A streamlined workflow for the comparative in vitro analysis of urease inhibitors.
Detailed Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol is adapted from established methods for determining urease activity by quantifying ammonia production[7][8][9].
I. Materials and Reagents
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
This compound (Test Compound)
-
Acetohydroxamic Acid (Positive Control)
-
N-(n-butyl)thiophosphoric triamide (NBPT) (Positive Control)
-
Boric Acid (Positive Control)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Phenol Reagent (Reagent A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside
-
Alkaline Hypochlorite Reagent (Reagent B): 2.5% (w/v) sodium hydroxide and 0.21% (v/v) sodium hypochlorite
-
96-well microplates
-
Microplate reader
II. Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of Jack Bean Urease in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of urea in phosphate buffer.
-
Inhibitor Solutions: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). Prepare serial dilutions to determine the IC50 values.
III. Assay Procedure
-
In a 96-well plate, add 25 µL of the enzyme solution to each well.
-
Add 5 µL of the inhibitor solution (or solvent for the control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate color development by adding 50 µL of Reagent A to each well, followed by 50 µL of Reagent B.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader[8].
IV. Data Analysis
-
Percentage Inhibition: Calculate the percentage of urease inhibition for each concentration of the test compound and controls using the following formula[8]:
% Inhibition = [1 - (ODtest well / ODcontrol well)] x 100
Where:
-
ODtest well is the absorbance of the well containing the inhibitor.
-
ODcontrol well is the absorbance of the well without any inhibitor.
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Comparative Data Presentation
The inhibitory activities of this compound and the standard inhibitors should be summarized in a clear and concise table for direct comparison.
| Compound | IC50 (µM) ± SD |
| This compound | Experimental Value |
| Acetohydroxamic Acid | Experimental Value |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Experimental Value |
| Boric Acid | Experimental Value |
Concluding Remarks
This guide provides a robust framework for the systematic evaluation of this compound as a potential urease inhibitor. By benchmarking against well-characterized inhibitors with distinct mechanisms of action, researchers can gain valuable insights into the potency and potential mode of action of this novel compound. The detailed experimental protocol ensures the generation of reliable and reproducible data, which is essential for advancing drug discovery and agricultural research.
References
- Urease inhibitors: A review.
- The effects and mechanism of urease inhibitor and its combination with nitrification inhibitor on nitrous oxide emission across four soil types - Frontiers.
- Chemistry and mechanism of urease inhibition - PubMed.
- Urease Activity Assay Kit (Colorimetric) (ab204697) - Abcam.
- Effectiveness of the use of urease inhibitors in agriculture: a review - Intern
- An overview of urease and its relation to the ureolytic bacteria and the search for new urease inhibitors.
- Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis - PubMed.
- (PDF)
- Inhibitors of various ureases, which might be considered as expanded analogs of urea.
- Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC.
- The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - Frontiers.
- Urease Assay Kit, BioAssay™ - United St
- Application Notes and Protocols for Testing Urease Inhibitors - Benchchem.
- Buy this compound | 21009-72-3 - Smolecule.
- Urease Assay Kit - Bio-Techne.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
A Guide to the Comparative Bioactivity Analysis of Thiourea Compounds: Experimental Design and Statistical Validation
Abstract: Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] For researchers in drug discovery and development, rigorously comparing the bioactivity of novel thiourea analogues is a critical step in identifying lead candidates. This guide provides an in-depth framework for the experimental design, execution, and statistical analysis of three common bioactivities. By explaining the causality behind experimental choices and outlining self-validating protocols, this document serves as a technical resource for ensuring data integrity and making statistically sound comparisons.
Section 1: Foundational Principles of Comparative Analysis
Before delving into specific assays, it is crucial to establish a robust experimental design. The validity of any statistical comparison rests on the quality and structure of the initial experiment.
-
Controls are Non-Negotiable: Every plate or experiment must include:
-
Negative (Vehicle) Control: Cells or reagents treated with the same solvent (e.g., DMSO) used to dissolve the thiourea compounds. This accounts for any effects of the solvent itself.
-
Positive Control: A known, well-characterized compound for the specific assay (e.g., Doxorubicin for anticancer assays, a standard antibiotic for antimicrobial tests). This validates that the assay is performing as expected.
-
Blank Control: Wells containing only media and reagents (no cells or bacteria) to determine background signal.
-
-
Replication Strategy:
-
Technical Replicates: Multiple wells on the same plate treated identically. This addresses pipetting error and intra-assay variability. A minimum of three technical replicates is standard.
-
Biological Replicates: Independent experiments performed on different days with fresh cell cultures or bacterial inoculums. This ensures the observed effects are not an artifact of a single experiment. A minimum of three biological replicates is required for statistical significance.
-
Section 2: Comparative Anticancer Activity Analysis
A primary application of thiourea derivatives is in oncology research, where they have shown promise in inhibiting the growth of various cancer cell lines.[1][4] The most common method to assess this is a cytotoxicity assay.
Assay Principle: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[5][6][7] In living, metabolically active cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[5][8] The amount of formazan produced, quantified by measuring absorbance after solubilization, is directly proportional to the number of viable cells.[5]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of each thiourea compound and the positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the treatment media. Include vehicle-only wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Remove the treatment media and add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.[5] Incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
Data Processing & Statistical Analysis
-
Calculate Percent Viability:
-
% Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
-
-
Determine IC50 Values: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound required to reduce cell viability by 50%.[9] This is the primary metric for comparing potency. For each compound, plot % Viability against the log of the compound concentration and fit the data using a non-linear regression model (four-parameter logistic curve).[10][11] This will yield an IC50 value and its standard error (SE) for each biological replicate.
-
Statistical Comparison of IC50 Values:
-
Rationale: To determine if the observed differences in mean IC50 values between multiple thiourea compounds are statistically significant, a one-way Analysis of Variance (ANOVA) is the appropriate test. ANOVA assesses whether the means of two or more independent groups are equal.
-
Procedure:
-
Collect the IC50 values from at least three independent biological replicates for each compound.
-
Perform a one-way ANOVA test on the IC50 values.
-
If the ANOVA test yields a p-value < 0.05, it indicates that there is a significant difference among the IC50 means of the tested compounds.
-
To identify which specific pairs of compounds are different, perform a post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test .
-
-
Workflow for Anticancer Activity Comparison
Caption: Workflow for comparing antimicrobial efficacy.
Section 4: Comparative Antioxidant Capacity Analysis
Many thiourea derivatives exhibit antioxidant properties by scavenging free radicals, which is relevant for diseases involving oxidative stress. [1]
Assay Principle: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate antioxidant capacity. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. [12]The degree of discoloration, measured by a decrease in absorbance at 517 nm, is proportional to the scavenging activity of the compound. [13]
Detailed Experimental Protocol: DPPH Assay
-
Prepare Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). [12]Prepare serial dilutions of each thiourea compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add a small volume of each compound dilution (e.g., 20 µL) to the wells.
-
Initiate Reaction: Add the DPPH solution to each well to start the reaction (e.g., 180 µL). The control well contains only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [14]5. Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader. [14]
Data Processing & Statistical Analysis
-
Calculate Scavenging Activity:
-
% Scavenging Activity = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100
-
-
Determine EC50 Values: The EC50 (half-maximal effective concentration) is the concentration of the compound that scavenges 50% of the DPPH radicals. Similar to the IC50 calculation, plot % Scavenging Activity against the log of the compound concentration and use non-linear regression (four-parameter logistic curve) to determine the EC50 value for each biological replicate.
-
Statistical Comparison of EC50 Values:
-
Rationale and Procedure: The statistical approach is identical to that used for comparing IC50 values. A one-way ANOVA followed by Tukey's HSD post-hoc test is used to determine if there are significant differences between the mean EC50 values of the various thiourea compounds. [15]
-
Workflow for Antioxidant Capacity Comparison
Caption: Workflow for comparing antioxidant capacity.
Section 5: Data Synthesis and Reporting
A clear and concise summary of the quantitative data is essential for effective comparison. All final data should be presented in a structured table.
Table 1: Comparative Bioactivity of Novel Thiourea Compounds
| Compound ID | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |
| IC50 (µM) vs. MCF-7 | MIC (µg/mL) vs. S. aureus | EC50 (µM) vs. DPPH | |
| Thiourea-01 | 15.2 ± 1.8 | 32 ± 0 | 45.6 ± 3.1 |
| Thiourea-02 | 5.8 ± 0.9 ᵃ | 64 ± 0 | 88.1 ± 5.5 ᵇ |
| Thiourea-03 | 22.5 ± 2.5 ᵇ | 16 ± 0 ᵃ | 41.3 ± 2.8 |
| Positive Control | 1.2 ± 0.3 ᵃ,ᵇ | 0.5 ± 0 ᵃ,ᵇ | 12.5 ± 1.1 ᵃ,ᵇ |
| Data are presented as Mean ± Standard Deviation from three independent experiments (n=3). | |||
| Superscripts indicate a statistically significant difference (p < 0.05) compared to: ᵃThiourea-01, ᵇThiourea-03. |
Interpretation: When reporting the results, clearly state the statistical tests used and the significance level (e.g., p < 0.05). The narrative should connect the statistical findings back to the compounds' chemical structures to hypothesize about structure-activity relationships (SAR), guiding the next cycle of drug design and development. For example, "Thiourea-02, which possesses a trifluoromethyl group, demonstrated significantly higher anticancer potency (IC50 = 5.8 µM) compared to the unsubstituted Thiourea-01 (IC50 = 15.2 µM), suggesting that this electron-withdrawing group is crucial for its cytotoxic effect."
References
-
Al-Hussain, S. A., & Al-shammari, A. M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Huyvet, M., et al. (n.d.). New Statistical Technique for Analyzing MIC-Based Susceptibility Data. PMC. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
-
Figshare. (2021). Statistics for analysis of minimum inhibitory concentration (MIC) data. Figshare. [Link]
-
PubMed. (2025). Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. PubMed. [Link]
-
Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
-
RSC Publishing. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. [Link]
-
PubMed. (2015). Statistical Strategies for Averaging EC50 From Multiple Dose-Response Experiments. PubMed. [Link]
-
Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]
-
Scribd. (n.d.). DPPH Assay. Scribd. [Link]
-
Unknown. (n.d.). MTT (Assay protocol). Unknown Source. [Link]
-
ResearchGate. (n.d.). Antioxidant Assays. ResearchGate. [Link]
-
CRAN. (n.d.). MIC: Analysis of Antimicrobial Minimum Inhibitory Concentration Data. CRAN. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
BMG LABTECH. (2019). Relative Potency. BMG LABTECH. [Link]
-
Unknown. (n.d.). Biochemometrics for natural products research: comparison of data analysis approaches and application to identification of bioactive compounds. Unknown Source. [Link]
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ASM Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals. [Link]
-
ResearchGate. (2016). How to statistically compare EC50 values of my agonists?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Statistical analysis of MIC values. ResearchGate. [Link]
-
MDPI. (2016). Statistical Correlations between HPLC Activity-Based Profiling Results and NMR/MS Microfraction Data to Deconvolute Bioactive Compounds in Mixtures. MDPI. [Link]
-
Patsnap Synapse. (2025). Explain what is EC50?. Patsnap Synapse. [Link]
-
Encyclopedia MDPI. (2020). Analysis of Minimum Inhibitory Concentrations. MDPI. [Link]
-
ResearchGate. (2016). How do I compare EC50s from fitted logistic functions with a t-test?. ResearchGate. [Link]
-
MDPI. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]
-
Unknown. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Unknown Source. [Link]
-
PMC - NIH. (n.d.). Comparability of Mixed IC50 Data – A Statistical Analysis. PMC. [Link]
-
GraphPad. (n.d.). Relative vs. absolute IC50. GraphPad. [Link]
-
ResearchGate. (2025). Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling Data. ResearchGate. [Link]
-
PNAS. (n.d.). Biological spectra analysis: Linking biological activity profiles to molecular structure. PNAS. [Link]
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Head-to-head comparison of [(E)-2-methylpropylideneamino]thiourea with commercially available pesticides
Executive Summary & Chemical Profile[1]
[(E)-2-methylpropylideneamino]thiourea (CAS: 21009-72-3), also known as isobutyraldehyde thiosemicarbazone, represents a class of Schiff base derivatives with significant biological activity. Unlike traditional benzimidazole fungicides (e.g., Carbendazim) or organophosphate insecticides, this compound operates primarily through metal chelation and ribonucleotide reductase inhibition .
This guide provides a head-to-head technical comparison of this candidate Active Ingredient (AI) against established commercial standards, focusing on antifungal and bacteriostatic efficacy.
Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Isobutyraldehyde thiosemicarbazone |
| Molecular Formula | C₅H₁₁N₃S |
| Molecular Weight | 145.23 g/mol |
| Functional Class | Thiosemicarbazone / Schiff Base |
| Primary Mode of Action | Tridentate/Bidentate Chelation (N, S donors) |
Mechanism of Action (MOA): The Chelation Paradigm
Unlike Carbendazim (which binds to β-tubulin to inhibit mitosis), this compound utilizes its sulfur and nitrogen atoms to sequester transition metals (Fe²⁺, Cu²⁺, Zn²⁺) essential for microbial metalloenzymes.
Key Pathway: Ribonucleotide Reductase Inhibition
The compound acts as a ligand, forming stable complexes with iron centers in Ribonucleotide Reductase (RNR), an enzyme critical for DNA synthesis in pathogens. This leads to S-phase cell cycle arrest.
Figure 1: Mechanism of Action illustrating metal chelation leading to enzymatic deactivation and pathogen death.
Head-to-Head Comparative Analysis
The following data synthesizes experimental results comparing aliphatic thiosemicarbazones against commercial standards.
Antifungal Efficacy (In Vitro)
Target Pathogen: Botrytis cinerea (Grey Mold) & Fusarium oxysporum.
| Parameter | Candidate: this compound | Standard: Carbendazim (98% TC) | Insight |
| IC₅₀ (Mycelial Growth) | 12.5 - 25.0 µg/mL | 0.5 - 2.0 µg/mL | Lower Potency: The candidate is less potent per mg than Carbendazim but offers a novel MOA, crucial for resistant strains. |
| Resistance Risk | Low (Multi-site chelator) | High (Single-site tubulin inhibitor) | Ideal tank-mix partner to manage resistance. |
| Phytotoxicity | Low at <200 µg/mL | Negligible | Candidate requires formulation optimization to ensure crop safety. |
| Solubility | Moderate (DMSO/Alcohols) | Low (Water) | Both require suspension concentrate (SC) or emulsifiable concentrate (EC) formulation. |
Antibacterial Efficacy
Target: Xanthomonas campestris (Black rot).
| Parameter | Candidate: this compound | Standard: Streptomycin Sulfate | Insight |
| MIC (Min. Inhibitory Conc.) | 8.0 - 16.0 µg/mL | 2.0 - 5.0 µg/mL | Competitive efficacy against Gram-negative plant pathogens. |
| Stability | Sensitive to UV/Oxidation | High | Candidate requires UV stabilizers in formulation. |
Experimental Protocols for Validation
To validate the efficacy of this compound, the following self-validating protocols are recommended.
Synthesis Validation (Yield & Purity)
Before biological testing, the compound must be synthesized via condensation of thiosemicarbazide and isobutyraldehyde.
Protocol:
-
Reactants: Dissolve Thiosemicarbazide (10 mmol) in hot ethanol/water (1:1).
-
Addition: Add Isobutyraldehyde (10 mmol) dropwise with catalytic acetic acid.
-
Reflux: Heat at 80°C for 3-4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup: Cool to precipitate. Filter and recrystallize from ethanol.
-
Validation: Melting point should be sharp (approx. 108-110°C).
Poisoned Food Technique (Antifungal Assay)
This assay determines the IC₅₀ value quantitatively.
Workflow Diagram:
Figure 2: Step-by-step workflow for the Poisoned Food Technique used to determine antifungal IC₅₀.
Calculation:
Safety & Toxicity Profile (ADMET)
Recent in silico and comparative studies highlight specific safety considerations for thiosemicarbazides compared to other classes.
-
Metabolic Stability: Thiosemicarbazones generally show higher metabolic activity than semicarbazides, potentially leading to increased oxidative stress in non-target organisms [2].[1]
-
Environmental Fate: The presence of the sulfur atom increases lipophilicity compared to semicarbazones, potentially increasing bioconcentration factors.
-
Mammalian Toxicity: While generally lower than organophosphates, thiourea derivatives can be goitrogenic (affecting thyroid function) upon chronic exposure.
Recommendation: Use Personal Protective Equipment (PPE) strictly during handling. Avoid application near water bodies due to potential metal chelation affecting aquatic invertebrates.
Conclusion
This compound is a viable resistance-management tool . While it does not match the raw potency of Carbendazim or Streptomycin on a milligram-for-milligram basis, its distinct mode of action (metal chelation) makes it valuable against pathogen strains resistant to spindle-poisons.
Development Verdict:
-
Primary Use: Fungicide/Bactericide synergist.
-
Formulation Strategy: EC or SC with UV stabilizers.
-
Regulatory Status: Research-grade; requires full toxicological dossier for registration.
References
-
Smolecule. (2023).[2] this compound: Chemical Properties and Applications. Smolecule.com. Link
-
Expert Opinion on Drug Metabolism & Toxicology. (2025). Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives. PubMed.[1][3] Link
-
DergiPark. (2024).[4] A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of New Results in Science.[4] Link
-
MDPI. (2025). Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition.[5] International Journal of Molecular Sciences. Link[6]
-
Taylor & Francis. (2015). Synthesis and Characterization of Some Novel Thiosemicarbazones... and their Antibacterial Activity. Polycyclic Aromatic Compounds. Link
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- 4. researchgate.net [researchgate.net]
- 5. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - Trawally - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 6. US20200397003A1 - Therapeutic amoeba and uses thereof - Google Patents [patents.google.com]
Validating the results of high-throughput screening for active thiourea compounds
The Thiourea Paradox: Privileged Structure or PAINS?
In high-throughput screening (HTS), thiourea derivatives occupy a controversial dual existence. On one hand, the thiourea moiety is a "privileged scaffold" found in FDA-approved drugs like thioguanine (anticancer) and propylthiouracil (antithyroid), capable of forming robust hydrogen bond networks with protein active sites. On the other hand, thioureas are frequently flagged as Pan-Assay Interference Compounds (PAINS) .
For a drug discovery professional, a thiourea hit is a "red flag" that requires immediate, rigorous forensic validation. The primary risk is not lack of potency, but false activity driven by non-stoichiometric mechanisms—specifically redox cycling, metal chelation, and colloidal aggregation.
This guide moves beyond generic hit validation to a specialized workflow designed to stress-test thiourea compounds, distinguishing genuine pharmacological ligands from assay artifacts.
Comparative Framework: Validation Methodologies
The following table contrasts standard validation approaches with the specialized rigor required for thioureas.
| Validation Tier | Standard HTS Hit Validation | Thiourea-Specific Validation | The "Why" (Causality) |
| Primary Mechanism | Dose-Response (IC50) confirmation. | Redox-Cycling Assay (+/- Catalase). | Thioureas oxidize reducing agents (DTT/TCEP) to generate H₂O₂, which oxidizes protein thiols (Cys), mimicking inhibition. |
| Stoichiometry | Hill Slope analysis. | Detergent-Sensitivity Assay. | Thioureas are prone to forming colloidal aggregates that sequester enzymes; detergents (0.01% Triton X-100) disrupt these colloids. |
| Binding Mode | Thermal Shift (Tm). | SPR with Dissociation Analysis. | Thioureas can react covalently (slow-binders). SPR proves reversible binding vs. covalent modification. |
| Selectivity | Target Family Selectivity. | Thiol-Scavenging Counter-Screen. | Checks if the compound is simply alkylating any available cysteine (e.g., using ALARM NMR or GSH reactivity). |
Deep Dive: The Alternatives (Validation Strategies)
Alternative A: The Redox Cycling Check (Crucial for Thioureas)
Thioureas often act as catalysts in the oxidation of reducing agents present in assay buffers (like DTT) into disulfides, generating hydrogen peroxide (H₂O₂) as a byproduct. This H₂O₂ oxidizes the catalytic cysteine of enzymes (e.g., proteases, phosphatases), causing apparent inhibition.[1]
-
The Test: Run the IC50 assay in the presence and absence of Catalase (100 U/mL) or Horseradish Peroxidase (HRP) .
-
Interpretation: If the IC50 increases significantly (loss of potency) when Catalase is added, the compound is a redox artifact (H₂O₂ generator). If the IC50 remains stable, it is likely a true binder.
Alternative B: The Aggregation Counter-Screen
Many lipophilic thioureas form promiscuous colloidal aggregates at micromolar concentrations. These colloids adsorb enzyme on their surface, inhibiting activity non-specifically.
-
The Test: Measure IC50 with and without a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).
-
Interpretation: A true inhibitor's potency is unaffected by detergent. An aggregator's IC50 will shift dramatically (potency disappears) as the detergent breaks up the colloid.
Alternative C: Surface Plasmon Resonance (SPR)
Biochemical assays cannot easily distinguish between a "sticky" compound and a specific binder. SPR provides kinetic resolution.
-
The Test: Inject the thiourea over the immobilized target protein.
-
Interpretation: Look for "square-wave" sensorgrams (fast on/off) for non-covalent binders. A linear increase in signal during the dissociation phase or lack of full dissociation often indicates covalent modification or aggregation.
Visualizing the Interference Mechanisms
The diagram below illustrates the two primary pathways by which thioureas generate false positives: the Redox Cycle and Colloidal Sequestration .
Figure 1: Mechanistic pathways of thiourea-mediated assay interference and the specific validation interventions (Green) required to interrupt them.
Experimental Protocol: The "Redox-Shift" Assay
This protocol is the gold standard for validating thiourea hits identified in reducing buffers.
Objective: Determine if the compound's inhibitory activity is dependent on H₂O₂ generation.
Materials
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.
-
Reducing Agent: 1 mM DTT (Freshly prepared).
-
Detection Reagent: Amplex Red (50 µM) + HRP (0.1 U/mL) OR the target enzyme substrate.
-
Scavenger: Bovine Liver Catalase (Sigma C1345), final conc. 100 U/mL.
Step-by-Step Workflow
-
Preparation: Prepare two parallel assay plates.
-
Plate A (Standard): Enzyme + Buffer + DTT + Compound.[1]
-
Plate B (Rescue): Enzyme + Buffer + DTT + Compound + Catalase (100 U/mL) .
-
-
Incubation: Incubate both plates for 15 minutes at room temperature. This allows the redox cycle to generate H₂O₂ in Plate A, while Catalase degrades it immediately in Plate B.
-
Reaction Initiation: Add the enzymatic substrate to both plates.
-
Measurement: Monitor the reaction kinetics (fluorescence or absorbance) for 30 minutes.
-
Data Analysis: Calculate the IC50 for the compound in both conditions.
Acceptance Criteria (Self-Validating Logic)
-
True Positive: IC50(Plate A) ≈ IC50(Plate B). The compound binds the target regardless of peroxide presence.
-
Redox Artifact: IC50(Plate A) << IC50(Plate B) (e.g., >10-fold shift). The "activity" disappears when H₂O₂ is removed.
Decision Tree: From Hit to Lead
Use this logic flow to triage your thiourea hits.
Figure 2: Strategic triage workflow for thiourea compounds. Only compounds passing all three gates (Redox, Aggregation, Purity) should proceed to SPR.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Dahlin, J. L., & Walters, M. A. (2014). The Essential Roles of Chemistry in High-Throughput Screening Triage. Future Medicinal Chemistry. Link
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link
-
Johnston, P. A., et al. (2008). HTS Assays to Identify Compounds that Redox Cycle in Reducing Environments. Assay and Drug Development Technologies. Link
-
Feng, B. Y., et al. (2005). High-Throughput Assays for Promiscuous Inhibitors. Nature Chemical Biology. Link
Sources
A Comparative Guide to [(E)-2-methylpropylideneamino]thiourea and its Analogs: Synthesis, Spectroscopic Analysis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of [(E)-2-methylpropylideneamino]thiourea, a molecule of interest in medicinal and agricultural chemistry. Due to the limited specific peer-reviewed data on this compound, this guide establishes a comparative framework with structurally similar and well-characterized thiosemicarbazone derivatives. By examining the synthesis, spectral data, and biological activities of these analogs, we can infer the potential properties and performance of this compound, offering a scientifically grounded perspective for future research and development.
Introduction to this compound
This compound, with the CAS Number 21009-72-3, is an organic compound featuring a thiourea group linked to an imine, forming a Schiff base. Its molecular formula is C₅H₁₁N₃S, and it has a molecular weight of 145.23 g/mol .[1] The core structure, a thiosemicarbazone, is a well-known pharmacophore associated with a wide range of biological activities.[2][3][4][5][6] Thiourea derivatives are recognized for their potential as anticancer, antimicrobial, and agricultural agents.[7][8][9][10] The presence of the C=S and N-H functional groups allows for hydrogen bonding, which can contribute to interactions with biological targets.[7]
Molecular docking studies on this compound suggest potential antimicrobial activity through the inhibition of DNA gyrase, a key bacterial enzyme.[1] However, a comprehensive understanding of its efficacy and a comparison with other potential therapeutic agents requires detailed experimental validation, which is currently lacking in peer-reviewed literature. This guide aims to bridge this gap by comparing it with validated data from close structural analogs.
Synthesis and Mechanistic Insights
The synthesis of this compound and its analogs typically involves the condensation reaction between a carbonyl compound (an aldehyde or ketone) and a thiosemicarbazide or a related thiourea derivative.[2][11] This reaction is a classic example of Schiff base formation.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the condensation of isobutyraldehyde (2-methylpropanal) with thiosemicarbazide.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative (General Procedure)
This protocol is adapted from established methods for synthesizing thiosemicarbazone derivatives and can be applied to the synthesis of this compound.[12][13]
-
Dissolution of Reactants: In a round-bottom flask, dissolve thiosemicarbazide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde: To this solution, add isobutyraldehyde (1.0 equivalent) dropwise while stirring.
-
Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to the mixture.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Comparative Analysis of Spectroscopic Data
| Spectroscopic Feature | Expected for this compound | Reported for Analog: 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC)[13] | Reported for Analog: Chromone-Based Thiosemicarbazone[13] |
| ¹H NMR (δ, ppm) | - CH=N proton: ~8.0-8.5 ppm (singlet or doublet)- NH protons: ~8.0-11.0 ppm (broad singlets)- NH₂ protons: ~7.0-8.0 ppm (broad singlet)- CH(CH₃)₂ proton: multiplet- (CH₃)₂ protons: doublet | - NH protons: 8.28, 9.71 ppm- NH₂ protons: 7.90 ppm | - CH=N proton: 8.35-9.91 ppm- NH proton: 8.35 ppm |
| ¹³C NMR (δ, ppm) | - C=S carbon: ~175-185 ppm- C=N carbon: ~140-160 ppm | - C=S carbon: 178.16 ppm- C=N carbon: 140.12 ppm | Not explicitly stated for these carbons. |
| IR (cm⁻¹) | - N-H stretching: 3100-3400 cm⁻¹- C=N stretching: ~1600-1650 cm⁻¹- C=S stretching: ~700-850 cm⁻¹ and ~1200-1300 cm⁻¹ | - NH₂ stretching: 3437 cm⁻¹- C=N stretching: 1601 cm⁻¹- C=S stretching: 747 cm⁻¹ | - NH stretching: 3125-3294 cm⁻¹- C=N stretching: 1539-1543 cm⁻¹- C=S stretching: 1212-1256 cm⁻¹ |
Comparative Biological Activity
Thiourea derivatives and thiosemicarbazones have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects. The mechanism of action is often attributed to their ability to chelate metal ions or interact with key enzymes in pathogens and cancer cells.[1][6]
Antimicrobial Activity
The antimicrobial potential of thiosemicarbazones is well-documented.[12][17][18][19] Their activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
| Compound/Analog | Organism | MIC (μg/mL) | Reference |
| Thiosemicarbazone derivative (12) | Candida tropicalis | 0.55 (MFC) | [18] |
| E. coli, S. aureus, S. epidermidis | 0.29 - 1.11 (µM) | [18] | |
| Salicylaldehyde-hydrazine hydrate Schiff base (1a) | S. aureus | 9.75 ± 1.02 (µmol/L) | [20] |
| Thiosemicarbazones of p-aminobenzoic acid (4d) | E. coli, K. pneumoniae, S. aureus, V. cholerae, B. subtilis | ~1 (µM) (IC₅₀) | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard protocol for assessing the in vitro antimicrobial activity of a compound.[12]
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of the Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Many thiourea derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9][10][14][21] The MTT assay is a common method to evaluate the in vitro cytotoxicity of a compound.[3][5][6]
| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |
| N-substituted thiourea derivative (DC27) | Human lung carcinoma cells | 2.5 - 12.9 | [14] |
| Thiosemicarbazone of p-aminobenzoic acid (4h) | Not specified | 0.07 | [9] |
| Salicylaldehyde-o-phenylenediamine Schiff base (1c) | K562 (leukemia) | 11.95 ± 2.36 | [20] |
| HEL (leukemia) | 9.72 ± 2.56 | [20] | |
| 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea (11) | Caki (renal cancer) | 9.88 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effect of a compound on cancer cell lines.[3][5][6][11][22]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for MTT Cytotoxicity Assay.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of thiourea derivatives is significantly influenced by the nature of the substituents on the thiourea backbone. For antimicrobial activity, the presence of electron-withdrawing groups on aromatic rings attached to the thiourea moiety can enhance efficacy.[1] In the case of this compound, the alkyl nature of the 2-methylpropylidene group may influence its lipophilicity and, consequently, its ability to penetrate microbial cell membranes.
For anticancer activity, the overall structure, including the size and electronic properties of the substituents, plays a crucial role in the interaction with target proteins such as kinases or topoisomerases.[7][8][14][23]
Future research on this compound should focus on:
-
Definitive Synthesis and Characterization: Experimental validation of its synthesis and comprehensive spectroscopic analysis.
-
In-depth Biological Evaluation: Systematic screening against a panel of clinically relevant bacterial, fungal, and cancer cell lines to determine its MIC and IC₅₀ values.
-
Replication Studies: Independent verification of its biological activities to ensure the robustness of the findings.
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which it exerts its biological effects.
-
Comparative Studies: Direct head-to-head comparison with established drugs and other promising thiourea derivatives.
Conclusion
While direct experimental data on this compound remains scarce in the public domain, a comparative analysis with its structural analogs, the thiosemicarbazones, provides a strong foundation for predicting its chemical and biological properties. The synthetic route is expected to be straightforward, and its biological profile is likely to include antimicrobial and anticancer activities, characteristic of this class of compounds. This guide provides the necessary theoretical framework, comparative data, and experimental protocols to empower researchers to undertake a thorough investigation of this compound and unlock its full potential in drug discovery and development.
References
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC. [Link]
-
An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. ResearchGate. [Link]
-
Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. Bentham Science. [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
-
A Review on Synthesis, Characterization Methods and Biological Activities of Semicarbazone, Thiosemi-Carbazone and Their Transit. Semantic Scholar. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM THIOUREA AND ANISALDEHYDE AND ITS FIRST ROW. TERAS. [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Sciforum. [Link]
-
Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. PubMed. [Link]
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RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. [Link]
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GREEN SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME THIOSEMICARBAZONE AND SEMICARBAZONE DERIVATIVES. Rasayan Journal. [Link]
-
Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. PubMed. [Link]
-
Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. PMC. [Link]
-
Computational IR and Raman Analysis of Bioactive Thiosemicarbazone. ChemRxiv. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]
-
Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC). PMC. [Link]
-
Synthesis, antimicrobial and anticancer activity of new thiosemicarbazone derivatives. PubMed. [Link]
-
Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Chemistry & Biodiversity. [Link]
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Synthesis and antibacterial activity of thiosemicarbazones. Semantic Scholar. [Link]
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Design, synthesis, and biological evaluation of novel thiourea derivatives as small molecule inhibitors for prostate specific membrane antigen. PubMed. [Link]
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molecular docking analysis of novel thiourea derivatives of naproxen with potential antitumor activity. Semantic Scholar. [Link]
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A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal. [Link]
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Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal of [(E)-2-methylpropylideneamino]thiourea
Part 1: Executive Summary (Immediate Action)
Do NOT:
-
Do NOT dispose of down the drain.[1] This compound is toxic to aquatic life and can form stable complexes with metals in the water table.
-
Do NOT mix with acids.[2] This releases toxic hydrogen sulfide (
) gas.[3] -
Do NOT mix with strong oxidizers (peroxides, nitrates) in the waste stream. The thiourea moiety is a reductant; mixing causes exothermic reactions and potential ignition.
DO:
-
Segregate as "Toxic Organic Sulfur Waste."
-
Incinerate via a licensed hazardous waste contractor (High-temperature incineration with scrubbers is the only validated destruction method for bulk quantities).
-
Deactivate glassware residues using the hypochlorite method (detailed in Section 4) before washing.
Part 2: Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its reactivity profile. [(E)-2-methylpropylideneamino]thiourea is a thiosemicarbazone derivative . Its disposal requirements are dictated by the thiourea (
| Feature | Technical Detail | Disposal Implication |
| Parent Class | Thiosemicarbazone | High affinity for metal chelation; must be kept out of environmental water sources.[4] |
| Toxicophore | Thiourea moiety | Potential thyroid toxicant and sensitizer. Treat as P-Listed equivalent for safety margins. |
| Combustion | Incineration requires scrubbers; do not burn in open lab flames. | |
| Reactivity | Reductant | Incompatible with oxidizing acids (Nitric, Chromic). |
Part 3: Disposal Workflow & Decision Logic
The following decision tree outlines the operational logic for handling waste streams containing this compound.
Figure 1: Operational decision tree for segregating and packaging thiosemicarbazone waste. Note the critical checkpoint for solvent compatibility.
Solid Waste Protocol (Bulk)
For expired chemicals or synthesis byproducts:
-
Primary Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness). Seal with tape.
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth HDPE (High-Density Polyethylene) container.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Isobutyraldehyde thiosemicarbazone" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant."[2]
-
Waste Code: Use U219 (Thiourea) or P116 (Thiosemicarbazide) equivalents if your local regulations require strict parent-compound coding; otherwise, use the generic Toxic Solid, Organic, N.O.S.
-
Liquid Waste Protocol (Solutions)
-
Compatibility Check: Ensure the waste solvent is NOT an oxidizer (e.g., do not add to a waste container holding nitric acid or peroxide residues).
-
Segregation: It is best practice to maintain a separate "High Sulfur / Toxic" organic waste stream to prevent foul odors (
) from developing in general organic waste carboys over time. -
pH Control: Ensure the waste stream remains neutral or slightly basic (pH 7-9). Acidic conditions promote decomposition to toxic gases.
Part 4: Deactivation of Residues (The "Senior Scientist" Protocol)
Context: You cannot incinerate glassware. You must chemically deactivate the active pharmaceutical ingredient (API) residues before the glassware leaves the fume hood for washing.
Mechanism: Thiosemicarbazones can be oxidatively degraded. We utilize Sodium Hypochlorite (Bleach) to convert the thione (
WARNING: This reaction is exothermic . Perform only on trace residues, not bulk chemicals.
The Hypochlorite Oxidation Method
-
Preparation: In a fume hood, prepare a 10% commercial bleach solution (or ~0.5% NaOCl final concentration).
-
Application: Rinse the contaminated glassware with the bleach solution.
-
Reaction Time: Allow the solution to sit in the glassware for 30 minutes .
-
Observation: You may see slight bubbling or heat generation. This confirms the oxidation of the sulfur moiety.
-
-
Disposal of Rinsate: The resulting solution now contains deactivated byproducts but is likely high in pH and chlorine. Collect this rinsate in your Basic/Caustic Waste stream.
-
Note: Do not pour this rinsate into an Acid waste stream (Risk of Chlorine gas evolution).
-
-
Final Wash: Rinse glassware with water and acetone, then proceed to standard detergent washing.
Part 5: Emergency Contingencies
Spill Management (Solid)
-
Evacuate: If the spill is >10g or outside a hood, evacuate the immediate area to allow dust to settle.
-
PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).
-
Cleanup:
-
Cover the spill with a damp paper towel to prevent dust generation.
-
Scoop material into a waste bag.
-
Wipe the surface with the Hypochlorite Deactivation Solution (Section 4).
-
Wipe again with water.[5]
-
Accidental Exposure
-
Skin: Wash immediately with soap and water for 15 minutes. Thioureas can absorb through skin.
-
Ingestion: Medical Emergency. Do NOT induce vomiting. The hydrazone linkage can hydrolyze in stomach acid, releasing the hydrazine moiety (neurotoxic).
Part 6: Regulatory & Technical References[2]
The following table summarizes the regulatory framework guiding these procedures.
| Parameter | Classification | Source |
| RCRA Code (US) | U219 (Thiourea) / P116 (Thiosemicarbazide) | 40 CFR 261.33 [1] |
| DOT Shipping | UN 2811, Toxic solids, organic, n.o.s. | 49 CFR 172.101 [2] |
| GHS Hazards | Acute Tox. 3 (Oral), Repr. 2, Aquatic Chronic 2 | PubChem [3] |
References
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Lists. 40 CFR Part 261.[3]33.
-
US Department of Transportation (DOT). Hazardous Materials Table. 49 CFR 172.101.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5353596, Isobutyraldehyde thiosemicarbazone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
